2-Isopropyl-2-oxazoline
Descripción
Propiedades
IUPAC Name |
2-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZUCIZWRDMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-68-8 | |
| Record name | Poly(2-isopropyl-2-oxazoline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90340684 | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-99-9 | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2-oxazoline from Isobutyronitrile
This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-2-oxazoline from isobutyronitrile (B166230), tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.
Introduction
This compound is a key monomer in the synthesis of poly(this compound) (PiPrOx), a thermoresponsive polymer with significant potential in biomedical applications due to its lower critical solution temperature (LCST) behavior near physiological temperatures. The synthesis from isobutyronitrile and ethanolamine (B43304), catalyzed by a metal salt, is a common and effective method for producing this valuable monomer.
Reaction Scheme
The synthesis of this compound from isobutyronitrile and ethanolamine is a cyclization reaction catalyzed by cadmium acetate (B1210297). The nitrile group of isobutyronitrile reacts with the amino and hydroxyl groups of ethanolamine to form the oxazoline (B21484) ring, with the elimination of ammonia (B1221849) and water.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Isobutyronitrile | 0.891 mol (80 ml) | [1] |
| Ethanolamine | 1 mol (60 ml) | [1] |
| Cadmium acetate dihydrate | 0.019 mol (5.23 g) | [1] |
| Reaction Conditions | ||
| Temperature | 130 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Atmosphere | Nitrogen | [1] |
| Product Yield | ||
| Yield of this compound | 50.8% (51.25 g) | [1] |
| Spectroscopic Data | ||
| ¹H NMR (DMSO) | [1] | |
| δ 1.09 (CH₃) | [1] | |
| δ 2.48 (CH-C=N) | [1] | |
| δ 3.66 (CH₂–N) | [1] | |
| δ 4.15 (CH₂–O) | [1] | |
| ¹³C NMR (DMSO) | [1] | |
| δ 20.03 (CH₃) | [1] | |
| δ 27.81 (CH–C=N) | [1] | |
| δ 54.14 (CH₂–N) | [1] | |
| δ 67.15 (CH₂–O) | [1] | |
| δ 171.25 (O–C=N) | [1] |
Experimental Protocol
This protocol is based on the method described by Witte and Seeliger for the synthesis of this compound.[1][2]
Materials:
-
Isobutyronitrile (0.891 mol, 80 ml)
-
Ethanolamine (1 mol, 60 ml)
-
Cadmium acetate dihydrate (0.019 mol, 5.23 g)
-
Potassium hydroxide (B78521) (KOH)
-
Calcium hydride (CaH₂)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: A mixture of cadmium acetate dihydrate (5.23 g) and isobutyronitrile (80 ml) is placed in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. The flask is heated to 130 °C with stirring to dissolve the cadmium acetate dihydrate.[1]
-
Addition of Ethanolamine: Ethanolamine (60 ml) is added dropwise to the heated mixture. After the complete addition of ethanolamine, the cadmium acetate dihydrate should be fully dissolved.[1]
-
Reaction: The reaction mixture is stirred and heated at 130 °C for 18 hours under a nitrogen atmosphere.[1]
-
Initial Purification (Distillation): After the reaction period, the crude this compound is extracted by vacuum distillation.[1] The first and last fractions of the distillate should be discarded.[1]
-
Removal of Residual Ethanolamine: The collected distillate is treated with potassium hydroxide (5.12 g), stirred, and heated to 50 °C for 24 hours.[1]
-
Second Distillation: After cooling and filtering, the product is subjected to a second distillation.[1]
-
Drying: Finally, the product is distilled over calcium hydride to remove any traces of water.[1]
-
Product Characterization: The final product, this compound, is obtained as a liquid. The structure and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from isobutyronitrile to this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Cationic Ring-Opening Polymerization of 2-Isopropyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2-isopropyl-2-oxazoline (iPrOx), a crucial process for the synthesis of poly(this compound) (PiPrOx). PiPrOx is a thermoresponsive polymer with a lower critical solution temperature (LCST) close to human body temperature, making it a highly promising material for a range of biomedical applications, including drug delivery systems and tissue engineering. This guide delves into the core mechanism of CROP, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the polymerization process.
The Core Mechanism: A Three-Step Process
The cationic ring-opening polymerization of this compound is a living polymerization technique, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism can be understood as a sequence of three primary steps: initiation, propagation, and termination.
Initiation
The polymerization is initiated by an electrophilic species, typically an alkyl halide or a sulfonate ester such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). The initiator alkylates the nitrogen atom of the this compound monomer, forming a cyclic oxazolinium cation. This initiation step is crucial as a fast and quantitative initiation is necessary to achieve a narrow molecular weight distribution.
Propagation
The propagation step involves the nucleophilic attack of a monomer on the electrophilic carbon atom (at the 5-position) of the oxazolinium ring of the growing polymer chain. This results in the ring-opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end. This process repeats, leading to the growth of the polymer chain. The living nature of this polymerization means that the cationic chain end remains active, allowing for the sequential addition of monomers.
Termination
Termination of the polymerization is achieved by the addition of a nucleophile, which reacts with the cationic propagating center to form a stable, neutral end-group. A variety of nucleophiles can be used as terminating agents, including water, alcohols, and amines. The choice of terminating agent allows for the introduction of specific functionalities at the polymer chain end. Strong nucleophiles, such as methanolic potassium hydroxide, carboxylates, and amines, typically attack the 5-position of the oxazolinium ring.[1] Weaker nucleophiles, like water, can attack the 2-position.[1]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the cationic ring-opening polymerization of this compound, highlighting the influence of different reaction parameters on the resulting polymer characteristics.
Table 1: Polymerization Conditions for Poly(this compound) (PiPrOx)
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Reference |
| Methyl tosylate | 50:1 | Acetonitrile (B52724) | 140 | - | [1] |
| Methyl 4-nitrobenzenesulfonate | 100:1 | Acetonitrile | 75 | - | |
| Methyl tosylate | 30:1 | Acetonitrile | 70 | 72 |
Table 2: Molecular Weight and Polydispersity Index (PDI) of PiPrOx
| Initiator | Monomer/Initiator Ratio | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Not specified | Not specified | Not specified | ~8500 | 1.14 | [2][3] |
| Methyl tosylate | 50:1 | 140 | - | - | [1] |
| Methyl 4-nitrobenzenesulfonate | 100:1 | 75 | - | - | |
| Methyl tosylate | 30:1 | 70 | - | - |
Experimental Protocols
This section provides a generalized, detailed methodology for the cationic ring-opening polymerization of this compound based on common laboratory practices.
Materials
-
This compound (iPrOx) (monomer)
-
Methyl tosylate (MeOTs) or other suitable electrophilic initiator
-
Acetonitrile (solvent), freshly distilled over calcium hydride
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure
-
Monomer and Solvent Purification: this compound is purified by distillation over calcium hydride to remove any water. Acetonitrile is also dried and distilled over calcium hydride.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and then filled with an inert atmosphere (argon or nitrogen).
-
Initiator and Monomer Addition: The desired amount of initiator (e.g., methyl tosylate) is dissolved in the freshly distilled acetonitrile in the Schlenk flask. The purified this compound is then added via syringe.
-
Polymerization: The reaction mixture is stirred in a preheated oil bath at the desired temperature (e.g., 70-140 °C) for the specified reaction time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.
-
Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the addition of a nucleophile, such as methanol. The mixture is typically stirred for several hours to ensure complete termination.
-
Polymer Isolation: The polymer is isolated by precipitation in a cold non-solvent, such as diethyl ether. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(this compound) is characterized to determine its molecular weight (M_n) and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). The chemical structure is confirmed by ¹H NMR spectroscopy.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
References
Living anionic polymerization of 2-isopropenyl-2-oxazoline for well-defined polymers
An in-depth technical guide on the living anionic polymerization of 2-isopropenyl-2-oxazoline (B30960) (IPOx) is detailed below, intended for researchers, scientists, and professionals in drug development. This guide covers the synthesis of well-defined poly(2-isopropenyl-2-oxazoline) (PIPOx), a versatile polymer with significant potential in biomedical applications due to its biocompatible nature and functionalizable side chains.[1][2][3]
Introduction to Poly(2-isopropenyl-2-oxazoline) (PIPOx)
Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a functional polymer that has garnered considerable attention for a variety of applications, particularly in the biomedical field.[1][4] The pendant 2-oxazoline rings along the polymer backbone are reactive sites that can undergo post-polymerization modification, allowing for the attachment of drugs, targeting moieties, or other functional groups without the need for a catalyst.[1][2][5] This feature makes PIPOx an ideal candidate for creating advanced materials for drug delivery, gene delivery, and tissue engineering.[1][2][5]
While PIPOx can be synthesized through various methods, including free-radical and cationic polymerization, these approaches often result in polymers with broad molecular weight distributions and limited control over the polymer architecture.[1] Living anionic polymerization, however, offers a robust method for producing well-defined PIPOx homopolymers and block copolymers with precise control over molecular weight and very low polydispersity indices (PDI).[6][7]
Living Anionic Polymerization of 2-Isopropenyl-2-oxazoline
The successful living anionic polymerization of IPOx has been achieved using a specific initiator system in a highly controlled environment.[4][6][8] This method prevents side reactions that are common with other initiators like n-butyllithium (n-BuLi), which can lead to low yields and high PDIs due to nucleophilic attack on the oxazoline (B21484) ring.[6]
Key Challenges and Solutions
The primary challenge in the anionic polymerization of IPOx is the presence of the electron-withdrawing oxazoline unit, which can be susceptible to nucleophilic attack by the initiator or the propagating chain end. This can lead to chain termination and transfer reactions. The use of a less nucleophilic and sterically hindered initiator, combined with an additive to modulate reactivity, is crucial for achieving a living polymerization.
The optimal system identified for this purpose is a combination of diphenylmethylpotassium (DPM-K) as the initiator and diethylzinc (B1219324) (Et₂Zn) as an additive, with tetrahydrofuran (B95107) (THF) as the solvent at 0 °C.[4][6][8] This system allows for the synthesis of well-defined PIPOx with molecular weights ranging from 6,800 to over 100,000 g/mol and PDIs as low as 1.17.[4][6][8]
Polymerization Mechanism
The living anionic polymerization of IPOx proceeds via the addition of the monomer to the growing polymer chain, which is initiated by the DPM-K/Et₂Zn system. The proposed mechanism involves the coordination of the reagents to control the reactivity and prevent side reactions.
Caption: Mechanism of living anionic polymerization of IPOx.
Experimental Protocols
The following protocols are based on established methods for the living anionic polymerization of IPOx. All procedures must be carried out using high-vacuum and glass-blowing techniques to ensure an inert atmosphere, which is critical for the success of the polymerization.[6]
Materials and Purification
-
Monomer: 2-isopropenyl-2-oxazoline (IPOx) should be purified by passing through a basic alumina (B75360) column, drying over calcium hydride (CaH₂), and then distilled twice under vacuum.[6]
-
Solvent: Tetrahydrofuran (THF) must be rigorously purified. It is typically refluxed over sodium/benzophenone ketyl until a deep purple color persists, indicating it is anhydrous and oxygen-free, and then distilled directly into the reaction apparatus.
-
Initiator: Diphenylmethylpotassium (DPM-K) is prepared in THF.
-
Additive: Diethylzinc (Et₂Zn) is used as a solution in a suitable solvent like hexane.[6]
-
Terminating Agent: Degassed methanol (B129727) is used to terminate the polymerization.[6]
Polymerization Procedure
-
Apparatus Setup: A glass reaction apparatus equipped with break-seals is assembled, flame-dried under high vacuum to remove any adsorbed moisture, and then backfilled with high-purity argon.
-
Solvent and Reagent Transfer: The purified THF is distilled into the reaction flask. The DPM-K initiator solution and the Et₂Zn additive solution are then added via syringe or cannula under a positive pressure of argon.
-
Initiation: The reaction mixture is cooled to the desired temperature (typically 0 °C). The purified IPOx monomer, dissolved in cold THF, is then slowly added to the initiator solution.
-
Propagation: The polymerization is allowed to proceed for a set period (e.g., 12 hours) at the controlled temperature.[6] The solution may exhibit a color change indicating the presence of the living anionic species.
-
Termination: The polymerization is terminated by the addition of degassed methanol, which protonates the living carbanion at the chain end.[6]
-
Purification: The resulting polymer is isolated by precipitation into a non-solvent (e.g., diethyl ether), redissolved in a suitable solvent (e.g., chloroform), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is then dried in a vacuum oven at a moderate temperature (e.g., 40 °C).[6]
Caption: Experimental workflow for PIPOx synthesis.
Characterization Methods
-
Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PIPOx and to verify the absence of side reactions.[4][6]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg).
Data Presentation: Homopolymerization of IPOx
The following tables summarize the results from the living anionic polymerization of IPOx under various conditions, demonstrating the high degree of control achievable with the DPM-K/Et₂Zn system.
Table 1: Effect of Different Initiation Systems on IPOx Polymerization
| Run | Initiator System | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol , SEC) | PDI |
| 1 | n-BuLi | -78 | 2 | 57.8 | 15,200 | 2.38 |
| 2 | DPM-K | -78 | 12 | 40.3 | 9,800 | 1.40 |
| 3 | DPM-K | 0 | 12 | 70.0 | 10,500 | 1.35 |
| 4 | DPM-K / Et₂Zn | 0 | 12 | 98.0 | 10,100 | 1.08 |
Data adapted from Feng et al., Macromolecules, 2016.[6] This table clearly shows the superiority of the DPM-K/Et₂Zn system in achieving high yield and low PDI.
Table 2: Controlled Molecular Weight Synthesis with DPM-K / Et₂Zn at 0 °C
| Target Mₙ ( g/mol ) | Measured Mₙ ( g/mol , SEC) | PDI |
| 7,000 | 6,800 | 1.09 |
| 10,000 | 10,100 | 1.08 |
| 20,000 | 21,300 | 1.10 |
| 50,000 | 52,500 | 1.12 |
| 100,000 | 104,000 | 1.17 |
Data adapted from Feng et al., Macromolecules, 2016.[4][6][8] This demonstrates a linear relationship between the target and measured molecular weights, a key indicator of a living polymerization.
Block Copolymerization
The living nature of the PIPOx chain end allows for the sequential addition of other monomers to form well-defined block copolymers. The reactivity of the living PIPOx anion has been investigated, showing it can be used to polymerize monomers like styrene (B11656) (St), 2-vinylpyridine (B74390) (2VP), and methyl methacrylate (B99206) (MMA).[4][6] The relative nucleophilicity of the living chain ends was found to be in the order: living Polystyrene > living Poly(2-vinylpyridine) > living Poly(methyl methacrylate) > living PIPOx.[4][6] This hierarchy dictates the preferred order of monomer addition for successful block copolymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects - American Chemical Society [acs.digitellinc.com]
- 4. 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Controlled Synthesis of Poly(2-isopropenyl-2-oxazoline) via RAFT Polymerization
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the controlled synthesis of poly(2-isopropenyl-2-oxazoline) (PIPOx) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PIPOx is a highly versatile functional polymer with significant potential in biomedical applications due to its reactive pendant oxazoline (B21484) groups, which allow for straightforward post-polymerization modification.[1][2] This document details the experimental protocols, summarizes key quantitative data, and illustrates the polymerization process and mechanism.
Introduction to RAFT Polymerization of 2-Isopropenyl-2-oxazoline (B30960) (iPOx)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[3] For the vinyl polymerization of 2-isopropenyl-2-oxazoline (iPOx), RAFT offers a significant advantage over conventional free-radical polymerization, which typically yields polymers with broad dispersity (Đ ranging from 1.8 to 2.0).[2]
The RAFT polymerization of iPOx has been successfully demonstrated, yielding polymers with pendant oxazoline rings that serve as reactive handles for conjugation with therapeutic agents, targeting moieties, and other functional molecules.[4] This makes PIPOx an ideal platform for creating advanced materials for drug and gene delivery, tissue engineering, and smart polymeric materials.
Core Concepts and Mechanism
The RAFT process for iPOx involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. The choice of RAFT agent is critical for achieving good control over the polymerization. Studies have shown that for iPOx, dithiobenzoate-based chain transfer agents (CTAs) provide better control and result in lower polydispersity indices compared to dithiocarbamate (B8719985) or trithiocarbonate-based CTAs.[2][5] The polymerization is typically initiated by a conventional radical initiator, such as Azobisisobutyronitrile (AIBN).[2][5]
Below is a diagram illustrating the key steps of the RAFT polymerization mechanism for 2-isopropenyl-2-oxazoline.
Experimental Protocols
This section provides a detailed methodology for the RAFT polymerization of iPOx based on established literature.[5]
Materials
-
Monomer: 2-Isopropenyl-2-oxazoline (iPOx), purified by distillation before use.
-
RAFT Agent (CTA): 2-Cyano-2-propyl dithiobenzoate (CPDB).
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Toluene (B28343), anhydrous.
-
Atmosphere: Inert (Nitrogen or Argon).
General Polymerization Procedure
The following procedure is for a targeted degree of polymerization of 50.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of AIBN in toluene.
-
Prepare a stock solution of CPDB in toluene.
-
-
Reaction Setup:
-
In a reaction vial, dissolve iPOx (e.g., 1.5 g, 13.5 mmol) in toluene (e.g., 5.2 mL) to achieve a monomer concentration of 2 mol L⁻¹.
-
Add the required amount of the CPDB stock solution (e.g., for a 50:1 ratio of [iPOx]:[CPDB], add 0.27 mmol of CPDB).
-
Add the required amount of the AIBN stock solution (e.g., for a [CPDB]:[AIBN] ratio of 4:1, which corresponds to [iPOx]:[CPDB]:[AIBN] of 50:1:0.25, add 0.067 mmol of AIBN).[5]
-
-
Degassing:
-
Seal the vial with a rubber septum and degas the mixture by bubbling with a gentle stream of nitrogen for 30 minutes.
-
-
Polymerization:
-
Place the sealed vial in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 4 to 56 hours for kinetic studies).[5]
-
-
Termination and Isolation:
-
To quench the reaction, cool the vial in an ice bath and expose the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Experimental Workflow Diagram
Data Presentation: Polymerization Results
The control over the RAFT polymerization of iPOx is highly dependent on the choice of the Chain Transfer Agent (CTA). The following table summarizes typical results obtained from the homopolymerization of iPOx using different types of CTAs.
| CTA Type | RAFT Agent | Molar Ratios [iPOx]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | PDI (Đ) | Reference |
| Dithiobenzoate | CPDB | 50:1:0.25 | Toluene | 70 | 18 | ~30 | 1.38 | [2][5] |
| Dithiocarbamate | - | 50:1:0.25 | Toluene | 70 | 18 | - | Broad | [5] |
| Trithiocarbonate | - | 50:1:0.25 | Toluene | 70 | 18 | - | Broad | [5] |
Note: The polymerization of iPOx via RAFT has been observed to slow down significantly at approximately 30% monomer conversion.[2]
Statistical copolymerization of iPOx with other monomers, such as methyl methacrylate (B99206) (MMA) and N-isopropylacrylamide (NiPAm), has also been successfully performed via RAFT, yielding copolymers with polydispersity indices ranging from 1.21 to 1.37.[3]
Characterization of Poly(2-isopropenyl-2-oxazoline)
The synthesized PIPOx should be characterized to determine its molecular weight, dispersity, and chemical structure.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion by comparing the integration of monomer vinyl peaks with polymer backbone peaks.
Conclusion
RAFT polymerization is a viable and effective method for the synthesis of well-defined poly(2-isopropenyl-2-oxazoline). The use of a dithiobenzoate-based RAFT agent, such as CPDB, provides the best control, resulting in polymers with relatively low dispersity. While the polymerization may exhibit limitations such as reduced rates at higher conversions, the technique provides access to a highly valuable functional polymer platform. The pendant oxazoline groups of the resulting PIPOx are readily available for post-polymerization modification, opening up a wide range of possibilities for the development of advanced materials for biomedical and pharmaceutical applications. Further optimization of reaction conditions could lead to improved control and higher conversions.
References
Characterization of Poly(2-isopropyl-2-oxazoline): A Technical Guide to NMR and GPC Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of poly(2-isopropyl-2-oxazoline) (PiPOx), a thermoresponsive polymer of significant interest in biomedical and pharmaceutical applications. The guide details the principles and experimental protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), offering researchers the necessary tools for robust polymer characterization.
Introduction to Poly(this compound) (PiPOx)
Poly(this compound) is a synthetic polymer belonging to the poly(2-oxazoline) family, which has gained prominence for its biocompatibility, low toxicity, and "stealth" behavior, making it a viable alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1] PiPOx is typically synthesized via cationic ring-opening polymerization (CROP) of this compound monomers.[2][3] This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[4]
A key feature of PiPOx is its thermoresponsive nature in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST) close to human body temperature.[5][6] Below the LCST, PiPOx is soluble in water, while it undergoes a reversible phase transition to an insoluble state upon heating above this temperature. This property is highly attractive for applications in drug delivery, tissue engineering, and smart materials.[1]
Accurate characterization of PiPOx is crucial for its application. NMR spectroscopy is employed to confirm the chemical structure, determine the degree of polymerization, and analyze end-groups. GPC is utilized to determine the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Data Presentation: Quantitative Analysis of PiPOx
The following tables summarize the key quantitative data obtained from NMR and GPC characterization of PiPOx.
Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| Isopropyl -CH₃ | 1.05 - 1.15 | broad singlet | 6H |
| Isopropyl -CH | 2.50 - 3.00 | multiplet | 1H |
| Backbone -CH₂-CH₂- | 3.35 - 3.55 | broad singlet | 4H |
| Initiator fragment (e.g., -CH₃ from methyl tosylate) | 3.05 - 3.08 | singlet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent, polymer concentration, and molecular weight.[7]
Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~19.8 |
| Isopropyl -CH | ~30.0 |
| Backbone -CH₂-CH₂- | ~45.9 |
| Carbonyl C=O | ~178.0 |
Note: These are approximate values and can be influenced by experimental conditions.
Table 3: Typical GPC Results for PiPOx
| Parameter | Symbol | Typical Value Range | Description |
| Number-Average Molecular Weight | Mₙ | 2,600 - 22,100 g/mol [3] | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. |
| Weight-Average Molecular Weight | Mₙ | Typically slightly higher than Mₙ | The average molecular weight where the contribution of each chain is weighted by its mass. |
| Polydispersity Index | PDI (Đ) | 1.04 - 1.34[7][8] | A measure of the broadness of the molecular weight distribution, calculated as Mₙ/Mₙ. A value close to 1 indicates a narrow distribution. |
Experimental Protocols
Detailed methodologies for the characterization of PiPOx by NMR and GPC are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the repeating unit and end-groups of PiPOx, and to determine the degree of polymerization.
Materials and Equipment:
-
Poly(this compound) sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried PiPOx sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Ensure the polymer is fully dissolved. Gentle agitation may be applied.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum if desired. This will require a significantly longer acquisition time.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum corresponding to the polymer backbone, side chains, and initiator/terminator fragments.
-
The degree of polymerization (DP) can be calculated by comparing the integral of a repeating unit proton signal to the integral of a proton signal from an initiator or terminator end-group.
-
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of PiPOx.
Materials and Equipment:
-
Poly(this compound) sample
-
HPLC-grade solvent (e.g., N-methyl-pyrrolidone (NMP) with 5 g/L LiBr, or Dimethylformamide (DMF) with 5 mmol/L LiBr)[7][8]
-
GPC system equipped with a pump, injector, column set (e.g., PSS GRAM columns), and a refractive index (RI) detector.[7][8]
-
Syringe filters (0.2 µm PTFE)[10]
-
Autosampler vials
-
Polymer standards for calibration (e.g., polystyrene or poly(methyl methacrylate))[7]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the PiPOx sample at a concentration of 1-2 mg/mL in the chosen GPC eluent.[11]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.[11]
-
Filter the polymer solution through a 0.2 µm syringe filter into a clean autosampler vial to remove any particulate matter.[10]
-
-
Instrument Setup and Calibration:
-
Equilibrate the GPC system with the eluent at a constant flow rate (e.g., 0.8-1.0 mL/min) and temperature (e.g., 70°C for NMP).[7]
-
Prepare a series of polymer standards of known molecular weights in the same eluent.
-
Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
-
Sample Analysis:
-
Inject the prepared PiPOx sample into the GPC system.
-
Record the chromatogram from the RI detector.
-
-
Data Analysis:
-
Integrate the peak in the chromatogram.
-
Using the calibration curve, the GPC software will calculate the Mₙ, Mₙ, and PDI of the PiPOx sample.
-
Visualizations: Workflows and Structures
Chemical Structure and NMR Assignments
Caption: Structure of PiPOx and corresponding ¹H NMR peak assignments.
Experimental Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of PiPOx.
Experimental Workflow for GPC Characterization
Caption: Workflow for the GPC characterization of PiPOx.
References
- 1. researchgate.net [researchgate.net]
- 2. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Thermoresponsive Properties of Poly(2-isopropyl-2-oxazoline) Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermoresponsive properties of poly(2-isopropyl-2-oxazoline) (PIPOX) in aqueous solutions. PIPOX is a polymer of significant interest in the biomedical field, particularly for drug delivery applications, due to its biocompatibility and sharp lower critical solution temperature (LCST) close to physiological temperature. This document details the synthesis of PIPOX, the factors influencing its thermoresponsive behavior, and comprehensive experimental protocols for its characterization.
Introduction to Poly(this compound) (PIPOX)
Poly(this compound) is a polymer belonging to the class of poly(2-oxazoline)s, which are known for their "pseudo-peptidic" structure. A key characteristic of PIPOX is its thermoresponsive nature in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, PIPOX is soluble in water due to hydrogen bonding between the amide groups in the polymer and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds weaken, leading to polymer chain dehydration and aggregation, resulting in a phase separation and a turbid solution.[1] This sharp and reversible phase transition makes PIPOX a "smart" polymer, ideal for applications where temperature can be used as a trigger, such as in controlled drug release systems.
The living cationic ring-opening polymerization (CROP) of this compound allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2] This control over the polymer architecture is crucial for fine-tuning its thermoresponsive properties for specific applications.
Synthesis of Poly(this compound)
The primary method for synthesizing PIPOX is through cationic ring-opening polymerization (CROP) of the this compound monomer. This method allows for a living polymerization, providing excellent control over the polymer's molecular weight and dispersity.[3][4]
Experimental Protocol: Cationic Ring-Opening Polymerization of this compound
This protocol provides a representative example for the synthesis of PIPOX.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Acetonitrile (solvent), dried over molecular sieves.
-
Methyl tosylate (initiator), distilled prior to use.
-
Methanol (B129727) (terminating agent).
-
Diethyl ether (for precipitation).
Procedure:
-
Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of dried acetonitrile. Then, add the purified this compound monomer. The monomer to solvent ratio can be varied, a common concentration is around 2-4 M.
-
Initiation: Heat the solution to the desired reaction temperature (typically between 70-140°C).[5] Add the initiator, methyl tosylate, via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization and thus the molecular weight of the resulting polymer.
-
Polymerization: Allow the reaction to proceed with stirring at the set temperature. The polymerization time will depend on the reaction temperature and the desired conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or gas chromatography to determine monomer conversion.[4]
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic agent. A common and simple method is to add a small amount of methanol to the reaction mixture.
-
Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator. Dry the purified poly(this compound) under vacuum to a constant weight.
-
Characterization: The molecular weight and dispersity (Đ) of the synthesized PIPOX can be determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR spectroscopy.
Figure 1: Workflow for the synthesis of poly(this compound) via CROP.
Factors Influencing the Thermoresponsive Properties of PIPOX
The LCST of PIPOX aqueous solutions is not a fixed value but is influenced by several factors, allowing for the tuning of its thermoresponsive behavior for specific applications.
Molecular Weight
The molecular weight of the PIPOX polymer has a significant impact on its LCST. Generally, for a given concentration, the LCST decreases as the molecular weight of the polymer increases.[2] This is attributed to the increased hydrophobicity of longer polymer chains.
Table 1: Effect of Molecular Weight on the LCST of Poly(this compound)
| Molecular Weight ( g/mol ) | LCST (°C) | Measurement Conditions | Reference |
| 2,600 | > 50 | 1 wt% in water, Turbidimetry | [2] |
| 5,600 | 45 | 1 wt% in water, Turbidimetry | [2] |
| 10,200 | 39 | 1 wt% in water, Turbidimetry | [2] |
| 22,100 | 36 | 1 wt% in water, Turbidimetry | [2] |
Polymer Concentration
The concentration of the PIPOX solution also affects the cloud point temperature. Typically, the LCST decreases with increasing polymer concentration, although this effect can become less pronounced at higher concentrations.[6]
Table 2: Effect of Concentration on the LCST of Poly(this compound)
| Concentration (g/L) | LCST (°C) | Molecular Weight ( g/mol ) | Reference |
| 1.0 | 50.6 | Not specified (linear) | |
| 3.0 | 45.9 | Not specified (linear) | |
| 5.0 | 43.4 | Not specified (linear) | |
| 1.0 | 69.0 | Not specified (cyclic) | |
| 3.0 | 60.2 | Not specified (cyclic) | |
| 5.0 | 56.3 | Not specified (cyclic) |
Additives (Salts)
The presence of salts in the aqueous solution can significantly alter the LCST of PIPOX, a phenomenon described by the Hofmeister series.[7][8] "Salting-out" salts (kosmotropes) tend to decrease the LCST by promoting dehydration of the polymer chains, while "salting-in" salts (chaotropes) can increase the LCST.[7][8]
Table 3: Effect of Salts on the LCST of Poly(this compound)
| Salt | Concentration | Change in LCST (°C) | Reference |
| NaF | 0.5 M | Decrease | [7][8] |
| NaCl | 0.5 M | Decrease | [7][8] |
| NaBr | 0.5 M | Decrease | [7][8] |
| NaI | 0.5 M | Increase | [7][8] |
| Na₂SO₄ | 0.25 M | Significant Decrease | [7][8] |
| NaSCN | 0.5 M | Significant Increase | [7][8] |
Experimental Protocols for Characterization
To accurately determine the thermoresponsive properties of PIPOX, several analytical techniques are employed.
UV-Vis Spectroscopy (Turbidimetry/Cloud Point Measurement)
Turbidimetry is the most common method to determine the cloud point (Tcp), which is often used as an approximation of the LCST.[1] It measures the change in light transmittance through the polymer solution as a function of temperature.
Protocol:
-
Sample Preparation: Prepare aqueous solutions of PIPOX at the desired concentration (e.g., 1-10 mg/mL).[9] Ensure the polymer is fully dissolved at a temperature below the expected LCST.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to a region where the polymer does not absorb (e.g., 500-700 nm).[9]
-
Measurement: Place the sample in a cuvette inside the spectrophotometer. Start the temperature ramp at a controlled heating rate (e.g., 0.5-1.0 °C/min) while continuously monitoring the transmittance.[9]
-
Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Figure 2: Experimental workflow for LCST determination by turbidimetry.
Dynamic Light Scattering (DLS)
DLS is a powerful technique to monitor the change in the hydrodynamic radius of the polymer chains and aggregates as the solution is heated through the LCST.
Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of PIPOX (e.g., 1 mg/mL). Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a temperature-controlled sample holder.
-
Temperature Ramp Study: Program a temperature ramp experiment.[10] Start at a temperature below the LCST and increase in discrete steps (e.g., 1-2 °C increments) through the transition temperature.[11] At each temperature step, allow the sample to equilibrate before measurement.[11]
-
Data Acquisition: At each temperature, acquire the correlation function and calculate the size distribution of the particles.
-
Data Analysis: Plot the average hydrodynamic radius or the scattering intensity as a function of temperature. The onset of a sharp increase in size or intensity indicates the aggregation temperature, which corresponds to the LCST.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of the polymer solution, providing thermodynamic information about the process.
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the PIPOX solution (e.g., 5-10 mg) into a DSC pan and hermetically seal it. Prepare a reference pan with the same amount of pure solvent (water).
-
Instrumentation: Use a high-sensitivity DSC instrument.
-
Measurement: Place the sample and reference pans in the DSC cell. Equilibrate the system at a low temperature (e.g., 5°C). Then, heat the sample at a constant rate (e.g., 1-10 °C/min) through the expected LCST range.[13][14]
-
Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The onset temperature of this peak is often taken as the LCST.[15] The area under the peak corresponds to the enthalpy of the transition.
Figure 3: Overview of DLS and DSC for thermoresponsive characterization.
Applications in Drug Development
The tunable thermoresponsive properties of PIPOX make it a highly attractive material for various applications in drug development.
-
Controlled Drug Delivery: PIPOX-based nanoparticles or hydrogels can be designed to be stable at room or body temperature and release their encapsulated drug payload upon localized heating.
-
Injectable Hydrogels: Solutions of PIPOX copolymers can be formulated to be liquid at room temperature for easy injection and then form a gel at body temperature, creating a depot for sustained drug release.
-
Smart Surfaces for Cell Culture: Surfaces coated with PIPOX can be used to culture cells, which can then be detached by simply lowering the temperature, avoiding the need for enzymatic treatments.
Conclusion
Poly(this compound) is a versatile thermoresponsive polymer with a tunable LCST in aqueous solutions. The ability to control its synthesis via cationic ring-opening polymerization allows for the precise design of polymers with specific thermoresponsive properties. By understanding the influence of molecular weight, concentration, and additives, researchers can tailor PIPOX for a wide range of biomedical applications, particularly in the field of advanced drug delivery systems. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this promising smart material.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Hofmeister Salts on the LCST Transition of Poly(2-oxazoline)s with Varying Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. wyatt.com [wyatt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 15. researchgate.net [researchgate.net]
A Technical Deep Dive into the Lower Critical Solution Temperature (LCST) Behavior of Poly(2-isopropyl-2-oxazoline) (PiPrOx)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) behavior of poly(2-isopropyl-2-oxazoline) (PiPrOx), a prominent member of the poly(2-oxazoline) (POx) family of polymers.[1] PiPrOx has garnered significant attention within the biomedical and pharmaceutical fields due to its biocompatibility, stealth-like properties, and a sharp, thermoresponsive phase transition close to physiological temperatures.[2] This guide will delve into the fundamental principles governing its LCST, detail the experimental methodologies for its characterization, and present key data in a structured format to aid in research and development.
Fundamentals of LCST Behavior in PiPrOx
Thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) are soluble in a solvent at lower temperatures and undergo a reversible phase separation as the temperature is raised above a critical point.[3][4] In aqueous solutions of PiPrOx, this transition is driven by a delicate balance between hydrophilic and hydrophobic interactions.
Below the LCST, the polymer chains are hydrated, forming hydrogen bonds between the amide groups in the polymer backbone and surrounding water molecules.[4] This results in a dissolved, random coil conformation. As the temperature increases, these hydrogen bonds are disrupted, leading to a decrease in the entropy of mixing.[5] Consequently, intra- and intermolecular hydrophobic interactions between the isopropyl side chains become dominant, causing the polymer to collapse into a more compact, globular state and phase separate from the water, rendering the solution turbid.[4][5] This transition from a soluble "coil" to an insoluble "globule" is a hallmark of LCST behavior.[5]
The temperature at which this phase separation occurs is known to be influenced by a variety of factors, making PiPrOx a highly tunable "smart" material for applications such as drug delivery, tissue engineering, and smart surfaces.[6][7]
Factors Influencing the LCST of PiPrOx
The precise temperature of the phase transition, often referred to as the cloud point temperature (Tcp), can be meticulously controlled by altering the polymer's chemical and physical properties.
Molecular Weight and Architecture
The molecular weight of PiPrOx has a significant impact on its LCST. Generally, for PiPrOx, the cloud point temperature decreases as the molecular weight increases.[8] The architecture of the polymer also plays a crucial role. For instance, cyclic PiPrOx exhibits a higher Tcp compared to its linear counterpart of the same molecular weight.[2]
End-Group Functionalization
The nature of the functional groups at the polymer chain ends can significantly alter the overall hydrophilicity or hydrophobicity of the macromolecule, thereby tuning the LCST. Hydrophilic end-groups will increase the LCST, while hydrophobic end-groups will cause it to decrease.[8]
Copolymerization
Introducing comonomers into the PiPrOx backbone is a powerful strategy for tuning the LCST. Copolymerization with more hydrophilic monomers, such as 2-methyl-2-oxazoline, will increase the LCST.[9][10] Conversely, copolymerization with more hydrophobic monomers, like 2-n-propyl-2-oxazoline or 2-n-butyl-2-oxazoline, will lower the LCST.[11] This allows for the creation of random or block copolymers with precisely tailored phase transition temperatures.
Additives
The LCST of PiPrOx is also sensitive to the presence of additives in the aqueous solution. Salts, for example, can have a "salting-out" or "salting-in" effect, decreasing or increasing the LCST, respectively, depending on the nature of the ions.[9]
Quantitative Data Summary
The following tables summarize key quantitative data on the LCST of PiPrOx under various conditions, compiled from the literature.
Table 1: Effect of End-Group Functionalization on the Cloud Point (Tcp) of PiPrOx
| End-Group(s) | Degree of Polymerization (DP) | Concentration (mg/mL) | Cloud Point (Tcp) (°C) |
| Unmodified | 27 | 20 | 47 |
| One n-nonyl | 27 | 20 | 28 |
| Two n-nonyl | 27 | 20 | 32 |
Data synthesized from multiple sources indicating general behavior.[8]
Table 2: Effect of Block Copolymerization on the Cloud Point (Tcp) of PiPrOx
| Copolymer Architecture | Degree of Polymerization (DP) of PiPrOx Block | Degree of Polymerization (DP) of Comonomer Block | Cloud Point (Tcp) (°C) |
| PMeOx-PiPrOx-PMeOx | - | 3 | 53 |
| PnNonOx-PiPrOx-PnNonOx | - | 1 | 15 |
| PnNonOx-PiPrOx-PnNonOx | - | 2 | 11 |
PMeOx: poly(2-methyl-2-oxazoline), PnNonOx: poly(2-n-nonyl-2-oxazoline). Data indicates the general trend of how hydrophilic and hydrophobic blocks affect the Tcp.[8]
Table 3: LCST of Various Poly(2-alkyl-2-oxazoline) Homopolymers
| Polymer | Side Chain | LCST Range (°C) |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Ethyl | ~60 - 78 |
| Poly(2-n-propyl-2-oxazoline) (PnPrOx) | n-Propyl | ~23 - 25 |
| Poly(this compound) (PiPrOx) | Isopropyl | ~35 - 47 |
These values can vary depending on molecular weight and concentration.[11]
Experimental Protocols for LCST Characterization
Accurate determination of the LCST is crucial for the application of PiPrOx. The following sections outline the methodologies for the most common characterization techniques.
Turbidimetry
Turbidimetry is the most frequently used method to determine the cloud point temperature (Tcp), which is often taken as the LCST.[5] It relies on measuring the change in the optical transmittance of a polymer solution as a function of temperature.
Protocol: LCST Measurement by UV-Visible Spectrophotometry (Turbidimetry)
-
Sample Preparation: Prepare a polymer solution of the desired concentration (a recommended starting point is 10 mg/mL) in deionized water or a relevant buffer.[3][12] Ensure the polymer is fully dissolved.
-
Instrumentation: Use a UV-visible spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement Parameters:
-
Data Acquisition: Record the transmittance of the solution as the temperature is increased.
-
Data Analysis: Plot the transmittance as a function of temperature. The Tcp is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[5] Other definitions, such as the onset of the decrease in transmittance or the inflection point of the curve, are also used.[12]
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique for studying the size of polymer aggregates below and above the LCST.[5] It measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13][14]
Protocol: LCST Characterization by Dynamic Light Scattering
-
Sample Preparation: Prepare a dilute polymer solution (e.g., 1 mg/mL) and filter it through a sub-micron filter to remove dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a temperature-controlled sample holder.
-
Measurement Parameters:
-
Set the scattering angle (e.g., 90° or 173°).[15]
-
Equilibrate the sample at each temperature point for a sufficient time (e.g., 5-10 minutes) before measurement.
-
-
Data Acquisition: Perform measurements at a series of temperatures, both below and above the expected LCST.
-
Data Analysis: Analyze the correlation function to obtain the size distribution at each temperature. A sharp increase in the hydrodynamic radius indicates the formation of large polymer aggregates and thus the phase transition.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) provides thermodynamic information about the LCST transition. The dehydration of the polymer chains during the phase transition is an endothermic process, which can be detected by DSC as a peak in the heat flow signal.[12][16]
Protocol: LCST Analysis by Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh a specific amount of polymer solution into a DSC pan and seal it hermetically. Prepare a reference pan with the same amount of pure solvent.
-
Instrumentation: Use a high-sensitivity DSC instrument.
-
Measurement Parameters:
-
Set a controlled heating rate, for example, 1 °C/min.
-
Perform a baseline scan with two reference pans first.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The endothermic peak in the thermogram corresponds to the LCST transition. The onset temperature of the peak is often reported as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Logical Relationships and Applications in Drug Delivery
The tunable LCST of PiPrOx is a key feature for its application in drug delivery systems.[2][17] By designing PiPrOx-based carriers with an LCST slightly above physiological temperature (37 °C), a drug-loaded formulation can be administered in a soluble state. Upon reaching a target site where a localized temperature increase is applied (e.g., in hyperthermia treatment of tumors), the polymer will collapse and aggregate, leading to the release of the encapsulated therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]
- 3. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 5. Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A supramolecular method to tune the LCST behavior of a thermoresponsive polymer - Advanced Science News [advancedsciencenews.com]
- 8. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tu-dresden.de [tu-dresden.de]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. azonano.com [azonano.com]
- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Application of drug delivery technologies in lead candidate selection and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Characteristics of Poly(2-isopropyl-2-oxazoline) in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational characteristics of poly(2-isopropyl-2-oxazoline) (PIPOZ) in solution. PIPOZ is a thermoresponsive polymer renowned for its Lower Critical Solution Temperature (LCST) behavior, making it a subject of significant interest for applications in drug delivery, tissue engineering, and smart materials. This document details the physicochemical properties of PIPOZ, the experimental protocols used for its characterization, and quantitative data to support its application in research and development.
Core Concepts: The Thermoresponsive Behavior of PIPOZ
Poly(this compound) is a structural isomer of the well-studied poly(N-isopropylacrylamide) (PNIPAM) and exhibits a similar thermoresponsive behavior in aqueous solutions.[1] Below its LCST, PIPOZ chains are in a solvated, extended coil conformation due to favorable hydrogen bonding between the amide groups of the polymer and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds are disrupted. This leads to a decrease in the entropy of water molecules at the isopropyl groups, prompting the polymer chains to collapse into a dehydrated, compact globule state. This process, known as the coil-to-globule transition, is a reversible, endothermic phase separation.[2][3]
The LCST of PIPOZ is a critical parameter that can be tuned by several factors, including the polymer's molecular weight, concentration in solution, and the presence of additives such as salts.[4] Generally, the LCST decreases with increasing molecular weight and concentration.[5][6]
Quantitative Data on PIPOZ Conformational Characteristics
The following tables summarize key quantitative data regarding the conformational and thermoresponsive properties of PIPOZ in aqueous solutions.
Table 1: Lower Critical Solution Temperature (LCST) of Poly(this compound) as a Function of Molecular Weight and Concentration
| Molecular Weight ( g/mol ) | Concentration (wt%) | LCST (°C) | Reference |
| 2,600 - 22,100 | Not Specified | LCST decreases with increasing molar mass | [5] |
| Not Specified | Not Specified | ~45 | [6] |
| 8,700 | 5 mg/mL | ~36-39 | [7] |
| 13,000 | Not Specified | ~299 K (26°C) at 𝑥𝑤 = 0.2 | [8] |
| 3,300 | Not Specified | ~307 K (34°C) at 𝑥𝑤 = 0.3 | [8] |
Table 2: Hydrodynamic Radius (Rh) of Poly(this compound) Below and Above the LCST
| Polymer System | Condition | Hydrodynamic Radius (Rh), nm | Reference |
| Star-shaped PIPOZ | Below LCST (22°C) | 4.9 ± 0.5 (fast mode), 28 ± 3 (slow mode) | [9] |
| Star-shaped PIPOZ | Near LCST (37.5°C) | 95 (large particles) | [9] |
| Cross-linked PIPOZ | Below LCST | 4.1 (fast mode), 23 (slow mode) | [10] |
| Cross-linked PIPOZ | Above LCST (>32°C) | Drastic aggregation to larger particles | [10] |
Table 3: Thermodynamic Parameters of the Coil-to-Globule Transition of Thermoresponsive Polymers
Note: Data for the closely related polymer, Poly(N-isopropylacrylamide) (PNIPAM), is included for comparative purposes as detailed thermodynamic data for PIPOZ is less abundant in the literature.
| Polymer | Transition | ΔH (kJ/mol) | ΔS | TΔS | Reference |
| PNIPAM | Coil to Globule (Below LCST) | - | - | - | [11] |
| PNIPAM | Globule to Coil (Below LCST) | - | - | - | [11] |
| PNIPAM | Globule to Coil (Above LCST) | - | - | - | [11] |
| PNIPAM | Coil to Globule (Above LCST) | - | - | - | [11] |
Experimental Protocols for Characterization
Accurate characterization of the conformational properties of PIPOZ is crucial for its application. The following are detailed methodologies for key experimental techniques.
Turbidimetry for LCST Determination
Objective: To determine the cloud point temperature (Tcp), which is a practical approximation of the LCST.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of PIPOZ at the desired concentrations (e.g., 1 to 10 g/L).[12]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Set the wavelength to a value where the polymer does not absorb, typically between 500 and 600 nm.
-
Place the polymer solution in the cuvette and equilibrate at a temperature below the expected LCST.
-
Increase the temperature at a constant rate (e.g., 0.5 to 1 °C/min) while continuously monitoring the transmittance of the solution.[12]
-
The Tcp is defined as the temperature at which the transmittance drops to 50% of its initial value.[12]
-
Perform heating and cooling cycles to assess the reversibility of the phase transition.
-
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) of the polymer coils and globules below and above the LCST.
Methodology:
-
Sample Preparation: Prepare dilute aqueous solutions of PIPOZ. Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Instrumentation: Use a DLS instrument equipped with a laser light source and a temperature-controlled sample holder.
-
Measurement:
-
Equilibrate the sample at a temperature below the LCST and perform the DLS measurement to determine the Rh of the solvated coils.
-
Increase the temperature in increments, allowing the sample to equilibrate at each temperature before measurement.
-
Perform measurements at temperatures above the LCST to determine the Rh of the collapsed globules or aggregates.
-
The instrument's software calculates the translational diffusion coefficient from the fluctuations in scattered light intensity and then uses the Stokes-Einstein equation to determine the Rh.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the enthalpy change (ΔH) associated with the coil-to-globule transition.
Methodology:
-
Sample Preparation: Prepare PIPOZ solutions of known concentration.
-
Instrumentation: Use a high-sensitivity DSC instrument.
-
Measurement:
-
Accurately weigh a small amount of the polymer solution into a DSC pan and seal it hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 1-10 °C/min) over a temperature range that encompasses the LCST.
-
The DSC will record the heat flow difference between the sample and the reference.
-
The endothermic peak observed corresponds to the phase transition. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To probe the changes in the local environment of the polymer protons during the phase transition.
Methodology:
-
Sample Preparation: Dissolve the PIPOZ sample in deuterium (B1214612) oxide (D₂O) to avoid the large solvent proton signal.
-
Instrumentation: Use a high-resolution NMR spectrometer with variable temperature capabilities.
-
Measurement:
-
Acquire ¹H NMR spectra at various temperatures below and above the LCST.
-
Monitor the chemical shifts, line widths, and intensities of the polymer proton signals.
-
As the polymer transitions from a coil to a globule, the mobility of the polymer chains decreases, leading to a broadening and potential disappearance of the corresponding NMR signals. This provides molecular-level insight into the dehydration and collapse process.
-
Viscometry
Objective: To determine the intrinsic viscosity of PIPOZ solutions, which is related to the polymer's molecular weight and conformation in a given solvent.
Methodology:
-
Sample Preparation: Prepare a series of dilute PIPOZ solutions of different concentrations in a suitable solvent (e.g., ethanol (B145695) or water below the LCST).
-
Instrumentation: Use a capillary viscometer (e.g., Ubbelohde type) or a rotational rheometer.
-
Measurement:
-
Measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature.
-
Calculate the relative, specific, and reduced viscosities for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).
-
The intrinsic viscosity can be related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation.
-
Visualizing Conformational Changes and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of PIPOZ.
Caption: The coil-to-globule transition of PIPOZ in response to temperature changes.
Caption: A typical experimental workflow for characterizing PIPOZ.
Caption: Key factors that influence the Lower Critical Solution Temperature of PIPOZ.
Conclusion
Poly(this compound) exhibits distinct conformational characteristics in solution, primarily governed by its thermoresponsive nature. The reversible coil-to-globule transition at the LCST is a key feature that makes PIPOZ a versatile polymer for a range of advanced applications. A thorough understanding of its behavior, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design and successful implementation of PIPOZ-based materials in scientific research and drug development. The ability to tune the LCST through various molecular and environmental factors further enhances its utility as a "smart" polymer.
References
- 1. Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning the LCST of poly(2-oxazoline)s by varying composition and molecular weight: alternatives to poly(N-isopropylacrylamide)? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]
- 5. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Coil-Globule Transition Thermodynamics of Poly(N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Behavior of Poly(2-isopropyl-2-oxazoline) in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallization behavior of poly(2-isopropyl-2-oxazoline) (PIPOX) in aqueous solutions. PIPOX is a thermoresponsive polymer with a lower critical solution temperature (LCST) close to human body temperature, making it a subject of significant interest for biomedical applications.[1][2] However, its tendency to crystallize from aqueous solutions upon prolonged heating above its LCST presents both challenges and opportunities for material design and application.[2][3] This document details the mechanisms, kinetics, and morphology of PIPOX crystallization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this phenomenon.
The Crystallization Process: From Phase Separation to Crystalline Nanofibers
The crystallization of PIPOX in aqueous solutions is a multi-step process that is initiated by a temperature-induced liquid-liquid phase separation.[1][4][5] Upon heating an aqueous solution of PIPOX above its cloud point temperature (TCP), the polymer chains dehydrate and aggregate, leading to a turbid solution.[1][6] This initial phase separation is a reversible process.[7] However, if the solution is maintained at a temperature above the LCST for an extended period, an irreversible crystallization process occurs.[8]
The process can be summarized as follows:
-
Liquid-Liquid Phase Separation: Heating above the TCP induces dehydration of the polymer chains, leading to the formation of a polymer-rich phase.[1][6] This results in a bicontinuous polymer network-like structure.[4][5]
-
Onset of Crystallization and Structural Collapse: With continued heating, crystallization begins within the polymer-rich phase. This onset of crystallization causes the network-like structure to collapse into individual, porous microparticles, typically 1–2 µm in diameter.[1][4][5]
-
Nanofiber Formation: Nanofibers then preferentially form at the surface of these microparticles, eventually enveloping them in a structure resembling a ball of wool.[1][4][5] These nanofibers are the result of the directional crystallization of PIPOX chains into nanoribbons, a process driven by hydrophobic interactions and oriented dipolar interactions.[1]
The morphology of the resulting crystalline particles is significantly influenced by the annealing temperature, while the initial polymer concentration has a lesser effect.[1][4] The final crystalline precipitate has a melting point of approximately 200°C.[1]
Quantitative Data on PIPOX Crystallization
The phase transition and crystallization behavior of PIPOX in aqueous solutions are influenced by several factors, including molecular weight, polymer concentration, and the presence of end-group modifications. The following tables summarize key quantitative data from the literature.
Table 1: Phase Transition Properties of Hydrophobically Modified PIPOX in Water [9]
| Polymer (Molecular Weight, g/mol ) | End-Group | Concentration (g/L) | Cloud Point (Tcp, °C) | Transition Temperature (TM, °C) |
| HM-PiPrOx (7000) | α-n-octadecyl-ω-hydroxyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
| HM-PiPrOx (10000) | α-n-octadecyl-ω-hydroxyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
| HM-PiPrOx (13000) | α-n-octadecyl-ω-hydroxyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
| HM-PiPrOx (7000) | α,ω-di-n-octadecyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
| HM-PiPrOx (10000) | α,ω-di-n-octadecyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
| HM-PiPrOx (13000) | α,ω-di-n-octadecyl- | 0.1 - 10 | Lower than TM | Varies with concentration |
Note: The exact values for Tcp and TM are dependent on the specific concentration and molecular weight, with the general trend being that Tcp is always lower than TM.[9]
Table 2: Thermal Properties of PIPOX and its Copolymers [2]
| Polymer | Glass Transition (Tg, °C) | Melting Temperature (Tm, °C) | Enthalpy of Melting (ΔHm, J/g) | Notes |
| P(EtOx14-iPrOx86) | - | ~185 | ~3 (after thermal treatment) | Shows reduced tendency to crystallize compared to PiPrOx. |
| PiPrOx | ~68 | ~200 | Substantial | Prone to crystallization in both solid state and solution.[3] |
Experimental Protocols for Studying PIPOX Crystallization
A variety of analytical techniques are employed to characterize the crystallization behavior of PIPOX in aqueous solutions. Below are detailed methodologies for key experiments.
Turbidimetry for Cloud Point Determination
Objective: To determine the cloud point temperature (TCP), which marks the onset of phase separation.
Methodology:
-
Prepare aqueous solutions of PIPOX at the desired concentration (e.g., 1 wt%).[10]
-
Use a turbidimetric photometer equipped with a temperature controller.[10]
-
Place the polymer solution in a cuvette within the photometer.
-
Monitor the transmittance of light (e.g., at a wavelength of 670 nm) through the solution as the temperature is increased at a controlled rate (e.g., 1 K/min).[10]
-
The TCP is typically defined as the temperature at which the transmittance drops to a certain percentage of its initial value (e.g., 80% or 50%).[10][11]
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To measure the transition temperatures and enthalpies associated with phase separation and melting.
Methodology:
-
Use a high-sensitivity differential scanning calorimeter (HS-DSC) for solution studies or a standard DSC for solid-state analysis.[9][10]
-
For solution studies, hermetically seal a known concentration of the PIPOX aqueous solution in a sample pan.
-
For solid-state analysis, place a known mass of the dried polymer in a sample pan.[10]
-
Scan the sample over a defined temperature range at a specific heating rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).[10]
-
The transition temperature (TM) and enthalpy of transition (ΔH) are determined from the endothermic peaks in the thermogram.[9] The glass transition temperature (Tg) is determined from the second heating curve for solid samples.[10]
X-ray Scattering for Crystalline Structure Analysis
Objective: To confirm the crystalline nature of the precipitate and determine the degree of crystallinity.
Methodology:
-
Wide-Angle X-ray Scattering (WAXS) is used to analyze the crystalline structure.[4][12]
-
Prepare the sample by annealing the PIPOX solution at a temperature above the TCP for a specific duration to induce crystallization.
-
Isolate the crystalline precipitate (e.g., by freeze-drying the annealed solution).[10]
-
Mount the sample in the X-ray diffractometer.
-
Record the diffraction pattern over a range of scattering angles (2θ).
-
The presence of sharp diffraction peaks confirms the crystalline nature of the material.[3][12]
Microscopy for Morphological Characterization
Objective: To visualize the morphology of the structures formed during phase separation and crystallization.
Methodology:
-
Scanning Electron Microscopy (SEM):
-
Anneal the PIPOX solution at a specific temperature and for a set time.[1]
-
Rapidly freeze the sample (cryo-SEM) or freeze-dry it to preserve the morphology.[1][4][5]
-
Coat the sample with a conductive material (e.g., gold or carbon).
-
Image the sample in the SEM to observe the morphology of the microparticles and nanofibers.[4][5][12]
-
-
Light Optical Microscopy:
-
Place a drop of the PIPOX solution on a microscope slide.
-
Use a hot stage to control the temperature.
-
Observe the formation of spherulites or other crystalline structures as the sample is heated and cooled.[9]
-
Visualizing PIPOX Crystallization Workflows and Influences
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the crystallization of PIPOX.
Caption: Experimental workflow for studying PIPOX crystallization.
Caption: Mechanism of PIPOX crystallization in aqueous solution.
References
- 1. Mechanistic study of the phase separation/crystallization process of poly(this compound) in hot water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic study of the phase separation/crystallization process of poly(this compound) in hot water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Molecular Evolution of Poly(this compound) Aqueous Solution during the LiquidâLiquid Phase Separation and Phase Transition Process - Langmuir - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. From globules to crystals: a spectral study of poly(this compound) crystallization in hot water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Hydrophilic–hydrophobic phase transition of photoresponsive linear and macrocyclic poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01042G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Poly(2-isopropyl-2-oxazoline) Block Copolymers for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-isopropyl-2-oxazoline) (PiPOx) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, making it a material of significant interest for biomedical applications. When incorporated into block copolymers, typically with a hydrophilic block, PiPOx can self-assemble into micelles that serve as effective nanocarriers for hydrophobic drugs. These micelles can protect the drug from degradation, improve its solubility, and provide a mechanism for controlled release. This document provides detailed protocols for the synthesis of PiPOx-containing block copolymers via living cationic ring-opening polymerization (CROP), methods for drug encapsulation, and procedures for their characterization.
Data Presentation
The following tables summarize quantitative data for various PiPOx block copolymer systems used in drug delivery.
Table 1: Molecular Characteristics of PiPOx Block Copolymers
| Copolymer Composition | Mn ( g/mol ) | PDI | Reference |
| P(iPOx-b-MeOx) | 9,500 | 1.15 | [1] |
| PiPOx-b-PCL | 8,900 | 1.21 | |
| P(MeOx)-b-P(iPOx)-b-P(MeOx) | 10,500 | 1.18 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; P(iPOx-b-MeOx) = Poly(this compound)-block-poly(2-methyl-2-oxazoline); PiPOx-b-PCL = Poly(this compound)-block-poly(ε-caprolactone); P(MeOx)-b-P(iPOx)-b-P(MeOx) = Poly(2-methyl-2-oxazoline)-block-poly(this compound)-block-poly(2-methyl-2-oxazoline).
Table 2: Drug Loading and Micelle Characteristics of PiPOx Block Copolymers
| Drug | Copolymer | Drug Loading Content (%) | Encapsulation Efficiency (%) | Micelle Size (nm) | Reference |
| Paclitaxel | P(MeOx)-b-P(BuOx)-b-P(MeOx) | ~50 | >95 | < 100 | [2][3] |
| Curcumin | MPEG-b-PC/Curc | 5.7 | 62 | ~110 | [4] |
| Dexamethasone | MPEG-PCL | - | - | ~90 | [5][6] |
| Gefitinib (B1684475) | PLGA/His | - | - | < 100 | [7] |
P(MeOx)-b-P(BuOx)-b-P(MeOx) = Poly(2-methyl-2-oxazoline)-block-poly(2-butyl-2-oxazoline)-block-poly(2-methyl-2-oxazoline); MPEG-b-PC/Curc = Methoxypoly(ethylene glycol)-block-polycarbonate loaded with curcumin; MPEG-PCL = Methoxypoly(ethylene glycol)-poly(ε-caprolactone); PLGA/His = Poly(lactic-co-glycolic acid)/Histidine.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound)-block-poly(2-ethyl-2-oxazoline) via CROP
This protocol describes the synthesis of a diblock copolymer using living cationic ring-opening polymerization (CROP).[8][9]
Materials:
-
This compound (iPOx)
-
2-ethyl-2-oxazoline (EtOx)
-
Methyl tosylate (MeOTs) or other suitable initiator
-
Acetonitrile (B52724) (dry)
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer and Solvent Purification: Dry the monomers (iPOx and EtOx) and acetonitrile over calcium hydride and distill under a dry nitrogen atmosphere before use.
-
Initiation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the initiator (e.g., methyl tosylate) in dry acetonitrile.
-
First Block Polymerization: Add the first monomer (e.g., this compound) to the initiator solution. The reaction mixture is then heated (e.g., to 80°C) and stirred. The polymerization is monitored by taking aliquots and analyzing them via ¹H NMR or gas chromatography to follow monomer consumption.
-
Second Block Polymerization: Once the first monomer is consumed, add the second monomer (e.g., 2-ethyl-2-oxazoline) to the living polymer solution. Continue the reaction under the same conditions until the second monomer is consumed.
-
Termination: Terminate the polymerization by adding a nucleophile, such as methanolic potassium hydroxide (B78521) or water.
-
Purification: Precipitate the resulting block copolymer by adding the reaction mixture dropwise into cold diethyl ether. The precipitate is then collected by filtration or centrifugation and dried under vacuum.
Protocol 2: Preparation of Drug-Loaded Micelles via Thin-Film Hydration
This protocol details the encapsulation of a hydrophobic drug into the synthesized block copolymer micelles.[3][10][11]
Materials:
-
PiPOx block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Ethanol or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or deionized water
Procedure:
-
Dissolution: Dissolve the PiPOx block copolymer and the hydrophobic drug in a common volatile organic solvent (e.g., ethanol) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film of the polymer and drug on the flask wall.
-
Hydration: Hydrate the film by adding an aqueous solution (e.g., PBS or deionized water) and gently agitating or sonicating the mixture. This process leads to the spontaneous self-assembly of the block copolymers into drug-loaded micelles.
-
Purification: To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered.
Protocol 3: Characterization of Block Copolymers and Micelles
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the composition of the block copolymer.
-
Procedure: Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The composition of the block copolymer can be calculated by comparing the integration of characteristic proton signals from each block.[1]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn) and the polydispersity index (PDI) of the synthesized copolymer.
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with an appropriate salt). Inject the solution into a GPC system equipped with a suitable column set and a refractive index detector.
3. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution of the self-assembled micelles.
-
Procedure: Dilute the micellar solution with filtered deionized water or PBS to an appropriate concentration. Analyze the sample using a DLS instrument. The z-average diameter and polydispersity index provide information on the size and uniformity of the micelles.[12]
4. Quantification of Drug Loading:
-
Purpose: To determine the drug loading content (DLC) and encapsulation efficiency (EE).
-
Procedure:
-
After separating the unencapsulated drug, lyophilize a known amount of the drug-loaded micelle solution.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
Visualizations
Caption: Workflow for the synthesis of a PiPOx block copolymer.
Caption: Process of micelle formation and drug loading.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of dexamethasone-loaded mixed polymeric micelles for nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-conjugated pH-sensitive polymeric micelles for the targeted delivery of gefitinib in lung cancers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Thermo-responsive Poly(2-isopropyl-2-oxazoline) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-isopropyl-2-oxazoline) (PiPOx) is a thermo-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically close to physiological temperatures. This property makes PiPOx hydrogels highly attractive materials for a range of biomedical applications, including controlled drug delivery, tissue engineering, and smart coatings. Below their LCST, these hydrogels are hydrophilic and swell, while above the LCST, they become hydrophobic and contract, releasing entrapped water and any dissolved substances. This reversible sol-gel transition allows for the development of "smart" materials that respond to temperature stimuli.
These application notes provide detailed protocols for the synthesis of thermo-responsive PiPOx hydrogels via cationic ring-opening polymerization (CROP) and subsequent crosslinking. Furthermore, standard methods for characterizing their essential thermo-responsive properties are described.
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(this compound) (PiPOx)
This protocol details the synthesis of linear PiPOx chains via cationic ring-opening polymerization.
Materials:
-
This compound (iPOx) monomer (purified by distillation over calcium hydride)
-
Methyl p-toluenesulfonate (MeOTs) (initiator)
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Dialysis tubing (MWCO = 3.5 kDa)
-
Round-bottom flask with a magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the purified this compound monomer and anhydrous acetonitrile to a dry round-bottom flask.
-
Add the initiator, methyl p-toluenesulfonate, to the solution. The monomer-to-initiator ratio will determine the final molecular weight of the polymer.[1]
-
Seal the flask and stir the reaction mixture at 70°C for 72 hours.[1]
-
To terminate the polymerization, add a small amount of methanol and stir for an additional hour at room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to cold, stirred diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under a vacuum.
-
For further purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours using a dialysis membrane with a molecular weight cut-off of 3,500 Da.
-
Lyophilize the purified polymer solution to obtain the final linear PiPOx product as a white, fluffy solid.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index (PDI).
Protocol 2: Preparation of Thermo-responsive PiPOx Hydrogel
This protocol describes the crosslinking of linear PiPOx chains to form a hydrogel network.
Materials:
-
Linear PiPOx (synthesized as per Protocol 1)
-
2,2'-(ethylenedioxy)bis(2-oxazoline) (crosslinker)
-
Acetonitrile (anhydrous)
-
Deionized water
Procedure:
-
Dissolve the synthesized linear PiPOx and the bis-oxazoline crosslinker in anhydrous acetonitrile in a sealed vial under an inert atmosphere. The amount of crosslinker will influence the swelling properties and mechanical strength of the resulting hydrogel.
-
Heat the mixture at 80°C for 24 hours to facilitate the crosslinking reaction.
-
After the reaction, remove the acetonitrile under reduced pressure.
-
Add deionized water to the dried polymer network to allow for swelling. The hydrogel will form as the polymer network hydrates.
-
Wash the hydrogel extensively with deionized water to remove any unreacted components.
-
Store the prepared hydrogel in deionized water at a temperature below its LCST.
Protocol 3: Characterization of Thermo-responsive Properties
A. Determination of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter of thermo-responsive polymers and can be determined by measuring the change in turbidity of a polymer solution as a function of temperature using UV-Vis spectroscopy.
Procedure:
-
Prepare a dilute aqueous solution of the PiPOx hydrogel (e.g., 1 wt%).
-
Place the solution in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/minute).[2]
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase transition from a clear solution to a turbid suspension.[2]
B. Measurement of Swelling Ratio
The swelling ratio provides a quantitative measure of the hydrogel's ability to absorb water.
Procedure:
-
Immerse a pre-weighed, dried sample of the PiPOx hydrogel (Wd) in deionized water at a temperature below the LCST.
-
Allow the hydrogel to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[3]
-
To study the thermo-responsive nature, perform the swelling ratio measurements at different temperatures, both below and above the LCST.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PiPOx hydrogels.
Table 1: Synthesis and Molecular Weight Characterization of Linear PiPOx
| Sample | Monomer/Initiator Ratio | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PiPOx-1 | 50:1 | 5,500 | 1.15 |
| PiPOx-2 | 100:1 | 10,800 | 1.12 |
| PiPOx-3 | 200:1 | 21,500 | 1.18 |
Table 2: Thermo-responsive Properties of PiPOx Hydrogels with Varying Crosslinker Concentrations
| Hydrogel Sample | Crosslinker (mol%) | LCST (°C) | Swelling Ratio at 25°C (%) | Swelling Ratio at 40°C (%) |
| PiPOx-H1 | 1 | 35.2 | 1250 | 350 |
| PiPOx-H2 | 2.5 | 34.5 | 980 | 280 |
| PiPOx-H3 | 5 | 33.8 | 720 | 210 |
Visualizations
Caption: Molecular structure of PiPOx and its crosslinked hydrogel network.
Caption: Workflow for the synthesis of thermo-responsive PiPOx hydrogels.
Caption: Reversible swelling and collapse of a PiPOx hydrogel with temperature.
References
Application Notes and Protocols: Encapsulation of Hydrophobic Drugs in Poly(2-isopropyl-2-oxazoline) Micelles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(2-isopropyl-2-oxazoline) (PiPrOx) is a thermoresponsive polymer that has garnered significant interest in the field of drug delivery. Its lower critical solution temperature (LCST) close to physiological temperature makes it an ideal candidate for stimuli-responsive drug delivery systems. In aqueous solutions, amphiphilic block copolymers containing PiPrOx can self-assemble into micelles, forming a core-shell structure. The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability. These micelles can be designed to release their drug payload in response to temperature changes, offering a targeted and controlled release profile.
These application notes provide a comprehensive overview of the encapsulation of hydrophobic drugs in PiPrOx micelles, including quantitative data on drug loading and micelle characteristics, detailed experimental protocols, and visual workflows to guide researchers in this area.
Data Presentation: Physicochemical Properties of Hydrophobic Drug-Loaded PiPrOx Micelles
The following table summarizes key quantitative data for the encapsulation of various hydrophobic drugs in micelles composed of poly(2-oxazoline)s, with a focus on systems containing PiPrOx or structurally similar hydrophobic blocks. This data provides a comparative overview of drug loading capacity, efficiency, and the resulting micelle characteristics.
| Hydrophobic Drug | Polymer Composition | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) | Micelle Size (nm) | Polydispersity Index (PDI) | Critical Micelle Concentration (CMC) (mg/L) |
| Paclitaxel | P(MeOx-b-BuOx-b-MeOx) | ~25-50 | >90 | <100 | <0.2 | N/A |
| Docetaxel | P(MeOx-b-BuOx-b-MeOx) | 24.67 ± 0.98 | 86.31 ± 3.44 | 48.92 ± 0.33 | <0.2 | N/A |
| Dexamethasone | P(nPropOx-b-MetOx) | 4.2 - 14.7 | N/A | Stable in PBS | N/A | N/A |
| Curcumin | mPEG-PCL | 11.1 ± 0.81 | N/A | 29.1 ± 0.51 | 0.05 ± 0.02 | N/A |
| SB-T-1214 (Taxoid) | POx | 16 - 46 | Nearly quantitative | 15 - 75 | <0.2 | N/A |
N/A: Data not available in the reviewed sources. P(MeOx-b-BuOx-b-MeOx) and P(nPropOx-b-MetOx) are structurally related amphiphilic poly(2-oxazolines) that form micelles capable of encapsulating hydrophobic drugs in a manner similar to PiPrOx-containing copolymers.
Experimental Protocols
Preparation of Drug-Loaded Poly(this compound) Micelles via Thin-Film Hydration
This protocol details the widely used thin-film hydration method for encapsulating hydrophobic drugs into PiPrOx micelles.[1][2]
Materials:
-
Amphiphilic poly(this compound) block copolymer
-
Hydrophobic drug
-
Organic solvent (e.g., ethanol, methanol, chloroform, or a mixture thereof)
-
Aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS), or saline)
-
Round-bottom flask or glass vial
-
Rotary evaporator or nitrogen stream
-
Water bath or heating block
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Dissolve a known amount of the PiPrOx block copolymer and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. The polymer-to-drug ratio should be optimized based on the desired drug loading. A common starting point is a 10:1 or 5:1 polymer to drug weight ratio.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure or by directing a gentle stream of nitrogen gas over the solution. The temperature of the water bath should be set below the boiling point of the solvent to ensure gradual evaporation, leading to the formation of a thin, uniform polymer-drug film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual organic solvent.
-
Hydration: Add a pre-heated aqueous medium (e.g., PBS at 37°C) to the thin film. The volume of the aqueous phase will determine the final concentration of the drug-loaded micelles.
-
Micelle Formation: Gently agitate the flask in a water bath set at a temperature above the LCST of PiPrOx for a defined period (e.g., 30-60 minutes) to facilitate the self-assembly of the polymer into micelles and the encapsulation of the drug. The solution should become clear or slightly opalescent.
-
Purification: To remove any unencapsulated drug aggregates, centrifuge the micellar solution at a high speed (e.g., 10,000 x g for 10 minutes). Alternatively, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter.
-
Storage: Store the resulting drug-loaded micelle solution at 4°C for short-term use or lyophilize for long-term storage.
Characterization of Drug-Loaded Micelles
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[1]
Materials:
-
Drug-loaded micelle solution
-
DLS instrument
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute the drug-loaded micelle solution with the same aqueous medium used for hydration to an appropriate concentration for DLS analysis.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C or 37°C), scattering angle (typically 90° or 173°), and the viscosity and refractive index of the solvent.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Perform the measurement, typically acquiring multiple runs for statistical accuracy.
-
Data Analysis: The instrument's software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions. The Z-average diameter and the Polydispersity Index (PDI) are the most commonly reported values. A PDI value below 0.3 generally indicates a monodisperse and homogenous population of micelles.
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3]
Materials:
-
Drug-loaded micelle solution
-
Lyophilized drug-loaded micelles (optional)
-
Organic solvent (e.g., acetonitrile, methanol) to dissolve the micelles and release the drug
-
Mobile phase (specific to the drug being analyzed)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Standard solutions of the free drug of known concentrations
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the free drug in a suitable solvent and generate a standard curve by plotting the peak area against the concentration.
-
Sample Preparation:
-
Take a known volume of the drug-loaded micelle solution.
-
Add a sufficient amount of an organic solvent that disrupts the micelles and dissolves the drug and polymer completely.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any precipitated polymer.
-
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Determine the concentration of the drug in the sample by comparing its peak area to the standard curve.
-
Calculations:
-
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
Drug Loading Efficiency (DLE %): DLE (%) = (Weight of drug in micelles / Initial weight of drug fed) x 100
-
The CMC is the concentration of a surfactant above which micelles form. The fluorescence emission spectrum of pyrene (B120774) is sensitive to the polarity of its microenvironment, making it a useful probe to determine the CMC of polymeric micelles.
Materials:
-
Amphiphilic PiPrOx block copolymer
-
Pyrene solution in a volatile solvent (e.g., acetone)
-
Aqueous medium (e.g., deionized water)
-
Series of vials or a 96-well plate
-
Fluorometer
Procedure:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.
-
Preparation of Polymer Solutions with Pyrene:
-
Aliquot a small, fixed amount of the pyrene stock solution into a series of vials.
-
Evaporate the solvent completely.
-
Prepare a series of aqueous solutions of the PiPrOx block copolymer with concentrations spanning the expected CMC range.
-
Add the polymer solutions to the vials containing the pyrene residue, ensuring the final pyrene concentration is constant (typically around 10⁻⁶ to 10⁻⁷ M).
-
-
Equilibration: Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 334 nm.
-
Record the emission spectra from approximately 350 nm to 500 nm for each sample.
-
-
Data Analysis:
-
Determine the fluorescence intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.
-
The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed, indicating the transfer of pyrene from the polar aqueous environment to the nonpolar micellar core.
-
Visualizations (Graphviz DOT Language)
Diagram 1: Micelle Formation and Drug Encapsulation Workflow
References
- 1. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Drug Release from Poly(2-isopropyl-2-oxazoline) (PiPrOx) Hydrogels Triggered by Temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-isopropyl-2-oxazoline) (PiPrOx) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), making it an attractive candidate for the development of "smart" hydrogels for controlled drug delivery.[1][2][3] Below its LCST, a PiPrOx hydrogel is swollen and hydrophilic, allowing for drug loading. When the temperature is raised above the LCST, the hydrogel undergoes a phase transition, becoming more hydrophobic and deswelling, which triggers the release of the encapsulated drug.[4] This temperature-sensitive behavior allows for on-demand drug release in response to physiological cues or external stimuli. This document provides detailed protocols for the synthesis, characterization, and application of PiPrOx hydrogels for temperature-triggered drug release.
Mechanism of Temperature-Triggered Drug Release
The controlled drug release from PiPrOx hydrogels is governed by their thermoresponsive nature. The underlying principle is the reversible hydration and dehydration of the polymer chains with temperature changes.
-
Below LCST: The PiPrOx polymer chains are hydrated and extended, resulting in a swollen hydrogel network. In this state, the hydrogel can absorb and retain a significant amount of water, along with the dissolved drug molecules.
-
Above LCST: As the temperature increases beyond the LCST, the polymer-water interactions become less favorable than polymer-polymer interactions. This leads to the dehydration and collapse of the polymer chains. The hydrogel network shrinks, and the pores within the hydrogel decrease in size. This physical "squeezing" of the hydrogel expels the entrapped water and drug molecules, leading to a burst or accelerated release.
This process is reversible, and the hydrogel can re-swell upon cooling below the LCST, although the re-loading of the drug would depend on the availability of the drug in the surrounding medium.
Caption: Mechanism of temperature-triggered drug release from PiPrOx hydrogels.
Experimental Protocols
Protocol 1: Synthesis of Thermoresponsive PiPrOx Hydrogels
This protocol describes the synthesis of a PiPrOx hydrogel using a free-radical polymerization method. For a related polymer, poly(2-isopropenyl-2-oxazoline) (PiPOx), hydrogels can be formed via cross-linking with dicarboxylic acids.[5] This protocol is adapted for PiPrOx based on common hydrogel synthesis techniques.
Materials:
-
This compound (iPrOx) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
In a glass vial, dissolve the desired amount of iPrOx monomer and MBA crosslinker in PBS to achieve the target polymer concentration (e.g., 10-20% w/v).
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Under a nitrogen atmosphere, add the APS initiator to the solution and gently swirl to dissolve.
-
Add the TEMED accelerator to the solution and mix thoroughly but gently to avoid introducing air.
-
Immediately pipette the solution into a mold (e.g., between two glass plates with a defined spacer thickness or into cylindrical molds).
-
Allow the polymerization to proceed at room temperature for at least 12 hours or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers, crosslinker, initiator, and accelerator.
-
Change the water every 12 hours for 2-3 days to ensure complete purification of the hydrogel.
-
The purified hydrogel can then be cut into desired shapes and sizes for subsequent experiments.
References
Application Notes: Poly(2-isopropyl-2-oxazoline) as a Versatile Carrier for Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-isopropyl-2-oxazoline) (PiPOx) and related poly(2-oxazoline)s (POx) as polymeric carriers for gene delivery. POx are considered a promising class of biocompatible polymers, offering a viable alternative to the current gold standard, polyethyleneimine (PEI), due to their lower cytotoxicity and high degree of tunability.[1][2] This document outlines the formulation of POx-based polyplexes, protocols for in vitro transfection and cytotoxicity assessment, and summarizes key quantitative data from recent studies.
Introduction to Poly(2-oxazoline)s in Gene Delivery
Poly(2-oxazoline)s are synthesized via living cationic ring-opening polymerization, which allows for precise control over molecular weight, architecture (e.g., block, statistical), and functionality.[3][4] For gene delivery, cationic charges are incorporated into the polymer backbone to enable electrostatic complexation with negatively charged nucleic acids (like plasmid DNA or mRNA) to form nanoparticles known as polyplexes.[5][6]
The inclusion of PiPOx as a hydrophobic, thermoresponsive block in copolymers can enhance the stability of these polyplexes.[6][7] However, studies have shown that triblock copolymers containing a PiPOx block may perform poorly in transfection compared to diblock copolymers without it, suggesting a delicate balance between stability and efficient gene release.[7][8] Copolymers combining hydrophilic POx moieties (like poly(2-ethyl-2-oxazoline), PEtOx) with a cationic DNA-binding segment, often derived from linear PEI, aim to balance high transfection efficiency with low cytotoxicity.[3][6]
Key Application Data
The following tables summarize quantitative data on the characteristics, cytotoxicity, and transfection efficiency of various POx-based gene delivery systems.
Table 1: Physicochemical Properties of POx-based Polyplexes
| Polymer Composition | N/P Ratio* | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEtOx-p(BocAmineOx) Copolymers | 20 | 100 - 150 | ~0.2 | +5 to +15 | |
| PMeOx-co-PEI (DP=50, 37% PEI) | 10 | < 100 | < 0.2 | Not Reported | |
| PMeOx-co-PEI (DP=200, 99% PEI) | 10 | < 100 | < 0.2 | Not Reported | [5] |
| lPEI-b-PiPOx (7 kg/mol PiPOx) | 10 | 100 - 200 | Not Reported | +20 to +30 | [6] |
| AED2 (pEtOx-pMestOx(DET)) | 20 | ~80 | ~0.2 | Not Reported | [7] |
| AED3 (pEtOx-pMestOx(DET)-piPrOx) | 20 | ~70 | ~0.2 | Not Reported | [7] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid.
Table 2: In Vitro Cytotoxicity of POx-based Carriers
| Polymer/Polyplex | Cell Line | Concentration / N/P Ratio | Cell Viability (%) | Incubation Time (h) | Reference |
| Various POx Amphiphiles | MCF7, MDCK | Up to 20 g/L | > 80% | 48 - 72 | [9] |
| P(EtMetOx50-iPrOx50) | Human Fibroblasts | Up to 10 mg/mL | > 90% | 72 | [10][11] |
| lPEI-b-PiPOx Copolymers | HepG2 | N/P 10 | ~80 - 100% | 48 | [6] |
| lPEI (Control) | HepG2 | N/P 10 | ~50 - 70% | 48 | [6] |
| AED2 & AED3 Polyplexes | RAW 264.7 | N/P 10 & 20 | > 90% | 24 | [7] |
Table 3: Transfection Efficiency of POx-based Polyplexes
| Polymer Composition | Cell Line | N/P Ratio | Transfection Efficiency | Reporter Gene | Reference |
| Glycosylated POx Block Copolymer | HEK293T, HeLa | 20 | High (Comparable to PEI) | Luciferase (saRNA) | [1] |
| lPEI-b-PiPOx Copolymers | HepG2 | 10 | Comparable to lPEI | Luciferase (pDNA) | [6] |
| AED2 (pEtOx-pMestOx(DET)) | RAW 264.7 | 20 | Comparable to GeneJuice | Luciferase (pDNA) | [7][12] |
| AED3 (pEtOx-pMestOx(DET)-piPrOx) | RAW 264.7 | 20 | Poor / No transfection | Luciferase (pDNA) | [7][12] |
| Cationic POx Library Member | Not Specified | Not Specified | Similar to linear PEI | Not Specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Formulation of POx/DNA Polyplexes
This protocol describes the self-assembly of cationic POx polymers and plasmid DNA into nanoparticles.
Materials:
-
Cationic poly(2-oxazoline) stock solution (e.g., 1 mg/mL in nuclease-free water).
-
Plasmid DNA (pDNA) stock solution (e.g., 0.1 mg/mL in nuclease-free water or TE buffer).
-
Nuclease-free water or HEPES-buffered glucose (HBG).
Procedure:
-
Preparation of Solutions: Thaw polymer and pDNA solutions on ice. Vortex gently and centrifuge briefly before use.
-
Calculation of Volumes: Determine the required volumes of polymer and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is calculated based on the moles of polymer amine nitrogens to the moles of DNA phosphates (assuming an average molecular weight of 330 g/mol per phosphate).
-
Complexation:
-
Pipette the calculated volume of pDNA into a microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the final desired concentration.
-
Add the calculated volume of the cationic polymer solution dropwise to the diluted pDNA solution while gently vortexing. Note: Adding the polymer to the DNA is crucial for forming stable, well-defined particles.[2]
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.
-
Characterization (Optional): Characterize the resulting polyplexes for size and zeta potential using Dynamic Light Scattering (DLS). Confirm DNA condensation using an agarose (B213101) gel retardation assay.[7]
Protocol 2: In Vitro Cell Transfection
This protocol details the procedure for transfecting mammalian cells with pre-formed POx/DNA polyplexes.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium (e.g., Opti-MEM).
-
96-well or 24-well tissue culture plates.
-
POx/DNA polyplexes (from Protocol 1).
-
Reporter gene assay system (e.g., Luciferase Assay System).
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a culture plate to ensure they reach 70-80% confluency on the day of transfection. Typical seeding densities for a 96-well plate are 5 x 10⁴ cells/well for HEK293T or HeLa cells.[1]
-
Transfection:
-
Just before transfection, replace the old medium with fresh, pre-warmed complete or serum-free medium.
-
Add the prepared polyplex solution dropwise to each well. For a 96-well plate, a typical volume is 10-20 µL containing ~100-200 ng of DNA.[1]
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the initial incubation, replace the transfection medium with fresh, pre-warmed complete culture medium to minimize toxicity.
-
Gene Expression: Continue to incubate the cells for an additional 24-48 hours to allow for transgene expression.
-
Analysis: Assess transfection efficiency by measuring the reporter gene expression (e.g., fluorescence for GFP, luminescence for luciferase).
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the impact of POx carriers on cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate.
-
POx polymer solutions or POx/DNA polyplexes at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or other solubilizing agent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the polymer or polyplexes to each well. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Mechanisms and Workflows
Cellular Uptake and Endosomal Escape
The successful delivery of genetic material requires the polyplex to enter the cell and escape the endo-lysosomal pathway to reach the nucleus. The cellular uptake of POx-based polyplexes is an energy-dependent process, primarily occurring through endocytosis.[15] Cationic polymers containing protonatable amines, such as PEI segments, are thought to facilitate endosomal escape via the "proton sponge" mechanism. This process involves the buffering of the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm.[16]
Caption: Cellular uptake and endosomal escape pathway of POx-based polyplexes.
General Experimental Workflow
The overall process for evaluating a new POx-based gene delivery system follows a logical progression from synthesis and formulation to in vitro testing.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermoresponsive Polyoxazolines as Vectors for Transfection of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. biorxiv.org [biorxiv.org]
- 8. Poly(2-oxazoline)-Based Polyplexes as a PEG-Free Plasmid DNA Delivery Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. A cationic poly(2-oxazoline) with high in vitro transfection efficiency identified by a library approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endosomal escape of polymeric gene delivery complexes is not always enhanced by polymers buffering at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for End-Group Functionalization of Poly(2-isopropyl-2-oxazoline) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the end-group functionalization of poly(2-isopropyl-2-oxazoline) (PIPOx), a versatile polymer platform for bioconjugation. The following sections detail the synthesis of functionalized PIPOx and its subsequent conjugation to biomolecules, offering a guide for the development of advanced polymer-drug conjugates, protein-polymer hybrids, and other functional biomaterials.
Introduction
Poly(this compound), often abbreviated as PIPOx or PiPrOx, is a synthetic polymer that has garnered significant interest in the biomedical field. Its structure as a poly(N-acylethylenimine) imparts properties such as biocompatibility, low immunogenicity, and tunable thermoresponsiveness, making it a compelling alternative to poly(ethylene glycol) (PEG) for various biomedical applications. The ability to precisely control its molecular weight and introduce specific functionalities at the polymer chain ends through living cationic ring-opening polymerization (CROP) further enhances its utility for creating well-defined bioconjugates.
End-group functionalization allows for the covalent attachment of PIPOx to a wide range of biomolecules, including proteins, peptides, and drugs. This process can improve the pharmacokinetic profile of therapeutic agents, enhance their stability, and enable targeted delivery. This document outlines key methods for introducing common functional groups—hydroxyl, amine, and maleimide (B117702)—onto the PIPOx chain end and provides protocols for their use in bioconjugation.
Data Presentation: Synthesis and Functionalization of Poly(this compound)
The following tables summarize typical molecular weight characteristics and reported efficiencies for the functionalization of poly(2-oxazoline)s. These values are representative and can vary based on specific reaction conditions.
| Polymer Type | Initiator/Terminator | Target DP | M (kDa) | Đ (PDI) | Reference |
| Me-PiPrOx-OH | Methyl tosylate / H₂O | 50 | 5.7 | 1.15 | [1] |
| Me-PiPrOx-OH | Methyl tosylate / KOH/MeOH | 85 | 9.6 | 1.12 | [1] |
| Acetal-PiPrOx-OH | 3,3-diethoxy-1-propyl tosylate / H₂O | 70 | 8.0 | 1.18 | [1] |
| FurMal-PEtOx | Furan-protected maleimide nosylate (B8438820) | 40 | 4.5 | <1.2 | [2] |
| FurMal-PEtOx | Furan-protected maleimide nosylate | 60 | 6.5 | <1.2 | [2] |
Table 1: Molecular Weight Characteristics of Functionalized Poly(2-oxazoline)s. DP = Degree of Polymerization, M = Number-average molecular weight, Đ (PDI) = Polydispersity Index. Note: PEtOx (poly(2-ethyl-2-oxazoline)) is often used as a representative poly(2-oxazoline) in functionalization studies.
| Functionalization Step | Method | Efficiency (%) | Notes | Reference |
| Hydroxyl to Phthalimide (B116566) | Mitsunobu Reaction | ~70 | For subsequent conversion to amine. | |
| Phthalimide to Amine | Hydrazine (B178648) Treatment | Quantitative | A common and efficient method. | [1] |
| Furan-protected Maleimide Deprotection | Retro-Diels-Alder | ~85-87 | Thermal deprotection to yield reactive maleimide. | [3] |
| Thiol-Maleimide Conjugation | Michael Addition | High | Reaction of maleimide-PIPOx with thiol-containing molecules. | [2] |
Table 2: Representative Efficiencies of Functionalization and Conjugation Reactions.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments. Each protocol is accompanied by a Graphviz diagram illustrating the workflow.
Protocol 1: Synthesis of Hydroxyl-Terminated Poly(this compound) (Me-PiPrOx-OH)
This protocol describes the synthesis of PIPOx with a methyl group at the α-end and a hydroxyl group at the ω-end via living cationic ring-opening polymerization.
Materials:
-
This compound (iPrOx), freshly distilled
-
Methyl tosylate (MeTos), as initiator
-
Acetonitrile (B52724) (ACN), anhydrous
-
Methanol (B129727) (MeOH)
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Polymerization:
-
Under an inert atmosphere, add anhydrous acetonitrile to a flame-dried Schlenk flask.
-
Add the desired amount of methyl tosylate initiator.
-
Add the this compound monomer. The monomer-to-initiator ratio will determine the target molecular weight.
-
Stir the reaction mixture at 80°C. Monitor the reaction progress by ¹H NMR or GC by taking aliquots at regular intervals.
-
-
Termination:
-
Once the desired monomer conversion is reached, cool the reaction mixture to room temperature.
-
Prepare a solution of KOH in methanol (e.g., 1 M).
-
Add an excess of the methanolic KOH solution to the polymer solution to terminate the polymerization.
-
Stir the mixture at room temperature for at least 12 hours to ensure complete termination and hydrolysis of the oxazolinium end group to a hydroxyl group.
-
-
Purification:
-
Concentrate the polymer solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the white precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate in cold diethyl ether. Repeat this step 2-3 times.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (M) and polydispersity (Đ) by size-exclusion chromatography (SEC).
-
Confirm the structure and end-group functionality by ¹H NMR and MALDI-TOF mass spectrometry.
-
Protocol 2: Synthesis of Amine-Terminated Poly(this compound) (Me-PiPrOx-NH₂)
This protocol describes the conversion of hydroxyl-terminated PIPOx to amine-terminated PIPOx via a two-step process involving phthalimide activation.[1]
Materials:
-
Me-PiPrOx-OH (from Protocol 1)
-
N-Phthaloylglycine
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Phthalimide Functionalization (Mitsunobu Reaction):
-
Dissolve Me-PiPrOx-OH, N-phthaloylglycine, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the solution and precipitate the polymer in cold diethyl ether to obtain phthalimide-terminated PIPOx (Me-PiPrOx-Phth).
-
Purify by repeated precipitations.
-
-
Hydrazinolysis to Amine:
-
Dissolve the Me-PiPrOx-Phth in dichloromethane.
-
Add an excess of hydrazine monohydrate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the phthalhydrazide (B32825) byproduct.
-
Concentrate the filtrate and precipitate the polymer in cold diethyl ether.
-
Purify the amine-terminated polymer (Me-PiPrOx-NH₂) by repeated precipitations.
-
-
Characterization:
-
Confirm the conversion at each step using ¹H NMR spectroscopy.
-
Characterize the final product by SEC and MALDI-TOF MS.
-
Protocol 3: Synthesis of Maleimide-Terminated Poly(2-oxazoline)
This protocol describes the synthesis of maleimide-terminated poly(2-oxazoline) using a furan-protected maleimide initiator, followed by a retro-Diels-Alder reaction for deprotection. This method is adapted from protocols for poly(2-ethyl-2-oxazoline) and is applicable to other 2-oxazolines.[2][3]
Materials:
-
Furan-protected maleimide nosylate initiator
-
This compound (iPrOx)
-
Acetonitrile (ACN), anhydrous
-
Toluene
-
Diethyl ether
Procedure:
-
Polymerization with Functional Initiator:
-
Dissolve the furan-protected maleimide nosylate initiator in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere.
-
Add the this compound monomer.
-
Heat the reaction mixture to 50°C and stir. The lower temperature is crucial to prevent premature deprotection of the maleimide group.
-
Monitor the polymerization until the desired conversion is achieved.
-
Terminate the polymerization by adding a suitable nucleophile (e.g., water or methanolic KOH).
-
Purify the furan-protected maleimide-PIPOx by precipitation in cold diethyl ether.
-
-
Deprotection (Retro-Diels-Alder Reaction):
-
Dissolve the purified furan-protected polymer in toluene.
-
Heat the solution to 110°C for 4-6 hours to induce the retro-Diels-Alder reaction, which removes the furan (B31954) protecting group.
-
Cool the solution and precipitate the maleimide-terminated PIPOx in cold diethyl ether.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the presence of the protected and deprotected maleimide groups by ¹H NMR spectroscopy.
-
Characterize the final polymer by SEC and MALDI-TOF MS.
-
Protocol 4: Bioconjugation of Maleimide-Terminated PIPOx to a Thiol-Containing Protein
This protocol outlines the general procedure for conjugating a maleimide-functionalized PIPOx to a protein containing free cysteine residues, such as bovine serum albumin (BSA).
Materials:
-
Maleimide-terminated PIPOx (from Protocol 3)
-
Thiol-containing protein (e.g., BSA)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent for the polymer
-
Size-exclusion chromatography (SEC) system for purification
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Polymer Preparation:
-
Dissolve the maleimide-terminated PIPOx in a minimal amount of DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add the PIPOx-maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the polymer to the protein is a good starting point.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Purification of the Conjugate:
-
Purify the PIPOx-protein conjugate from unreacted polymer and protein using size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with PBS buffer.
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if the polymer has a chromophore. The conjugate will elute earlier than the unconjugated protein.
-
-
Characterization:
-
Analyze the collected fractions by SDS-PAGE to confirm the increase in molecular weight of the conjugated protein.
-
Characterize the purified conjugate using MALDI-TOF MS to determine the number of polymer chains attached per protein molecule.
-
References
Application Notes and Protocols for Surface Modification with Poly(2-isopropyl-2-oxazoline) to Prevent Protein Fouling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein fouling, the non-specific adsorption of proteins onto material surfaces, is a significant challenge in the biomedical and pharmaceutical fields. It can lead to reduced efficacy of medical devices, trigger inflammatory responses, and complicate drug delivery systems. Surface modification with hydrophilic polymers to create a protein-repellent interface is a widely adopted strategy to mitigate this issue. Poly(2-isopropyl-2-oxazoline) (PIPOX) has emerged as a promising biocompatible polymer for creating highly effective anti-fouling surfaces. This document provides detailed application notes and experimental protocols for the surface modification of substrates with PIPOX polymer brushes and the subsequent quantification of their protein resistance.
The primary mechanism by which PIPOX brushes prevent protein fouling is the formation of a tightly bound hydration layer on the surface. This layer acts as a physical and energetic barrier, sterically hindering the approach of protein molecules and making their adsorption thermodynamically unfavorable. The high density and mobility of the PIPOX chains contribute to this repulsive effect.
Data Presentation: Efficacy of PIPOX Surface Modification
The following table summarizes the quantitative data on the reduction of protein adsorption on surfaces modified with poly(2-oxazoline)-based brushes.
| Surface Modification | Protein | Protein Concentration | Adsorbed Protein Mass (ng/cm²) | Reduction in Fouling (%) | Reference |
| PIPOX Brush | Undiluted Human Blood Plasma | Not Applicable | Significantly Reduced | 96% | [1][2] |
| PIPOX Brush | Fetal Bovine Serum (FBS) | 10% in PBS | Negligible Adsorption | Not Quantified | [1][2] |
| PIPOX Brush | Bovine Serum Albumin (BSA) | 5 mg/mL in PBS | Negligible Adsorption | Not Quantified | [1][2] |
| PIPOX Brush | Fibrinogen (Fbg) | 1 mg/mL in PBS | Negligible Adsorption | Not Quantified | [1][2] |
| Poly(2-methyl-2-oxazoline) Brush | Fibronectin (Fn) | 50 µg/mL in PBS | ~6 | Not Applicable | [3] |
| Poly(2-ethyl-2-oxazoline) Brush | Fibronectin (Fn) | 50 µg/mL in PBS | Significantly Reduced | Not Quantified | [3] |
Experimental Protocols
Protocol 1: Surface Modification with PIPOX Brushes via Surface-Initiated Copper(0)-Mediated Reversible-Deactivation Radical Polymerization (SI-Cu(0)-RDRP)
This protocol describes the "grafting-from" approach to grow high-density PIPOX brushes on a substrate.
Materials:
-
Substrate (e.g., silicon wafer, glass slide, gold-coated sensor chip)
-
Initiator: (3-aminopropyl)triethoxysilane (APTES) and α-bromoisobutyryl bromide (BIBB) or a pre-synthesized silane-based ATRP initiator
-
Monomer: 2-isopropenyl-2-oxazoline (B30960) (IPOx)
-
Catalyst system: Copper(I) bromide (CuBr), Copper(II) bromide (CuBr₂), and a ligand such as Tris(2-dimethylaminoethyl)amine (Me₆TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anhydrous toluene (B28343), ethanol (B145695), and deionized water
-
Other reagents: Nitrogen gas, cleaning agents (e.g., Piranha solution - use with extreme caution ), and appropriate washing solvents.
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
To introduce hydroxyl groups on the surface, treat the substrate with an oxygen plasma cleaner or a chemical treatment like Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and dry with nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrate in the APTES solution for 1 hour at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the substrate with toluene and ethanol to remove excess APTES and then dry with nitrogen.
-
For initiator attachment, immerse the APTES-functionalized substrate in a solution of anhydrous toluene containing triethylamine (B128534) (as an acid scavenger) and BIBB. React for 1 hour at room temperature to form the ATRP initiator layer.
-
Rinse the substrate with toluene and ethanol and dry with nitrogen.
-
-
Surface-Initiated Polymerization of IPOx:
-
In a Schlenk flask under a nitrogen atmosphere, prepare the polymerization solution. For a typical reaction, dissolve the ligand (e.g., Me₆TREN) in deoxygenated deionized water.
-
Add CuBr and CuBr₂ to the solution. The ratio of these components will influence the polymerization kinetics.
-
Add the IPOx monomer to the solution. The monomer concentration will affect the final polymer brush thickness.
-
Place the initiator-modified substrate in the reaction flask.
-
Carry out the polymerization at a specific temperature (e.g., room temperature or slightly elevated) for a defined period. The polymerization time will determine the final thickness of the PIPOX brushes.
-
After the desired polymerization time, remove the substrate from the reaction solution and quench the polymerization by exposing it to air.
-
Thoroughly rinse the PIPOX-modified substrate with deionized water and ethanol to remove any unreacted monomer and catalyst.
-
Dry the substrate under a stream of nitrogen.
-
Protocol 2: Quantification of Protein Adsorption on PIPOX-Modified Surfaces
This protocol outlines a general procedure for quantifying the amount of protein adsorbed onto a surface using a colorimetric assay (e.g., Bicinchoninic Acid - BCA Assay) after protein elution.
Materials:
-
PIPOX-modified substrate and an unmodified control substrate.
-
Protein solution of known concentration (e.g., Bovine Serum Albumin - BSA, Fibrinogen, or Lysozyme in Phosphate Buffered Saline - PBS).
-
PBS (pH 7.4).
-
Elution buffer: A solution capable of desorbing the proteins from the surface (e.g., 1% Sodium Dodecyl Sulfate - SDS in PBS).
-
BCA Protein Assay Kit.
-
Microplate reader.
-
Incubator.
Procedure:
-
Protein Incubation:
-
Place the PIPOX-modified and control substrates in a multi-well plate or a suitable container.
-
Add a known volume and concentration of the protein solution to cover the surface of each substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to allow for protein adsorption to reach equilibrium.
-
-
Rinsing:
-
Carefully remove the protein solution from the substrates.
-
Gently rinse the substrates multiple times with PBS to remove any non-adsorbed or loosely bound proteins. The number of rinses and the volume of PBS should be consistent for all samples.
-
-
Protein Elution:
-
Add a specific volume of the elution buffer (e.g., 1% SDS) to each well containing a substrate.
-
Incubate for a sufficient time (e.g., 30-60 minutes) with gentle agitation to ensure complete desorption of the adsorbed proteins into the elution buffer.
-
-
Quantification using BCA Assay:
-
Preparation of Standards: Prepare a series of protein standards of known concentrations using the same elution buffer as the samples.
-
Assay Procedure:
-
Pipette a small volume (e.g., 25 µL) of each standard and each sample (the eluate containing the desorbed proteins) into separate wells of a 96-well microplate.
-
Prepare the BCA working reagent according to the kit manufacturer's instructions (typically a 50:1 ratio of Reagent A to Reagent B).
-
Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.
-
Mix the plate gently and incubate at 37°C for 30 minutes.
-
After incubation, cool the plate to room temperature.
-
-
Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the protein concentration in each of the eluate samples.
-
Calculate the total mass of adsorbed protein on each substrate by multiplying the concentration by the volume of the elution buffer used.
-
To normalize the data, divide the total mass of adsorbed protein by the surface area of the substrate to obtain the adsorbed protein mass per unit area (e.g., in ng/cm²).
-
-
Visualizations
Caption: Experimental workflow for PIPOX surface modification and protein fouling analysis.
Caption: Mechanism of protein repulsion by a hydrated PIPOX polymer brush layer.
References
- 1. Well-defined poly(2-isopropenyl-2-oxazoline) brushes provide fouling resistance and versatility in surface functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Control of Polymer Brush Morphology, Rheology, and Protein Repulsion by Hydrogen Bond Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ultrasound-Mediated Drug Release from Poly(2-oxazoline) Micelles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-oxazoline)s (POx) are a class of polymers gaining significant attention in the biomedical field as alternatives to poly(ethylene glycol) (PEG). Their unique properties, including low toxicity, non-immunogenicity, and tunable solubility, make them excellent candidates for advanced drug delivery systems.[1] Amphiphilic block copolymers of POx can self-assemble in aqueous solutions to form nanosized core-shell micelles.[2] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, such as the chemotherapeutic agent doxorubicin (B1662922) (DOX), while the hydrophilic shell provides stability in circulation and prevents premature drug release.[3][4]
One of the most promising strategies for achieving site-specific cancer therapy is the use of external stimuli to trigger drug release from these nanocarriers.[5] Ultrasound, a form of mechanical energy, is a particularly attractive trigger due to its non-invasive nature and ability to penetrate deep into tissues with high spatial precision.[6][7] When applied to POx micelles, focused ultrasound can induce drug release through mechanisms believed to involve mechanical disruption and transient perturbation of the micelle structure, often linked to acoustic cavitation—the formation and collapse of microbubbles.[1][6][8] This application note provides detailed protocols for the synthesis of POx copolymers, the formulation of drug-loaded micelles, and the procedure for triggering and quantifying drug release using ultrasound.
Visualized Mechanisms and Workflows
Mechanism of POx Micelle Formation and Drug Encapsulation
Caption: Workflow for drug loading into POx micelles via the thin-film hydration method.
Mechanism of Ultrasound-Triggered Drug Release
Caption: Mechanism of drug release from POx micelles triggered by low-frequency ultrasound.
Experimental Workflow for In Vitro Release Study
Caption: Step-by-step experimental workflow for an in vitro ultrasound-mediated release study.
Data Presentation
The following tables summarize typical quantitative data for POx micelle systems designed for drug delivery.
Table 1: Representative Characteristics of POx Block Copolymers and Micelles
| Polymer Composition | Method | CMC (mg/L) | Micelle Size (Dz, nm) | PDI | Ref. |
|---|---|---|---|---|---|
| PMeOx₃₅-b-PBuOx₂₀-b-PMeOx₃₅ | DLS | ~10-50 | 15 - 30 | < 0.2 | [2] |
| PEO-b-PEtOx | DLS/TEM | Varies | 20 - 100 | < 0.25 |
| PMeOx-grad-PPhOx | DLS | N/A | 13 - 96 | Varies |[2] |
CMC: Critical Micelle Concentration; PDI: Polydispersity Index; DLS: Dynamic Light Scattering; TEM: Transmission Electron Microscopy.
Table 2: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Loading Method | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) | Ref. |
|---|---|---|---|---|---|
| POx Triblock | Paclitaxel | Thin-Film | Up to 45% | > 95% | [9] |
| POx Diblock | Doxorubicin | Dialysis | 6.3 - 8.0% | 40 - 62.5% | [10] |
| POx Triblock | 3rd Gen Taxoids | Thin-Film | 16 - 46% | ~100% |
| POx Diblock | Dexamethasone | Thin-Film | ~10% | N/A |[11] |
DLC = (mass of loaded drug / mass of drug-loaded micelles) x 100%. EE = (mass of loaded drug / initial mass of drug) x 100%.
Table 3: Ultrasound Parameters and Resulting Drug Release
| Micelle System | Drug | Ultrasound Frequency | Ultrasound Intensity | Cumulative Release (with US) | Cumulative Release (w/o US) | Ref. |
|---|---|---|---|---|---|---|
| POx Diblock/Triblock | Dexamethasone | 45 kHz | Not Specified | 6-105% increase vs control | Baseline | [5][11] |
| Pluronic P-105 | Doxorubicin | 20 kHz | 0.058 W/cm² | ~10% | < 2% | [12] |
| Pluronic P-105 | Doxorubicin | 70 kHz | 0.76 W/cm² | ~14% | < 2% | [12] |
| mPEG-b-P(DEA-co-MEMA) | Doxorubicin | 1 MHz | 1.0 W/cm² | ~60% (at 48h) | ~30% (at 48h) |[6] |
Note: Data from Pluronic and other polymer micelles are included for comparative context, as they are frequently studied for ultrasound-mediated release.[6][12]
Experimental Protocols
Protocol 1: Synthesis of Amphiphilic POx Block Copolymer (PEO-b-PEtOx)
This protocol describes the synthesis of a poly(ethylene glycol)-block-poly(2-ethyl-2-oxazoline) copolymer via cationic ring-opening polymerization (CROP) using a PEO-macroinitiator.
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG-OH, Mn = 2000 g/mol )
-
Tosyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
2-ethyl-2-oxazoline (B78409) (EtOx)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
Part A: Synthesis of mPEG-Tosylate (mPEG-OTs) Macroinitiator
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight under argon.
-
Filter the reaction mixture to remove triethylammonium (B8662869) chloride salt.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the white solid by filtration and dry under vacuum. Confirm tosylation via ¹H NMR.
Part B: Block Copolymerization
-
Distill 2-ethyl-2-oxazoline (EtOx) over calcium hydride before use to remove water.
-
In a flame-dried Schlenk flask under argon, dissolve the mPEG-OTs macroinitiator (1 eq.) and the desired amount of EtOx monomer (e.g., 50 eq. for a target DP of 50) in anhydrous acetonitrile.
-
Seal the flask and heat the reaction mixture in an oil bath at 80°C for 24-48 hours.
-
Terminate the polymerization by adding a small amount of water or methanolic solution of sodium methoxide.
-
Precipitate the polymer by adding the reaction solution to a large volume of cold diethyl ether.
-
Redissolve the polymer in a minimal amount of water and dialyze (MWCO 3.5 kDa) against deionized water for 48 hours to remove unreacted monomer and initiator.
-
Lyophilize the purified polymer solution to obtain the final PEO-b-PEtOx copolymer as a white, fluffy solid.
-
Characterize the final product using ¹H NMR and Gel Permeation Chromatography (GPC) to confirm block lengths and determine molecular weight distribution.
Protocol 2: Preparation and Doxorubicin (DOX) Loading of POx Micelles
This protocol uses the thin-film hydration method, which is simple and effective for encapsulating hydrophobic drugs.[3][13]
Materials:
-
POx block copolymer (e.g., PEO-b-PEtOx)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Methanol (B129727) or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas
Procedure:
-
To neutralize DOX·HCl to its hydrophobic free base form, dissolve DOX·HCl in methanol and add a 2-3 fold molar excess of TEA. Stir for 2 hours in the dark.
-
Weigh the desired amount of POx copolymer and the neutralized DOX solution into a glass vial. A polymer-to-drug weight ratio of 10:1 to 5:1 is a common starting point.[13]
-
Mix thoroughly to ensure a homogenous solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform drug-polymer film on the vial wall. A rotary evaporator can also be used.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding a pre-warmed (40-50°C) aqueous solution (e.g., PBS, pH 7.4) to achieve the desired final polymer concentration (e.g., 1-10 mg/mL).
-
Agitate the vial (vortex or sonication bath) for 5-10 minutes until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.[2]
-
Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Protocol 3: Characterization of Drug-Loaded Micelles
Part A: Size and Polydispersity
-
Dilute the micelle solution 10-fold with filtered PBS.[13]
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the z-average hydrodynamic diameter (size) and Polydispersity Index (PDI). A PDI value below 0.3 indicates a relatively monodisperse population.[13]
Part B: Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Prepare a standard curve for DOX using UV-Vis spectroscopy (absorbance at ~485 nm) or HPLC.
-
Lyophilize a known volume of the filtered drug-loaded micelle solution to determine the total weight of the micelles (polymer + drug).
-
Dissolve the lyophilized powder in a solvent that disrupts the micelles and dissolves both polymer and drug (e.g., DMSO or methanol).
-
Measure the concentration of DOX in this solution using the pre-established standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (wt%) = (Weight of loaded DOX / Total weight of lyophilized micelles) × 100
-
EE (%) = (Weight of loaded DOX / Initial weight of DOX used in formulation) × 100
-
Protocol 4: In Vitro Ultrasound-Mediated Drug Release
This protocol describes a dialysis-based method to assess drug release over time.[6]
Materials & Equipment:
-
Drug-loaded micelle solution
-
Release buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or cassette (e.g., MWCO 6-8 kDa)
-
Calibrated ultrasound transducer/probe and generator
-
Water bath or beaker
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Pipette a precise volume (e.g., 2-3 mL) of the drug-loaded micelle solution into a dialysis bag. Seal both ends securely.
-
Place the dialysis bag into a larger container (e.g., a beaker) containing a known volume of release buffer (e.g., 30-50 mL). The large volume of external buffer ensures sink conditions.
-
Place the beaker on a magnetic stirrer at 37°C to simulate physiological temperature.
-
For the ultrasound-treated group , position the ultrasound probe in the release buffer, ensuring it does not directly touch the dialysis bag.
-
Apply ultrasound using defined parameters. For example:
-
Frequency: 45 kHz (low frequency is often more effective for mechanical disruption)[12]
-
Power Density: 0.5 - 1.0 W/cm²
-
Mode: Pulsed (e.g., 50% duty cycle, 1 Hz) to minimize thermal effects.
-
Duration: Apply for a short period (e.g., 1-5 minutes) at the beginning of the experiment or at specific time points.
-
-
For the control group , set up an identical experiment without applying ultrasound.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.
-
Quantify the concentration of DOX in each aliquot using UV-Vis spectroscopy (~485 nm) or HPLC.
-
Calculate the cumulative percentage of drug released at each time point using the following formula, accounting for sample replacement:
-
Cumulative Release (%) = [(V_t * ΣC_i + V_s * C_n) / m_total] × 100
-
Where: V_t = total volume of release buffer; C_i = drug concentration at time point i; V_s = volume of sample withdrawn; C_n = drug concentration of the current sample; m_total = total mass of drug initially in the dialysis bag.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrasound-Mediated Polymeric Micelle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-mediated micellar drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin as a molecular nanotheranostic agent: effect of doxorubicin encapsulation in micelles or nanoemulsions on the ultrasound-mediated intracellular delivery and nuclear trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and complex self-assembly of amphiphilic block copolymers with a branched hydrophobic poly(2-oxazoline) into multicompartment micelles, pseudo-vesicles and yolk/shell nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing PiPrOx in the Formulation of Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Poly(2-isopropyl-2-oxazoline) (PiPrOx), a thermo-responsive and biocompatible polymer, for the formulation of poorly soluble drugs. This document outlines two primary methods for solubility enhancement: polymeric micelle encapsulation and amorphous solid dispersions. Detailed protocols, quantitative data, and visual workflows are provided to facilitate the application of PiPrOx in your research and development endeavors.
Introduction to PiPrOx for Drug Formulation
Poly(this compound) (PiPrOx) is a synthetic polymer that has garnered significant attention in the biomedical field due to its unique properties. It exhibits a Lower Critical Solution Temperature (LCST) close to physiological body temperature, which allows for temperature-triggered drug release. PiPrOx is biocompatible and its synthesis via living cationic ring-opening polymerization enables precise control over its molecular weight and the incorporation of various functional end groups. These features make PiPrOx an excellent candidate for formulating poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy.
Two effective strategies for employing PiPrOx to enhance the solubility of hydrophobic drugs are:
-
Polymeric Micelle Formulation: Amphiphilic block copolymers of PiPrOx can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles serves as a reservoir for poorly soluble drug molecules, while the hydrophilic shell ensures dispersibility in aqueous media.
-
Amorphous Solid Dispersion (ASD): By dispersing a poorly soluble drug within a PiPrOx matrix, the drug can be maintained in a high-energy amorphous state. This prevents crystallization and enhances the drug's dissolution rate and apparent solubility.
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative data on the solubility enhancement of various poorly soluble drugs using poly(2-oxazoline)-based formulations.
Table 1: Solubility Enhancement of Paclitaxel (B517696) using Poly(2-oxazoline) Micelles
| Parameter | Value | Reference |
| Initial Drug Solubility (Water) | ~1 µg/mL | [1] |
| Maximum Drug Loading Capacity | 45 wt% | [1] |
| Final Drug Concentration in Formulation | Up to 7 mg/mL | [1] |
| Oral Bioavailability (in rats) | 12.4% | [2] |
Table 2: Solubility Enhancement of a 3rd Generation Taxoid (SB-T-1214) using Poly(2-oxazoline) Micelles
| Parameter | Value | Reference |
| Initial Drug Solubility (Water) | 4.4 mg/L | [3] |
| Maximum Achieved Drug Concentration | 41.8 g/L | [3] |
| Fold Increase in Solubility | ~9500-fold | [3] |
| Drug Loading Capacity | Up to 46 wt% | [3] |
Table 3: Dissolution Enhancement of Fenofibrate using Poly(2-ethyl-2-oxazoline) (PEtOx) Amorphous Solid Dispersion (ASD)
| Formulation | Fold Increase in Drug Release (compared to crystalline drug) | Reference |
| PEtOx-based ASD | 8-12 fold | [4] |
Experimental Protocols
Protocol for Preparation of PiPrOx-based Polymeric Micelles using Thin-Film Hydration
This protocol describes the preparation of PiPrOx-based polymeric micelles for the encapsulation of a poorly soluble drug using the thin-film hydration method.[1][3][4]
Materials:
-
Amphiphilic PiPrOx block copolymer
-
Poorly soluble drug (e.g., Paclitaxel)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Saline solution (0.9% NaCl) or deionized water
-
Round-bottom flask or Eppendorf tubes
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen)
-
Heating block or water bath
-
Vortex mixer
-
Ultrasonic bath (if required for drug dissolution)
-
Centrifuge
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the amphiphilic PiPrOx block copolymer in a suitable organic solvent (e.g., 10 mg/mL in ethanol).
-
Prepare a stock solution of the poorly soluble drug in the same organic solvent (e.g., 10 mg/mL Paclitaxel in ethanol). Sonication may be required to fully dissolve the drug.[4]
-
-
Mixing:
-
In a round-bottom flask or an Eppendorf tube, mix the PiPrOx and drug stock solutions at a predetermined weight ratio. A good starting point is a polymer-to-drug ratio of 10:2 (w/w).[4]
-
Thoroughly mix the solution using a vortex mixer.
-
-
Thin-Film Formation:
-
Evaporate the organic solvent using a rotary evaporator or by directing a gentle stream of nitrogen gas into the container.[4]
-
The process should be conducted at a temperature that facilitates solvent evaporation without degrading the drug or polymer (e.g., 40-60 °C).
-
Continue evaporation until a thin, transparent polymer-drug film is formed on the inner surface of the container. The film should not be cloudy.[4]
-
For complete solvent removal, the film can be placed in a desiccator under vacuum overnight.
-
-
Hydration and Micelle Formation:
-
Add a predetermined volume of saline solution or deionized water to the thin film. The volume will depend on the desired final drug concentration.
-
Hydrate the film, which may require gentle agitation or heating. For instance, hydrating a paclitaxel-containing film may involve incubation at 65°C for 20 minutes with gentle agitation every 5 minutes.[4] The micelles will form spontaneously.
-
-
Purification:
-
To remove any unencapsulated drug, centrifuge the micellar solution at a high speed (e.g., 10,000 x g for 5-10 minutes).[4]
-
Carefully collect the supernatant containing the drug-loaded micelles.
-
-
Characterization:
-
Determine the drug loading content and encapsulation efficiency using techniques such as High-Performance Liquid Chromatography (HPLC).[3]
-
Characterize the size and morphology of the micelles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Protocol for Preparation of PiPrOx-based Amorphous Solid Dispersions (ASDs)
This protocol outlines the preparation of an amorphous solid dispersion of a poorly soluble drug with PiPrOx using the solvent evaporation method.
Materials:
-
PiPrOx polymer
-
Poorly soluble drug (e.g., Fenofibrate)
-
Common solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve the poorly soluble drug and the PiPrOx polymer in a common solvent in a round-bottom flask. The drug-to-polymer ratio should be optimized based on the desired drug loading and stability.
-
Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to obtain a solid mass.
-
-
Drying:
-
Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
-
Characterization:
-
Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a melting endotherm for the drug in the DSC thermogram and the absence of characteristic crystalline peaks in the PXRD pattern indicate amorphization.
-
Evaluate the dissolution rate of the ASD in a suitable dissolution medium and compare it to that of the pure crystalline drug.
-
Visualizations
Mechanism of Solubility Enhancement by PiPrOx Micelles
References
- 1. Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrotropic polymeric micelles for enhanced paclitaxel solubility: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to control the molecular weight of poly(2-isopropyl-2-oxazoline) during polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-isopropyl-2-oxazoline) (PiPOx) during its synthesis via cationic ring-opening polymerization (CROP).
Frequently Asked Questions (FAQs)
Q1: How is the molecular weight of PiPOx controlled during polymerization?
The molecular weight of PiPOx is primarily controlled during living cationic ring-opening polymerization (CROP) by adjusting the monomer-to-initiator ([M]/[I]) ratio.[1][2] In a living polymerization, each initiator molecule generates one polymer chain. Therefore, a higher [M]/[I] ratio will result in a higher degree of polymerization and consequently, a higher molecular weight.
Q2: What is the expected polydispersity index (PDI) for PiPOx synthesized by CROP?
Living CROP of this compound typically yields polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (PDI). Well-controlled polymerizations can achieve PDI values close to 1.1, indicating a high degree of control over the polymer chain lengths.[1]
Q3: What are the common initiators used for the CROP of this compound?
Commonly used initiators are electrophilic species such as alkyl tosylates (e.g., methyl tosylate), alkyl triflates, and alkyl halides.[3][4] The choice of initiator can influence the polymerization kinetics and the living characteristics of the reaction.
Q4: What is the role of the solvent in PiPOx polymerization?
Polar aprotic solvents like acetonitrile (B52724) are commonly used for the CROP of 2-oxazolines.[5] The solvent plays a crucial role in stabilizing the cationic propagating species. The choice of solvent can affect the polymerization rate and the control over the molecular weight. It is critical to use dry solvents to avoid premature termination of the living polymerization.[4]
Q5: How does reaction temperature affect the polymerization of PiPOx?
The reaction temperature influences the rate of polymerization. Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can lead to side reactions that may broaden the molecular weight distribution and compromise the living nature of the polymerization. The optimal temperature is typically in the range of 70-140°C, depending on the initiator and solvent used.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected molecular weight and broad PDI | Impurities in the monomer or solvent (e.g., water) acting as initiators or transfer agents. | Ensure rigorous purification of the monomer and solvent. Use of a proton trap can help scavenge protic impurities.[7] |
| Lower than expected molecular weight | Inefficient initiation or premature termination of the polymerization. | Verify the purity and activity of the initiator. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by atmospheric moisture or oxygen. |
| Bimodal or multimodal molecular weight distribution | Slow initiation compared to propagation, or the presence of chain transfer reactions. | Choose an initiator that provides a fast initiation rate. Optimize the reaction temperature to minimize side reactions. |
| Polymerization does not initiate | Inactive initiator or presence of inhibitors in the reaction mixture. | Use a fresh, properly stored initiator. Ensure the monomer is free from inhibitors. |
| Low polymer yield | Incomplete monomer conversion due to premature termination or insufficient reaction time. | Increase the reaction time. Ensure all reagents and glassware are scrupulously dried to prevent termination by water. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI of PiPOx
| [Monomer]/[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 20 | 2260 | 2400 | 1.12 | Thesis Data |
| 50 | 5650 | 5800 | 1.10 | [1] |
| 100 | 11300 | 11500 | 1.11 | [1] |
| 200 | 22600 | 22100 | 1.13 | [8] |
Note: The experimental values can vary based on the specific reaction conditions such as initiator, solvent, temperature, and reaction time.
Experimental Protocols
Detailed Methodology for Living Cationic Ring-Opening Polymerization of this compound
Materials:
-
This compound (monomer), freshly distilled over CaH2.
-
Methyl tosylate (initiator), stored under inert atmosphere.
-
Acetonitrile (solvent), dried over CaH2 and distilled before use.
-
Methanol (terminating agent).
-
Argon or Nitrogen gas for inert atmosphere.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
In a Schlenk flask, the desired amount of methyl tosylate initiator is dissolved in dry acetonitrile.
-
The purified this compound monomer is added to the initiator solution via syringe under an inert atmosphere. The monomer-to-initiator ratio is chosen to target the desired molecular weight.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80°C) in an oil bath.
-
The polymerization is allowed to proceed for the desired time (e.g., 24 hours).
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.
-
The molecular weight (Mn) and polydispersity index (PDI) of the resulting PiPOx are determined by Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for the synthesis of PiPOx.
Caption: Control of molecular weight by monomer/initiator ratio.
Caption: Troubleshooting decision tree for PiPOx polymerization.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tu-dresden.de [tu-dresden.de]
- 6. researchgate.net [researchgate.net]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]
Preventing crystallization of poly(2-isopropyl-2-oxazoline) during storage
Welcome to the technical support center for poly(2-isopropyl-2-oxazoline) (PiPOx). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of PiPOx during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is poly(this compound) (PiPOx) and why is it used?
A1: Poly(this compound) (PiPOx) is a thermoresponsive polymer known for its Lower Critical Solution Temperature (LCST) behavior in aqueous solutions, which is close to human body temperature.[1][2] This property, along with its biocompatibility, makes it a promising material for various biomedical applications, including drug delivery systems and tissue engineering.[1][2][3]
Q2: What causes PiPOx to crystallize?
A2: PiPOx is prone to crystallization both in its solid state and from solutions.[4] The primary drivers of crystallization include:
-
Prolonged heating: Extended exposure to temperatures above its LCST can lead to irreversible crystallization.[1][5][6]
-
Annealing in organic solvents: Heating PiPOx in organic solvents like acetonitrile, dimethyl sulfoxide, or propylene (B89431) carbonate can induce crystallization.[4][7]
-
Chemical structure: The isopropyl substituent and planar amide groups in the PiPOx structure facilitate easy packing and ordering of the polymer chains, making it susceptible to crystallization.[4][8]
Q3: Can crystallization of PiPOx be reversed?
A3: Once PiPOx crystallizes, especially after prolonged heating above its LCST in an aqueous solution, the process is often irreversible.[1][5][6] This means that simply cooling the solution will not lead to the dissolution of the crystalline material.
Q4: How does crystallization affect the properties of PiPOx?
A4: Crystallization can be detrimental to the functionality of PiPOx for many applications.[4] For instance, when PnPrOx (a related poly(2-oxazoline)) crystallizes, it loses its thermoresponsive capabilities.[4]
Q5: Are there alternatives to PiPOx that are less prone to crystallization?
A5: Yes, copolymers of this compound with other monomers, such as 2-ethyl-4-methyl-2-oxazoline, have been developed. These copolymers exhibit a reduced tendency to crystallize while maintaining a physiological LCST.[8][9] The random distribution of different substituents along the polymer chain disrupts the regular packing required for crystallization.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered with PiPOx crystallization.
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation in PiPOx solution during storage at room temperature. | Crystallization in an organic solvent or a concentrated aqueous solution. | 1. Verify Solvent: Confirm the solvent used for storage. PiPOx can crystallize in some organic solvents even without heating.[4][7] 2. Attempt Redissolution: Gently warm the solution while stirring. If the precipitate does not dissolve, it is likely crystalline. 3. Solvent Exchange: If possible, remove the solvent under reduced pressure and redissolve the polymer in a good solvent like cold water. |
| Irreversible precipitation after heating an aqueous PiPOx solution above its LCST. | Prolonged heating has induced irreversible crystallization. | 1. Confirm Irreversibility: Cool the solution well below the LCST. If the precipitate does not redissolve, crystallization is likely irreversible.[1][5][6] 2. Prevention is Key: For future experiments, minimize the duration of heating above the LCST. 3. Consider Alternatives: If prolonged heating is necessary, consider using a non-crystallizing copolymer of PiPOx.[8][9] |
| Solid PiPOx appears crystalline or does not dissolve readily. | The solid polymer has crystallized during storage or processing. | 1. Check Storage Conditions: High temperatures during storage can promote crystallization. Store PiPOx in a cool, dry place. 2. Use a Stronger Solvent: Try dissolving a small amount in a very good solvent to see if it is truly insoluble. 3. Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to confirm the presence of a melting peak, which indicates crystallinity.[4] |
| Formation of fibril structures in solution. | Crystallization-driven self-assembly. | This can occur in both aqueous and organic solutions, especially upon annealing.[4][7][10] SEM analysis can confirm the fibrillar morphology.[4][7] To avoid this, prevent the conditions that lead to crystallization (prolonged heating, specific organic solvents). |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving PiPOx in Aqueous Solution
-
Weighing: Accurately weigh the desired amount of PiPOx powder.
-
Dispersion: Add the powder to cold (e.g., 4 °C) deionized water or buffer with stirring. Using cold solvent is crucial as PiPOx is more soluble at lower temperatures.
-
Dissolution: Continue stirring in a cold environment (e.g., on ice or in a cold room) until the polymer is fully dissolved. This may take some time depending on the molecular weight and concentration.
-
Storage: Store the aqueous solution at a low temperature (e.g., 2-8 °C) to prevent phase separation and potential crystallization.
Protocol 2: Evaluating the Tendency of PiPOx to Crystallize in Aqueous Solution
-
Solution Preparation: Prepare a 1 wt% solution of PiPOx in deionized water as described in Protocol 1.
-
Turbidimetry Setup: Place the solution in a temperature-controlled turbidimeter.
-
Heating Cycle:
-
Equilibrate the solution at a temperature below the LCST (e.g., 25 °C).
-
Heat the solution at a controlled rate (e.g., 1 °C/min) to a temperature above the LCST (e.g., 50 °C).
-
Hold the solution at this temperature for an extended period (e.g., 12 hours).[8]
-
Monitor the turbidity of the solution throughout the heating and holding phases. An increase in turbidity indicates phase separation.
-
-
Cooling Cycle:
-
Cool the solution back to the initial temperature at a controlled rate.
-
Monitor the turbidity. If the solution remains turbid upon cooling, it indicates irreversible crystallization.[8]
-
Visual Guides
Caption: Factors leading to the crystallization of PiPOx.
Caption: Troubleshooting workflow for PiPOx crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]
- 3. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallisation-driven self-assembly of poly(this compound)-block-poly(2-methyl-2-oxazoline) above the LCST - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tuning the LCST of Poly(2-isopropyl-2-oxazoline) by Copolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-isopropyl-2-oxazoline) (PIPOx) and its copolymers. The focus is on tuning the Lower Critical Solution Temperature (LCST) through copolymerization to create thermoresponsive materials for biomedical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing poly(this compound) and its copolymers?
A1: The most common and effective method is living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[1][2][3] This technique allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the incorporation of various functional groups at the beginning and end of the polymer chains.[4]
Q2: How does copolymerization affect the LCST of PIPOx?
A2: Copolymerization is a robust method for accurately tuning the LCST.[5] By incorporating different comonomers, the hydrophilic/hydrophobic balance of the resulting copolymer can be precisely controlled.[1][6]
-
Hydrophilic comonomers , such as 2-ethyl-2-oxazoline (B78409) (EtOx), will increase the LCST of the copolymer in a concentration-dependent manner.[7][8]
-
More hydrophobic comonomers , like 2-n-propyl-2-oxazoline (nPropOx) or 2-n-butyl-2-oxazoline (B8675981) (nBuOx), will decrease the LCST.[9]
Q3: My PIPOx homopolymer solution becomes irreversibly cloudy after heating above its LCST. Why is this happening and how can I prevent it?
A3: PIPOx has a tendency to crystallize from aqueous solutions, especially when kept at temperatures above its LCST for extended periods.[1][10][11] This crystallization is often irreversible. To mitigate this, you can introduce comonomers like 2-methyl-2-oxazoline (B73545) (MetOx) or 2-ethyl-4-methyl-2-oxazoline into the polymer chain. These comonomers disrupt the regular chain structure of PIPOx, reducing its ability to crystallize.[1]
Q4: I synthesized a copolymer of this compound (iPrOx) and 2-ethyl-2-oxazoline (EtOx), but the LCST is not what I predicted based on the monomer feed ratio. What could be the issue?
A4: The discrepancy could be due to differences in monomer reactivity ratios. For the iPrOx and EtOx system, the reactivity ratios are significantly different (1.78 for EtOx and 0.79 for iPrOx), which leads to the formation of gradient copolymers rather than random copolymers.[8] In a gradient copolymer, the composition changes along the polymer chain.[8] The final LCST is dependent on the overall composition, but the distribution of monomers can also play a role. It is crucial to determine the final copolymer composition using techniques like 1H NMR spectroscopy to accurately correlate it with the observed LCST.[8][12]
Q5: What factors, other than comonomer composition, can influence the measured LCST?
A5: Several factors can affect the LCST of a thermoresponsive polymer:
-
Molecular Weight: The LCST of poly(2-oxazoline)s is dependent on the molecular weight.
-
Polymer Concentration: The cloud point temperature can vary with the concentration of the polymer solution.[4][6]
-
End Groups: The functional groups at the ends of the polymer chain can significantly impact the LCST.[4]
-
Additives: The presence of salts or other additives in the solution can also alter the LCST.[1][4]
Q6: Are PIPOx and its copolymers considered biocompatible?
A6: Yes, poly(2-oxazoline)s, including PIPOx, are generally considered biocompatible and are explored as alternatives to other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) for biomedical applications.[1][2][3][4] They exhibit low toxicity and reduced recognition by the immune system.[2] However, it is always essential to perform cytotoxicity assays for any new copolymer intended for biomedical use.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | 1. Impurities in monomers or solvent (e.g., water).2. Incorrect polymerization temperature.3. Chain transfer or termination side reactions. | 1. Ensure all monomers and solvents are rigorously dried and purified before use.2. Optimize the polymerization temperature. For iPrOx/EtOx copolymerization, 42 °C in acetonitrile (B52724) has been shown to be effective for living polymerization.[8]3. Use high-purity reagents and maintain an inert atmosphere (e.g., nitrogen or argon) during polymerization. |
| Irreversible Precipitation/Crystallization | PIPOx homopolymer or copolymers with high iPrOx content are prone to crystallization above the LCST.[1][10][11] | Incorporate a comonomer that disrupts chain regularity, such as 2-methyl-2-oxazoline (MetOx) or a 2,4-disubstituted-2-oxazoline.[1] This will reduce the copolymer's ability to crystallize.[1] |
| Inconsistent LCST Measurements | 1. Variation in polymer concentration.2. Different heating/cooling rates during measurement.3. Presence of ionic impurities. | 1. Standardize the polymer concentration for all measurements (e.g., 5 mg/mL).[6]2. Use a consistent and controlled heating rate for all turbidimetry measurements.3. Use purified water (e.g., deionized or distilled) for preparing solutions. |
| Low Monomer Conversion | 1. Inactive initiator.2. Insufficient polymerization time or incorrect temperature. | 1. Check the purity and activity of the initiator. Use a freshly opened or properly stored initiator.2. Monitor the polymerization reaction over time to determine the optimal duration. Ensure the reaction temperature is appropriate for the specific monomer system. |
Data Presentation: LCST of PIPOx Copolymers
The following tables summarize the effect of different comonomers on the cloud point temperature (Tcp) or LCST of poly(this compound) based copolymers.
Table 1: Effect of Hydrophilic Comonomers on LCST
| Comonomer | Mol % of Comonomer | Resulting Copolymer | Approx. LCST/Tcp (°C) | Reference |
| 2-ethyl-2-oxazoline (EtOx) | 10% | P(EtOx10-co-iPrOx90) | Linear increase with mol % of EtOx | [7][8] |
| 2-ethyl-4-methyl-2-oxazoline (EtMetOx) | 10% | P(EtMetOx10-iPrOx90) | 38 | [1] |
Table 2: Effect of Hydrophobic Comonomers on LCST
| Comonomer | Mol % of Comonomer | Resulting Copolymer | Approx. LCST/Tcp (°C) | Reference |
| 2-n-propyl-2-oxazoline (nPropOx) | Varies | P(nPropOx-co-iPrOx) | Decreases with increasing nPropOx content | [9] |
| 2-n-butyl-2-oxazoline (nBuOx) | Varies | P(nBuOx-co-iPrOx) | Decreases with increasing nBuOx content | [9] |
| 2-n-nonyl-2-oxazoline (NonOx) | Varies | P(NonOx-co-iPrOx) | Decreases with increasing NonOx content | [9] |
Note: The exact LCST is also dependent on the molecular weight and concentration of the polymer.
Experimental Protocols
Protocol 1: Synthesis of P(iPrOx-co-EtOx) by Cationic Ring-Opening Polymerization (CROP)
Materials:
-
This compound (iPrOx) (distilled and dried)
-
2-ethyl-2-oxazoline (EtOx) (distilled and dried)
-
Methyl p-toluenesulfonate (MeOTs) or other suitable initiator
-
Acetonitrile (anhydrous)
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amounts of iPrOx and EtOx monomers in anhydrous acetonitrile.
-
Add the initiator (e.g., MeOTs) to the solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Seal the flask and place it in a preheated oil bath at the desired polymerization temperature (e.g., 42°C for a more living polymerization).[8]
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by adding a nucleophile, such as methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to cold diethyl ether.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with cold diethyl ether multiple times to remove unreacted monomers and initiator.
-
Dry the final copolymer product under vacuum until a constant weight is achieved.
-
Characterize the copolymer for composition (1H NMR), molecular weight, and dispersity (SEC/GPC).
Protocol 2: LCST Determination by Turbidimetry
Materials:
-
Synthesized copolymer
-
High-purity water (e.g., deionized)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a polymer solution of a specific concentration (e.g., 5 mg/mL) in high-purity water.[6]
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any dust or aggregates.
-
Place the solution in a cuvette in the temperature-controlled spectrophotometer.
-
Set the wavelength to a value in the visible range (e.g., 500 nm).
-
Slowly heat the sample at a constant rate (e.g., 1 °C/min) while recording the transmittance.
-
The cloud point (often taken as the LCST) is determined as the temperature at which the transmittance drops to 50% of its initial value.[13]
-
To check for hysteresis, slowly cool the sample at the same rate and record the transmittance to see if the solution becomes clear again at the same temperature.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]
- 5. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Precise Control of Lower Critical Solution Temperature of Thermosensitive Poly(this compound) via Gradient Copolymerization with 2-Ethyl-2-oxazoline as a Hydrophilic Comonomer - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tu-dresden.de [tu-dresden.de]
- 10. Selective Partial Hydrolysis of this compound Copolymers towards Decreasing the Ability to Crystallize - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. open.metu.edu.tr [open.metu.edu.tr]
- 13. rsc.org [rsc.org]
Technical Support Center: Cationic Ring-Opening Polymerization of 2-Alkyl-2-Oxazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems observed during the polymerization of 2-alkyl-2-oxazolines, providing potential causes and recommended solutions.
Q1: My polymerization resulted in a polymer with a broad molar mass distribution (high dispersity, Đ > 1.3). What are the possible causes and how can I fix this?
A1: A broad molar mass distribution is a common issue and can stem from several factors that affect the "living" nature of the polymerization.
-
Slow Initiation: If the initiation rate is comparable to or slower than the propagation rate, not all polymer chains start growing at the same time, leading to a broader distribution of chain lengths.
-
Solution:
-
Initiator Choice: Switch to a more reactive initiator. The reactivity of common initiators follows this general trend: triflates > tosylates > halides. For instance, methyl triflate (MeOTf) generally leads to faster initiation and lower dispersity compared to methyl tosylate (MeOTs) or benzyl (B1604629) halides.
-
Pre-formed Initiator Salt: Using a pre-formed oxazolinium salt as the initiator can ensure that all chains start growing simultaneously.
-
-
-
Chain Transfer Reactions: Chain transfer to the monomer is a significant side reaction, especially at higher temperatures and monomer conversions. This process terminates a growing chain while initiating a new one, leading to a population of shorter chains. 2-Methyl-2-oxazoline is particularly prone to chain transfer.
-
Solution:
-
Lower Polymerization Temperature: Reducing the reaction temperature can decrease the rate of chain transfer reactions.
-
Monomer Choice: If feasible for the desired polymer properties, consider using a 2-alkyl-2-oxazoline with a longer alkyl substituent (e.g., 2-ethyl-2-oxazoline), which is generally less prone to chain transfer than 2-methyl-2-oxazoline.
-
Limit Monomer Conversion: Terminate the polymerization before reaching full monomer conversion, as the relative rate of chain transfer can increase at low monomer concentrations.
-
-
-
Impurities: Nucleophilic impurities, such as water, in the monomer or solvent can act as terminating or transfer agents, leading to a loss of control over the polymerization.
-
Solution:
-
Rigorous Purification: Ensure all reagents and solvents are meticulously dried and purified before use. Monomers should be distilled over a suitable drying agent like calcium hydride (CaH₂).
-
-
Q2: The molar mass of my polymer is significantly lower than the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?
A2: A lower-than-expected molar mass is typically a result of an increased number of polymer chains relative to the initiator concentration, or premature termination of chain growth.
-
Chain Transfer: As explained in Q1, chain transfer reactions create new, shorter polymer chains, which lowers the overall average molar mass.
-
Solution: Refer to the solutions for chain transfer in A1.
-
-
Unintended Initiation by Impurities: Protic impurities can act as initiators, leading to the formation of more polymer chains than intended.
-
Solution: Ensure stringent purification of all reaction components.
-
-
Termination Reactions: Premature termination of growing polymer chains by nucleophilic impurities or terminating agents will result in shorter polymers.
-
Solution:
-
Purification: Rigorous purification of monomers, solvents, and initiator is crucial.
-
Controlled Termination: If termination is desired for end-group functionalization, ensure it is performed after the desired monomer conversion is reached, using a suitable terminating agent in a controlled manner.
-
-
Q3: My polymerization reaction is very slow or does not proceed to high conversion. What could be the problem?
A3: Slow or incomplete polymerization can be attributed to several factors related to the reactivity of the system.
-
Initiator Reactivity: The choice of initiator significantly impacts the polymerization rate.
-
Solution: Employ a more reactive initiator. For example, triflates are generally more reactive than tosylates.
-
-
Monomer Reactivity: The structure of the 2-alkyl-2-oxazoline monomer influences its reactivity. Steric hindrance in the 2-alkyl group can slow down the propagation rate.
-
Solution: If monomer choice is flexible, select a monomer known to have a higher propagation rate constant under the desired conditions.
-
-
Solvent Polarity: The polarity of the solvent can affect the equilibrium between the active ionic species and the dormant covalent species, thereby influencing the polymerization rate.
-
Solution: Using a more polar solvent can sometimes increase the concentration of the more reactive ionic species and accelerate the polymerization.
-
-
Low Temperature: While lower temperatures can suppress side reactions, they also decrease the propagation rate.
-
Solution: A balance must be found. If side reactions are not a major concern, increasing the temperature can enhance the polymerization rate.
-
Q4: I am observing a bimodal molar mass distribution in my GPC/SEC chromatogram. What does this indicate?
A4: A bimodal distribution typically points to two distinct populations of polymer chains, which can arise from:
-
Chain Transfer: This is a very common cause, leading to a lower molar mass population alongside the main polymer peak.
-
Slow Initiation: A slow initiation process can sometimes result in a population of chains that started growing later, appearing as a separate, lower molar mass peak.
-
Branched or Coupled Polymers: In some cases, side reactions can lead to the formation of branched or coupled polymers, which may appear as a higher molar mass shoulder or a distinct peak.
Solutions: The troubleshooting strategies are similar to those for broad molar mass distribution (see Q1). Careful analysis of the molar masses of the two populations can provide clues to the underlying cause.
Quantitative Data on Side Reactions
The extent of side reactions is influenced by various experimental parameters. The following tables summarize some of the available quantitative data.
Table 1: Effect of Temperature and Initiator on the Cationic Ring-Opening Polymerization of 2-Methyl-2-Oxazoline (MeOx) in a "Green" Solvent (DLG)
| Initiator | Temperature (°C) | Monomer Conversion (%) | Theoretical Molar Mass ( kg/mol ) | Experimental Molar Mass ( kg/mol ) | Dispersity (Đ) | Apparent Propagation Rate (k_p x 10³) (L·mol⁻¹·s⁻¹) |
| MeOTf | 120 | 62 | 3.05 | - | - | - |
| MeOTf | 90 | 32 | 1.40 | 0.95 | 1.14 | 0.6 |
| MeOTf | 60 | 16 | 0.73 | 0.51 | 1.12 | 0.2 |
| EtOxMeOTf | 90 | 48 | 2.16 | 0.37 | 1.49 | 0.3 |
Data from this table suggests that for MeOx in DLG, higher temperatures lead to higher conversion but not necessarily better control. The use of a pre-formed initiator salt (EtOxMeOTf) did not significantly improve the control under these specific conditions, as indicated by the high dispersity.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in CROP of 2-Alkyl-2-Oxazolines
This protocol outlines key steps to achieve a well-controlled polymerization with minimal side reactions.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., acetonitrile) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
Distill the 2-alkyl-2-oxazoline monomer over calcium hydride immediately before use. Store purified reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
Assemble all glassware and stir bars after oven-drying and allow them to cool under an inert atmosphere.
-
The reaction should be performed under a positive pressure of an inert gas.
-
-
Initiation:
-
Choose an appropriate initiator based on the monomer reactivity and desired control. Methyl triflate is a common choice for good control.
-
Dissolve the initiator in the dried solvent in the reaction flask.
-
-
Polymerization:
-
Add the purified monomer to the initiator solution via a syringe.
-
Place the reaction flask in a preheated oil bath at the desired temperature. Lower temperatures (e.g., 80-100 °C) are generally preferred to minimize chain transfer.
-
Monitor the monomer conversion by taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or GC.
-
-
Termination:
-
Once the desired monomer conversion is reached (ideally before full conversion to minimize side reactions), terminate the polymerization.
-
For a simple hydroxyl end-group, the addition of water or a basic aqueous solution can be used. For other functionalities, a variety of nucleophiles can be employed. The termination is typically performed at room temperature or slightly elevated temperatures.
-
-
Polymer Isolation:
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
-
Visualizing Mechanisms and Workflows
Diagram 1: Key Side Reactions in CROP of 2-Alkyl-2-Oxazolines
Caption: Mechanisms of propagation, chain transfer, and termination.
Diagram 2: Troubleshooting Workflow for Broad Molar Mass Distribution
Optimizing initiator efficiency for 2-Isopropyl-2-oxazoline polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-isopropyl-2-oxazoline (iPrOx).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My polymerization is not initiating or is extremely slow. What are the possible causes and how can I fix this?
A1: Slow or no initiation is a frequent issue. Several factors could be at play:
-
Initiator Reactivity: The choice of initiator is critical. For cationic ring-opening polymerization (CROP), initiators with highly nucleofugic (good leaving) groups are more effective. Sulfonate esters like methyl triflate (MeOTf) and methyl tosylate (MeOTs) are generally more reactive than alkyl halides.[1][2] If you are using an alkyl halide, consider switching to a sulfonate-based initiator for faster and more efficient initiation.
-
Impure Reagents: Monomer, solvent, and initiator must be of high purity and anhydrous. Water and other nucleophilic impurities can terminate the active cationic species, preventing polymerization. Ensure all reagents are properly purified and dried before use.
-
Low Temperature: While lower temperatures can sometimes improve control, they also decrease the rate of initiation and propagation. For CROP, temperatures are often elevated (e.g., 60-140°C) to ensure a reasonable reaction rate.[3]
-
Inappropriate Solvent: The solvent polarity can significantly influence the polymerization rate. Polar aprotic solvents like acetonitrile (B52724) are commonly used for CROP of 2-oxazolines.[4][5]
Q2: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad. How can I achieve a narrower distribution?
A2: A broad PDI suggests poor control over the polymerization, often due to slow initiation relative to propagation, chain transfer, or termination reactions.
-
Optimize Initiator: As mentioned, a fast and efficient initiator is key. Methyl triflate is known to produce poly(2-oxazoline)s with low PDI values (around 1.10-1.15).[6] Halide-containing initiators may lead to a mix of covalent and ionic propagating species, resulting in higher PDIs (~1.30-1.40).
-
Control Temperature: Maintaining a constant and uniform temperature throughout the polymerization is crucial. Temperature fluctuations can lead to variations in the propagation rate, broadening the molecular weight distribution.
-
Monomer Purity: Impurities in the monomer can act as chain transfer agents, leading to a broader PDI. Ensure the this compound is freshly distilled or purified before use.
-
Consider Controlled Radical Polymerization: For vinyl polymerization of the isopropenyl group, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over molecular weight and result in narrower PDIs compared to conventional free-radical polymerization.[7][8]
Q3: My polymer has a lower molecular weight than theoretically predicted. What could be the reason?
A3: A lower-than-expected molecular weight is typically due to premature termination of the growing polymer chains.
-
Impurities: Nucleophilic impurities, especially water, will react with the cationic propagating species, terminating the chain. Rigorous drying of all glassware, solvents, and monomers is essential.
-
Chain Transfer: Chain transfer to monomer or solvent can also limit the final molecular weight. While less common in living polymerizations, it can be a factor, especially at higher temperatures.
-
Initiator Efficiency: If the initiator efficiency is less than 100%, not all initiator molecules will start a polymer chain, leading to a higher effective monomer-to-initiator ratio and thus lower molecular weight than calculated.
Q4: I am observing side reactions or obtaining an insoluble polymer. What is happening?
A4: Side reactions can lead to branching or cross-linking, resulting in insoluble products.
-
High Temperatures: Excessively high polymerization temperatures can promote side reactions, such as chain transfer to the polymer backbone.
-
Bifunctional Monomer Reactivity: 2-Isopropenyl-2-oxazoline is a bifunctional monomer, meaning it can polymerize through both the vinyl group and the oxazoline (B21484) ring depending on the conditions.[7] Cationic conditions typically favor ring-opening polymerization, while radical initiators target the vinyl group. Using the wrong type of initiator or having impurities that could initiate a competing polymerization mechanism can lead to cross-linking.
-
Polymer Crystallization: Poly(this compound) has a tendency to crystallize, which can sometimes be mistaken for insolubility.[5] This is an inherent property of the polymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient initiators for the cationic ring-opening polymerization (CROP) of this compound?
A1: Alkyl sulfonates are highly effective initiators for the CROP of 2-oxazolines. Methyl triflate (MeOTf) is particularly noted for its high reactivity and ability to produce polymers with narrow molecular weight distributions.[6][9] Methyl tosylate (MeOTs) is another commonly used and efficient initiator.[1] Alkyl halides can also be used, but they may result in slower initiation and broader PDIs due to the equilibrium between ionic and covalent propagating species.[1][6]
Q2: What is the role of the solvent in the polymerization of this compound?
A2: The solvent plays a crucial role in CROP by stabilizing the cationic propagating species. Polar aprotic solvents are generally preferred. Acetonitrile is a widely used solvent for the CROP of 2-oxazolines as it provides a good balance of polarity to support the polymerization.[4][5] Other solvents like N,N-dimethylacetamide (DMAc) can also be used.[7] The choice of solvent can affect the polymerization kinetics and the properties of the resulting polymer.[10]
Q3: Can this compound be polymerized via free-radical polymerization?
A3: Yes, the isopropenyl group of this compound allows for vinyl polymerization via free-radical mechanisms.[7] Initiators such as azobisisobutyronitrile (AIBN) can be used for this purpose.[7] This method results in a polymer with a hydrocarbon backbone and pendant oxazoline rings. However, conventional free-radical polymerization often leads to polymers with broad molecular weight distributions.[7]
Q4: How can I control the molecular weight of the resulting poly(this compound)?
A4: In a living polymerization like CROP, the molecular weight is primarily controlled by the initial molar ratio of monomer to initiator ([M]₀/[I]₀). A higher ratio will result in a higher molecular weight polymer. This relationship holds true assuming a fast and 100% efficient initiation. For controlled radical polymerizations like RAFT, the molecular weight is controlled by the ratio of monomer to the chain transfer agent (CTA).
Data Presentation
Table 1: Comparison of Initiators for Cationic Ring-Opening Polymerization of 2-Alkyl-2-oxazolines
| Initiator | Typical Polydispersity Index (PDI) | Key Characteristics |
| Methyl triflate (MeOTf) | 1.10 - 1.15 | Highly reactive, fast initiation, leads to well-controlled polymerization.[6] |
| Methyl tosylate (MeOTs) | ~1.1 - 1.3 | Good reactivity, commonly used, provides good control.[1] |
| Alkyl Halides (e.g., Benzyl Chloride) | 1.30 - 1.40 | Slower initiation, may lead to a mixture of ionic and covalent species, resulting in broader PDI.[6] |
Table 2: Typical Solvents for this compound Polymerization
| Solvent | Polymerization Type | Typical Temperature | Notes |
| Acetonitrile | CROP | 75 - 140 °C | Commonly used polar aprotic solvent, good for stabilizing cationic species.[3][4][5] |
| N,N-Dimethylacetamide (DMAc) | Free-Radical / CROP | 60 °C (Radical) | Can be used for both radical and cationic polymerizations.[7] |
| Toluene | Free-Radical | 70 °C | Less polar solvent, suitable for radical polymerization.[7] |
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of this compound using Methyl Tosylate
-
Materials: this compound (iPrOx), methyl p-toluenesulfonate (MeOTs), acetonitrile (anhydrous).
-
Purification: Dry acetonitrile over calcium hydride and distill under an inert atmosphere. Distill iPrOx over calcium hydride under reduced pressure. Store both over molecular sieves.
-
Polymerization Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon.
-
Reaction: a. In the Schlenk flask under an inert atmosphere, dissolve the desired amount of MeOTs in anhydrous acetonitrile. b. Add the desired amount of purified iPrOx via syringe. The monomer-to-initiator ratio will determine the target molecular weight. c. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 75 °C) and stir.[5]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a nucleophile, such as water or an amine, and stir for a few minutes at room temperature.[11]
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether). Filter or centrifuge to collect the polymer. Redissolve the polymer in a small amount of a good solvent (e.g., methanol) and re-precipitate. Dry the final polymer under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for CROP of this compound.
Caption: Signaling pathway for CROP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Partial Hydrolysis of this compound Copolymers towards Decreasing the Ability to Crystallize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Strategies to reduce the polydispersity of poly(2-isopropyl-2-oxazoline)
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to control and reduce the polydispersity index (PDI) during the synthesis of poly(2-isopropyl-2-oxazoline) (PiPOx).
Frequently Asked Questions (FAQs)
Q1: What is poly(this compound) (PiPOx) and why is it important?
A1: Poly(this compound) (PiPOx) is a thermoresponsive polymer known for its biocompatibility and a Lower Critical Solution Temperature (LCST) close to human body temperature.[1] These properties make it a promising alternative to poly(N-isopropylacrylamide) (PNIPAM) for biomedical applications such as drug delivery systems, nanocarriers, and tissue engineering.[2][3] PiPOx is synthesized via living cationic ring-opening polymerization (CROP), which allows for precise control over its molecular weight and structure.[2][4]
Q2: What is the Polydispersity Index (PDI) and why is a low PDI important for PiPOx?
A2: The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the distribution of molecular weights in a given polymer sample.[5] A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse). A low PDI (typically < 1.2) signifies a narrow molecular weight distribution, which is crucial for biomedical applications.[6] For PiPOx, a low PDI ensures consistent and predictable properties, such as a sharp and well-defined thermal transition (LCST), which is critical for controlled drug release and self-assembly applications.
Q3: What is a typical target PDI for well-controlled PiPOx polymerization?
A3: Through carefully controlled living cationic ring-opening polymerization, it is possible to synthesize PiPOx with a very narrow molecular weight distribution. Under optimal conditions, PDI values of less than 1.1 are readily achievable. Some studies have reported obtaining copolymers with PDI values as low as 1.02.[7]
Q4: How does the CROP mechanism enable low polydispersity?
A4: Cationic ring-opening polymerization (CROP) of 2-oxazolines can proceed in a "living" manner.[4][6] This means that chain termination and chain transfer reactions are largely absent.[8] In an ideal living polymerization, all polymer chains are initiated at the same time and grow at the same rate, leading to a well-defined polymer with a low PDI and a predictable molecular weight based on the monomer-to-initiator ratio.[6]
Troubleshooting Guide: High Polydispersity
This guide addresses the common issue of obtaining PiPOx with a high or broad PDI.
Problem: My Gel Permeation Chromatography (GPC) trace shows a high PDI (> 1.3) or a broad, non-symmetrical peak.
This issue typically points to a loss of control over the living nature of the polymerization. The following are potential causes and their corresponding solutions.
Cause 1: Inefficient Initiation
-
Issue: If the initiation rate is slower than the propagation rate, new chains will be formed throughout the polymerization process, resulting in a broad distribution of chain lengths.[8]
-
Solutions:
-
Initiator Choice: Use highly efficient initiators like methyl tosylate (MeOTs) or methyl triflate (MeOTf), which are known to initiate polymerization rapidly.[9] Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has also been reported as an effective initiator for achieving narrow dispersities.[10]
-
Initiator Purity: Ensure the initiator is pure and free from moisture or other nucleophilic impurities that could deactivate it.
-
Pre-formed Initiators: Using freshly prepared oxazolinium salts as initiators can lead to extremely rapid and uniform initiation.[8]
-
Cause 2: Presence of Impurities (Monomer, Solvent, Glassware)
-
Issue: Water is a strong nucleophile that can act as a terminating agent, while other protic impurities can act as chain transfer agents. Both scenarios disrupt the living polymerization and lead to a higher PDI.
-
Solutions:
-
Monomer/Solvent Purification: The this compound monomer and the solvent (typically acetonitrile) must be rigorously dried and purified before use. Standard procedures involve distillation over a suitable drying agent like calcium hydride (CaH₂).
-
Inert Atmosphere: Conduct the entire polymerization process under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at >120 °C overnight) and cooled under vacuum or an inert atmosphere immediately before use.
-
Cause 3: Inappropriate Reaction Temperature
-
Issue: Temperature significantly affects the rates of initiation, propagation, and potential side reactions.[5] While higher temperatures increase the polymerization rate, they can also promote chain transfer or termination reactions, leading to a loss of control and a broader PDI.[9]
-
Solutions:
-
Optimize Temperature: The optimal temperature depends on the specific initiator and solvent system. For many PiPOx syntheses in acetonitrile (B52724), temperatures between 70 °C and 90 °C are common. However, some systems may achieve better control at lower temperatures.[2][7] It is crucial to maintain a stable and uniform temperature throughout the reaction.
-
Cause 4: Chain Transfer Reactions
-
Issue: Chain transfer to monomer or solvent can terminate a growing polymer chain while initiating a new one, leading to a broader molecular weight distribution.[11] While less common in controlled 2-oxazoline polymerizations, it can become significant under non-optimal conditions.
-
Solutions:
-
Solvent Selection: Acetonitrile is the most common and well-regarded solvent for achieving a living polymerization of 2-oxazolines due to its polarity and relatively low propensity for chain transfer.[9] Using alternative "green" solvents may require significant optimization, as some can interfere with the polymerization.[9][12]
-
Monomer Structure: The structure of the 2-substituent can influence polymerization kinetics. For this compound, steric effects can play a role in the propagation rate.[6][13]
-
Data Summary
The choice of reaction components and conditions directly impacts the final polydispersity of PiPOx.
| Parameter | Condition/Type | Resulting PDI (Đ) | Reference |
| Initiator | Methyl p-tosylate | ≤ 1.02 | [7] |
| Initiator | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Narrow dispersities reported | [10] |
| Initiator | 2-ethyl-3-methyl-2-oxazolinium triflate | Relatively narrow distribution | [9] |
| Copolymerization | PiPOx with 2-ethyl-2-oxazoline | ≤ 1.02 | [7] |
| General CROP | Well-controlled conditions | < 1.15 | [1] |
Experimental Protocols
Protocol 1: Purification of Reagents
-
Monomer (this compound): Stir the monomer over calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere. Perform a vacuum distillation, collecting the fraction that boils at the correct temperature and pressure. Store the purified monomer under an inert atmosphere and away from light.
-
Solvent (Acetonitrile): Reflux acetonitrile over CaH₂ for at least 4 hours. Distill the solvent under a dry, inert atmosphere. Store the anhydrous solvent over molecular sieves (3Å or 4Å) in a sealed flask with a septum for easy and safe transfer via syringe.
Protocol 2: Synthesis of Low-PDI PiPOx via CROP
-
Setup: Assemble the reaction glassware (e.g., a Schlenk flask with a magnetic stir bar) and dry it in an oven at 120 °C overnight. Cool the flask to room temperature under high vacuum and then fill it with a dry, inert gas (e.g., Argon).
-
Reagent Addition: In the inert atmosphere, add the desired amount of anhydrous acetonitrile via a dry syringe. Add the purified this compound monomer.
-
Initiation: Heat the solution to the target reaction temperature (e.g., 80 °C). Using a separate dry syringe, rapidly inject the initiator (e.g., a stock solution of methyl p-tosylate in anhydrous acetonitrile). The monomer-to-initiator ratio will determine the target molecular weight.
-
Propagation: Allow the reaction to proceed at the set temperature with constant stirring. Monitor the monomer conversion over time by taking small aliquots (under inert conditions) and analyzing them via ¹H NMR or GC.
-
Termination: Once the desired monomer conversion (ideally >95%) is reached, cool the reaction to room temperature. Terminate the living polymerization by adding a nucleophilic agent. A common and simple method is to add a solution of methanolic potassium hydroxide (B78521) or even pure water, which will quench the active cationic chain ends.[14] Stir for several hours to ensure complete termination.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a cold non-solvent (e.g., diethyl ether). Recover the polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform) and re-precipitate to further purify.
-
Drying: Dry the purified PiPOx under high vacuum at room temperature until a constant weight is achieved.
-
Characterization: Determine the molecular weight and PDI of the final polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Confirm the structure using ¹H NMR spectroscopy.
Visual Guides
Caption: Workflow for synthesizing low-PDI poly(this compound).
Caption: Troubleshooting guide for high PDI in PiPOx synthesis.
Caption: Simplified mechanism of cationic ring-opening polymerization (CROP).
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Partial Hydrolysis of this compound Copolymers towards Decreasing the Ability to Crystallize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Precise Control of Lower Critical Solution Temperature of Thermosensitive Poly(this compound) via Gradient Copolymerization with 2-Ethyl-2-oxazoline as a Hydrophilic Comonomer - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of 2-Isopropyl-2-oxazoline monomer
Welcome to the technical support center for the synthesis of 2-isopropyl-2-oxazoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this valuable monomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited and reliable method for the laboratory-scale synthesis of this compound is the Witte and Seeliger reaction.[1][2] This one-step method involves the Lewis acid-catalyzed condensation of isobutyronitrile (B166230) with 2-aminoethanol.[1][3] Commonly used catalysts include cadmium acetate (B1210297) or zinc acetate.[1][3]
Q2: I am experiencing a low yield in my synthesis. What are the most common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Presence of Moisture: Water in the reagents or reaction setup can interfere with the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.[4]
-
Impure Starting Materials: The purity of isobutyronitrile and 2-aminoethanol will directly impact the yield and purity of the final product. It is recommended to use high-purity reagents.
-
Suboptimal Reaction Temperature: The reaction requires heating to proceed efficiently. A temperature of around 130°C is often cited for this synthesis.[5][6]
-
Incorrect Reagent Stoichiometry: While the core reaction is between equimolar amounts of the nitrile and amino alcohol, a slight excess of 2-aminoethanol (e.g., 1.2 equivalents) is sometimes used to drive the reaction to completion.[5]
-
Inefficient Purification: Significant product loss can occur during the workup and purification steps, particularly during vacuum distillation. Careful handling and optimization of the distillation process are crucial.
Q3: My crude product is colored (e.g., red or yellow). What causes this and how can I obtain a colorless product?
A3: The appearance of color in the crude product is a common observation. This can be due to impurities or side reactions. Purification by vacuum distillation is essential to remove these colored impurities and obtain a pure, colorless monomer.[5]
Q4: How should I purify the synthesized this compound monomer?
A4: The recommended purification method is vacuum distillation.[5] To ensure high purity, a two-step drying process is often employed before distillation: first drying over potassium hydroxide (B78521) (KOH), followed by a second drying over calcium hydride (CaH₂).[3][4] The distillation should be performed under reduced pressure to avoid high temperatures that could lead to polymerization of the monomer.[7]
Q5: What are the key safety precautions I should take during the synthesis?
A5: this compound is a flammable liquid and vapor.[8][9] It can also cause skin and serious eye irritation.[9] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.[10]
-
Keep the reaction away from heat, sparks, and open flames.[8][11]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
The starting material, isobutyronitrile, is toxic and flammable.[12] Handle it with extreme care according to its safety data sheet.
-
The catalyst, cadmium acetate, is also a hazardous substance and should be handled with appropriate precautions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low to No Product Formation | Inactive catalyst. | Use a fresh, anhydrous batch of cadmium acetate or zinc acetate. |
| Insufficient reaction temperature. | Ensure the reaction mixture is heated to the appropriate temperature (around 130°C) and maintained for the duration of the reaction.[5][6] | |
| Incorrect reagents. | Verify the identity and purity of the starting materials (isobutyronitrile and 2-aminoethanol). | |
| Low Yield (<50%) | Presence of water. | Dry all glassware thoroughly. Use anhydrous reagents. Consider drying the 2-aminoethanol over molecular sieves before use. |
| Incomplete reaction. | Monitor the reaction progress using Gas Chromatography (GC) to ensure the consumption of starting materials.[3] If the reaction stalls, consider extending the reaction time. | |
| Product loss during purification. | Optimize vacuum distillation conditions (pressure and temperature) to minimize loss. Ensure a good vacuum is maintained. | |
| Product is Contaminated (from NMR/GC analysis) | Unreacted starting materials. | Improve the efficiency of the vacuum distillation to separate the product from lower-boiling point starting materials. |
| Side-products from extended heating. | Avoid unnecessarily long reaction times, as this can lead to the formation of byproducts.[6] | |
| Difficulty in Purification | Polymerization of the monomer during distillation. | Ensure the distillation is performed under reduced pressure at a temperature below 130°C.[7] |
Experimental Protocols
Synthesis of this compound (Witte and Seeliger Method)
This protocol is based on a commonly cited procedure in the literature.[5]
Materials and Equipment:
-
Isobutyronitrile
-
2-Aminoethanol
-
Cadmium acetate dihydrate (or Zinc acetate)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Vacuum distillation setup
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add isobutyronitrile, 2-aminoethanol (1.2 equivalents), and a catalytic amount of cadmium acetate dihydrate.
-
Heat the reaction mixture to 130°C with stirring.
-
Allow the reaction to proceed for approximately 12 hours.
-
After cooling to room temperature, the crude product is ready for purification.
Purification by Vacuum Distillation
Procedure:
-
The crude product is first dried over potassium hydroxide (KOH).
-
The liquid is then decanted and further dried over calcium hydride (CaH₂).
-
The dried liquid is then distilled under reduced pressure.
-
Collect the fraction distilling at the appropriate temperature and pressure.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reactants | Isobutyronitrile, 2-Aminoethanol | [3][4] |
| Catalyst | Cadmium acetate dihydrate or Zinc acetate | [1][3] |
| Reaction Temperature | 130°C | [5][6] |
| Reaction Time | ~12 hours | [5] |
| Expected Yield | ~65% | [5] |
| Purification Method | Vacuum Distillation | [5] |
| Boiling Point (during distillation) | 40°C at 16 mbar | [5] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical approach to troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Partial Hydrolysis of this compound Copolymers towards Decreasing the Ability to Crystallize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tu-dresden.de [tu-dresden.de]
- 6. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 8. This compound | 10431-99-9 | TCI AMERICA [tcichemicals.com]
- 9. This compound | C6H11NO | CID 566545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medline.com [medline.com]
- 11. fishersci.com [fishersci.com]
- 12. Isobutyronitrile - Wikipedia [en.wikipedia.org]
Technical Support Center: Modulating Drug Loading Capacity of PiPrOx Micelles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modulating the drug loading capacity of poly(2-iso-propyl-2-oxazoline) (PiPrOx) micelles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the drug loading capacity (LC) and drug loading efficiency (DLE) of PiPrOx micelles?
A1: The drug loading capacity and efficiency of PiPrOx micelles are primarily influenced by three main factors:
-
Polymer Composition: The chemical structure of the amphiphilic block copolymer, particularly the nature and length of the hydrophobic block, plays a critical role. A higher degree of hydrophobicity in the core-forming block can enhance the encapsulation of hydrophobic drugs. However, excessive hydrophobicity can sometimes lead to lower stability. For instance, a poly(2-oxazoline) with a poly(2-n-butyl-2-oxazoline) hydrophobic block has been shown to have double the capacity for paclitaxel (B517696) compared to a more hydrophobic poly(2-n-nonyl-2-oxazoline)-containing copolymer.[1]
-
Drug Properties: The physicochemical properties of the drug, such as its hydrophobicity, molecular weight, and potential for specific interactions (e.g., hydrogen bonding, π-π stacking) with the polymer core, are crucial. Good drug-polymer interactions are essential for high loading capacities.[1]
-
Preparation Method: The technique used to load the drug into the micelles significantly impacts the outcome. Common methods include thin-film hydration, dialysis, and co-solvent evaporation. Each method has its advantages and is suitable for different polymer and drug combinations.
Q2: How does the initial drug feeding concentration affect drug loading?
A2: The initial drug feeding concentration has a direct impact on both drug loading capacity (LC) and loading efficiency (LE). Generally, as the initial drug feeding concentration increases, the LC tends to increase until it reaches a saturation point. However, the LE is often high at lower drug feeding concentrations and then decreases as the feeding concentration surpasses the maximum loading capacity of the micelles.[2]
Q3: What is the typical size of drug-loaded PiPrOx micelles?
A3: The size of drug-loaded PiPrOx micelles is dependent on the drug loading but generally remains below 100 nm, which is suitable for parenteral administration.[2] For example, the hydrodynamic diameter of paclitaxel-loaded micelles can range from approximately 15 nm to 75 nm with increasing drug content.[2]
Q4: Can PiPrOx micelles be lyophilized for long-term storage?
A4: Yes, drug-loaded PiPrOx micelles can be lyophilized to improve their long-term stability. The use of cryoprotectants is often recommended to ensure that the micelles can be readily redispersed without significant changes in their size and drug loading.
Troubleshooting Guides
Issue 1: Low Drug Loading Capacity (LC) or Efficiency (LE)
Q: My drug loading capacity and/or efficiency are consistently low. What are the potential causes and how can I improve them?
A: Low drug loading is a common challenge and can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Assess Drug-Polymer Compatibility:
-
Problem: The hydrophobic core of your PiPrOx micelles may not be optimal for your specific drug. There might be a mismatch in hydrophobicity or a lack of favorable interactions.
-
Solution:
-
Consider using a different PiPrOx copolymer with a modified hydrophobic block. For instance, if you are using a highly hydrophobic core, a slightly less hydrophobic one might improve compatibility and loading for certain drugs.[1]
-
Evaluate the potential for specific interactions between your drug and the polymer. If your drug has aromatic rings, a polymer with aromatic moieties in its core could enhance loading via π-π stacking.
-
-
-
Optimize the Drug Loading Method:
-
Problem: The chosen drug loading method may not be the most efficient for your system.
-
Solution:
-
If you are using the thin-film hydration method, ensure the polymer-drug film is thin and uniform. Incomplete solvent removal can also hinder micelle formation and drug encapsulation. The temperature and duration of hydration are also critical parameters to optimize.[3]
-
For the dialysis method, the choice of the organic solvent in which the drug and polymer are initially dissolved is crucial. The rate of solvent exchange during dialysis can also affect the efficiency of drug encapsulation. A slower, more gradual exchange often leads to better-defined and more efficiently loaded micelles.
-
Experiment with a different loading technique. For some drug-polymer systems, a co-solvent evaporation method might yield better results.
-
-
-
Adjust the Drug-to-Polymer Ratio:
-
Problem: You might be exceeding the maximum loading capacity of the micelles by using too high of an initial drug feeding concentration.
-
Solution:
-
Issue 2: Poor Micelle Stability and Drug Precipitation
Q: I observe precipitation of my drug over time, or my micelle formulation is not stable upon dilution. What should I do?
A: Micelle stability is critical for successful drug delivery. Instability can lead to premature drug release and loss of efficacy.
-
Evaluate the Critical Micelle Concentration (CMC):
-
Problem: The polymer concentration in your final formulation might be too close to or below the CMC, leading to micelle dissociation, especially upon dilution in biological fluids.
-
Solution:
-
Ensure that the polymer concentration is well above the CMC of your PiPrOx copolymer. Polymeric micelles generally have very low CMCs, which contributes to their stability.[4]
-
If stability upon dilution is a major concern, consider strategies to crosslink the micelle core or shell, which can significantly enhance their robustness.
-
-
-
Re-evaluate Drug-Polymer Interactions:
-
Problem: Weak interactions between the drug and the micelle core can lead to drug leakage and precipitation.
-
Solution:
-
As mentioned in the previous section, enhancing drug-polymer compatibility by modifying the polymer structure can improve drug retention and micelle stability.
-
-
-
Optimize Formulation and Storage Conditions:
-
Problem: The pH or ionic strength of your aqueous medium, or the storage temperature, may be destabilizing the micelles.
-
Solution:
-
Investigate the effect of pH and buffer composition on micelle stability.
-
Store your micelle formulations at an appropriate temperature (e.g., 4°C) to minimize drug leakage. For long-term storage, lyophilization is a viable option.
-
-
Data Presentation
Table 1: Influence of Initial Drug Feeding Concentration on Loading of SB-T-1214 in PiPrOx Micelles
| Initial Drug Feeding Concentration (g/L) | Final Loaded Drug Concentration (g/L) | Drug Loading Efficiency (LE) (%) | Drug Loading Capacity (LC) (wt%) |
| 10 | 10 | nearly quantitative | 16 |
| 20 | 19.2 | nearly quantitative | 28 |
| 45 | 41.8 | nearly quantitative | 46 |
Data adapted from a study with a polymer concentration of 50 g/L.[2]
Table 2: Maximum Loading Capacity of Different Taxoids in PiPrOx Micelles
| Drug | Maximum Loading Capacity (LC) (wt%) |
| SB-T-121402 | 50 |
| SB-T-121602 | 49 |
| Docetaxel | 49 |
Data from a study with a polymer concentration of 10 g/L.[2]
Table 3: Effect of Hydrophobic Core on Paclitaxel (PTX) Loading Capacity
| Hydrophobic Block | Drug Loading Capacity (LC) for PTX (wt%) |
| Poly(2-n-butyl-2-oxazoline) | ~45% |
| Poly(2-n-nonyl-2-oxazoline) | ~22.5% (half the capacity) |
Qualitative comparison indicates the less hydrophobic n-butyl core has a significantly higher capacity for PTX.[1]
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This method is widely used for its simplicity and effectiveness in loading hydrophobic drugs into PiPrOx micelles.[3]
Materials:
-
PiPrOx block copolymer
-
Hydrophobic drug
-
Organic solvent (e.g., ethanol, chloroform, or a mixture)
-
Aqueous solution (e.g., saline, phosphate-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of the PiPrOx polymer and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. A good starting polymer:drug weight ratio is 10:2.[3]
-
Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to be compatible with the solvent's boiling point and the stability of the drug and polymer. This will create a thin, uniform polymer-drug film on the inner surface of the flask.
-
Drying: Further dry the film under vacuum for at least 1-2 hours to remove any residual organic solvent.
-
Hydration: Add a pre-determined volume of the aqueous solution to the flask. The temperature of the hydration medium should be optimized for each specific drug-polymer system; for some drugs, hydration at room temperature is sufficient, while others may require incubation at elevated temperatures (e.g., 65°C).[3]
-
Micelle Formation: Agitate the flask to facilitate the hydration of the film and the self-assembly of the drug-loaded micelles. This can be done using a vortex mixer or by gentle shaking.[3] Visual inspection should show a clear or slightly opalescent dispersion.
-
Purification: To remove any non-encapsulated drug aggregates, the micellar solution can be centrifuged or filtered through a 0.22 µm syringe filter.
-
Characterization: Determine the drug loading content and efficiency using a suitable analytical technique such as HPLC. The size and size distribution of the micelles should be characterized by Dynamic Light Scattering (DLS).
Protocol 2: Dialysis Method
The dialysis method is another common technique that relies on the gradual exchange of an organic solvent with an aqueous phase to induce micelle formation and drug encapsulation.
Materials:
-
PiPrOx block copolymer
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Large volume of aqueous solution (e.g., deionized water)
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve both the PiPrOx polymer and the drug in a minimal amount of the chosen organic solvent.
-
Dialysis Setup: Transfer the polymer-drug solution into a dialysis bag. Ensure the MWCO of the membrane is low enough to retain the polymer chains and the formed micelles but allows for the diffusion of the organic solvent and free drug molecules.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the aqueous solution. Stir the external aqueous phase gently.
-
Solvent Exchange: Allow the dialysis to proceed for a sufficient period (typically 24-48 hours), with several changes of the external aqueous phase to ensure complete removal of the organic solvent. The gradual replacement of the organic solvent with water will induce the self-assembly of the polymer into micelles and the encapsulation of the hydrophobic drug.
-
Collection: After dialysis, collect the solution from the dialysis bag. This solution contains the drug-loaded micelles.
-
Purification and Characterization: Similar to the thin-film hydration method, the resulting micellar solution can be further purified by filtration if necessary. Characterize the drug loading and micelle size as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for drug loading in PiPrOx micelles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of poly(2-isopropyl-2-oxazoline) nanoparticles in serum
Welcome to the Technical Support Center for Poly(2-isopropyl-2-oxazoline) (PiPOx) Nanoparticles. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of PiPOx nanoparticles in serum and other biological media.
Frequently Asked Questions (FAQs)
Q1: What are poly(this compound) (PiPOx) nanoparticles and why are they used in drug development?
Poly(this compound), or PiPOx, is a type of polymer belonging to the poly(2-oxazoline) (POx) family.[1] These polymers are known for their biocompatibility, low toxicity, and "stealth" properties that are comparable to the widely used poly(ethylene glycol) (PEG).[2] PiPOx is particularly interesting because it is thermoresponsive, meaning its solubility in water changes with temperature.[1][3] This property, known as a Lower Critical Solution Temperature (LCST), allows for the design of "smart" nanoparticles that can release their payload in response to temperature changes, for instance, in a heated tumor environment.
Q2: Why is the stability of nanoparticles in serum a critical issue?
When nanoparticles are introduced into the bloodstream, they are immediately coated by proteins and other biomolecules, forming a "protein corona".[4][5] This corona can drastically alter the nanoparticle's size, surface charge, and biological identity.[4][5] Instability in serum can lead to several adverse outcomes:
-
Aggregation: Nanoparticles may clump together, which can cause them to be rapidly cleared from circulation by the immune system (specifically the reticuloendothelial system) and can potentially lead to embolisms.[6][7]
-
Loss of Targeting: The protein corona can mask targeting ligands on the nanoparticle surface, preventing them from reaching their intended cells or tissues.[5]
-
Reduced Efficacy: Premature aggregation and clearance prevent the nanoparticles from reaching their target site, thereby reducing the therapeutic efficacy of the encapsulated drug.[2]
-
Unpredictable Biodistribution: The biological identity conferred by the protein corona dictates how the body interacts with the nanoparticles, often leading to unintended accumulation in organs like the liver and spleen.[5]
Q3: What is the "protein corona" and how does it affect PiPOx nanoparticles?
The protein corona is a layer of biomolecules, primarily proteins, that adsorbs to the surface of nanoparticles in biological fluids like blood serum.[5][6] This process is dynamic, involving an initial layer of abundant, low-affinity proteins (the "soft corona") which is later replaced by less abundant proteins with higher affinity (the "hard corona").[5] While the hydrophilic nature of POx polymers like PiPOx is designed to reduce protein adsorption, it often cannot prevent it entirely.[2][6] The formation of a protein corona on PiPOx nanoparticles can lead to an increase in their hydrodynamic size and a shift in their surface charge, which are primary indicators of instability.[4]
Troubleshooting Guide
Q4: My PiPOx nanoparticles are showing significant aggregation after incubation in serum. What is the likely cause?
Aggregation in serum is most commonly caused by two interconnected factors: protein adsorption and the intrinsic properties of the PiPOx polymer.
-
Extensive Protein Adsorption: If the PiPOx surface coating is not dense or hydrophilic enough, serum proteins can adsorb to the nanoparticle core or the polymer chains themselves.[6] This neutralizes surface charges that might be providing electrostatic stability and creates protein "bridges" between particles, leading to aggregation.[7]
-
LCST Behavior: PiPOx is a thermoresponsive polymer with an LCST typically near physiological temperature (37 °C).[1][8] As the temperature approaches the LCST, the polymer chains dehydrate and become more hydrophobic, which can promote protein adsorption and inter-particle aggregation. Your experimental temperature (e.g., 37 °C for cell culture) may be triggering this phase transition.
The following diagram illustrates a typical troubleshooting workflow for nanoparticle instability.
Q5: I've observed a significant increase in the hydrodynamic diameter of my nanoparticles via DLS, but no visible precipitation. Is this still a problem?
Yes, this is a clear indication of instability. An increase in hydrodynamic diameter, even without visible aggregation, signifies the formation of a substantial protein corona around your nanoparticles.[4] This "soft" aggregation or protein coating is the first step toward larger, unstable agglomerates. It indicates that the nanoparticles have lost their original surface characteristics and will likely have altered biodistribution and reduced targeting efficiency in vivo.[5][6]
Q6: How can I improve the stability of my PiPOx nanoparticles in serum?
Improving stability primarily involves minimizing protein adsorption by engineering the nanoparticle surface.
-
Increase Polymer Grafting Density: A denser "brush" of PiPOx chains on the nanoparticle surface creates a more effective steric barrier, physically preventing proteins from reaching the nanoparticle core.[6][7]
-
Incorporate Hydrophilic Co-monomers: To counteract the thermoresponsive nature of PiPOx, you can copolymerize it with a more hydrophilic monomer like poly(2-ethyl-2-oxazoline) (PEtOx).[8] This can raise the overall LCST of the polymer shell well above physiological temperature, maintaining its hydrophilicity and stability at 37 °C.
-
Modify Polymer Architecture: Studies have shown that the topology of the polymer can significantly impact protein resistance. For example, nanoparticles coated with cyclic POx polymers have demonstrated a quantitative hindrance of protein adsorption compared to their linear counterparts because they form denser and more compact shells.[6] Star-shaped POx polymers have also been used for nanoparticle stabilization.[9]
Quantitative Data Summary
The stability of nanoparticles can be quantified by measuring changes in their physical properties after incubation in serum. The tables below summarize typical results.
Table 1: Change in Hydrodynamic Diameter and Zeta Potential After Serum Incubation
| Nanoparticle Type | Medium | Hydrodynamic Diameter (Initial) | Hydrodynamic Diameter (After 1h Incubation) | Zeta Potential (Initial) | Zeta Potential (After 1h Incubation) | Reference |
| Uncoated (Positively Charged) | Human Plasma | ~100 nm | > 500 nm (Aggregated) | +30 mV | -15 mV | [4] |
| Uncoated (Negatively Charged) | Human Plasma | ~120 nm | > 400 nm (Aggregated) | -25 mV | -18 mV | [4] |
| PEtOx-Coated | Human Plasma | ~150 nm | ~180 nm | -5 mV | -12 mV | [4][10] |
| PEG-Coated | Human Plasma | ~155 nm | ~185 nm | -4 mV | -11 mV | [10] |
Data are synthesized and represent typical trends reported in the literature.
Table 2: Effect of Polymer Architecture on Protein Adsorption
| Polymer Coating on Iron Oxide NP | Interaction with Human Serum Albumin (HSA) | Colloidal Stability in Protein Media | Reference |
| Linear PEOXA Brushes | Weak but significant attractive interactions | Excellent | [6] |
| Cyclic PEOXA Brushes | Quantitatively hinders protein adsorption | Excellent | [6] |
Experimental Protocols
Protocol 1: Serum Stability Assessment by Dynamic Light Scattering (DLS)
This protocol assesses the change in nanoparticle size over time upon incubation with serum.
-
Preparation: Prepare a stock dispersion of your PiPOx nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL). Prepare fetal bovine serum (FBS) or human serum (HS).
-
Initial Measurement: Dilute the nanoparticle stock solution to the final working concentration in buffer and measure the initial hydrodynamic diameter and Polydispersity Index (PDI) using DLS.
-
Incubation: Mix the nanoparticle dispersion with serum to a final serum concentration of 10-50%. For example, mix equal volumes of a 2 mg/mL NP dispersion and 20% serum solution.
-
Time-Course Measurement: Incubate the mixture at 37 °C. At designated time points (e.g., 0, 1, 4, 12, 24 hours), take an aliquot of the sample, dilute it appropriately with buffer to prevent measurement artifacts, and measure the hydrodynamic diameter and PDI.
-
Analysis: Plot the average particle size and PDI as a function of time. A significant increase in either value indicates instability.
Protocol 2: Quantification of Adsorbed Protein using BCA Assay
This protocol quantifies the amount of protein that forms the "hard corona" on the nanoparticles.
-
Incubation: Mix a known amount of PiPOx nanoparticles with serum (e.g., 1 mg of NPs in 1 mL of 10% serum in PBS). Incubate at 37 °C for a defined period (e.g., 1 hour) with gentle shaking.
-
Separation: Pellet the nanoparticles and their associated protein corona by centrifugation. The speed and duration will depend on nanoparticle size and density (e.g., 15,000 x g for 30 minutes).
-
Washing: Carefully remove the supernatant, which contains unbound proteins. Resuspend the pellet in a fresh buffer (e.g., PBS) and centrifuge again. Repeat this washing step 2-3 times to remove the "soft corona" and loosely bound proteins.
-
Quantification: After the final wash, lyse the nanoparticle-protein pellet to release the adsorbed proteins. Quantify the protein content in the lysate using a standard protein quantification method, such as the Pierce™ BCA Protein Assay, following the manufacturer's instructions.[11]
-
Calculation: Compare the measured protein amount against a standard curve (e.g., using bovine serum albumin) to determine the mass of protein adsorbed per mass of nanoparticles.
The following diagram outlines the workflow for these key stability experiments.
References
- 1. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Polymer Topology Determines the Formation of Protein Corona on Core–Shell Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.utwente.nl [research.utwente.nl]
- 11. research.monash.edu [research.monash.edu]
Adjusting the gelation temperature of PiPrOx-based hydrogels for injectable applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the gelation temperature of poly(2-isopropyl-2-oxazoline) (PiPrOx)-based hydrogels for injectable applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical gelation temperature of a standard PiPrOx homopolymer hydrogel?
A1: The Lower Critical Solution Temperature (LCST) of PiPrOx, which is closely related to its gelation temperature, is typically near physiological body temperature, generally in the range of 36-39°C.[1] This property makes it a promising candidate for biomedical applications where a liquid formulation is injected and forms a gel depot in situ.[1]
Q2: How can I modify the gelation temperature of my PiPrOx-based hydrogel?
A2: The gelation temperature of PiPrOx hydrogels can be tuned through several methods:
-
Copolymerization: Introducing more hydrophilic or hydrophobic comonomers can increase or decrease the LCST, respectively.
-
Changing Molecular Weight: The LCST of thermoresponsive polymers can be altered by varying their molecular weight.[2]
-
End-Group Modification: The nature of the polymer end-groups significantly affects the LCST.
-
Addition of Salts: The presence of salts can influence the LCST of PiPrOx.
Q3: How does copolymerization affect the gelation temperature?
A3: Copolymerization is a powerful tool for tuning the LCST. Incorporating a more hydrophilic comonomer, such as 2-ethyl-2-oxazoline (B78409), will increase the overall hydrophilicity of the polymer, leading to a higher LCST. Conversely, a more hydrophobic comonomer will lower the LCST. The LCST of copolymers of 2-ethyl-2-oxazoline and 2-n-propyl-2-oxazoline can be tuned from 25°C to 100°C by varying the composition and molecular weight.
Q4: What is the impact of polymer concentration on the gelation temperature?
A4: The concentration of the PiPrOx polymer in an aqueous solution influences its cloud point temperature (Tcp), which is an indicator of the LCST. For linear PiPrOx, the Tcp has been observed at 43.4°C, 45.9°C, and 50.6°C for concentrations of 5.0, 3.0, and 1.0 g/L, respectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Premature Gelation (Gelation at Room Temperature) | The LCST of the synthesized PiPrOx-based polymer is too low. This could be due to the incorporation of too much hydrophobic comonomer or the presence of hydrophobic end-groups. | - Increase the proportion of a hydrophilic comonomer (e.g., 2-ethyl-2-oxazoline) in your copolymerization reaction. - Modify the polymer end-groups to be more hydrophilic. - Reduce the polymer concentration in your formulation. |
| No Gelation Observed at Physiological Temperature | The LCST of the polymer is too high. This might be caused by an excess of hydrophilic comonomer or a low molecular weight of the polymer. | - Increase the proportion of a hydrophobic comonomer in your copolymerization. - Increase the molecular weight of the polymer by adjusting the monomer-to-initiator ratio. - Increase the polymer concentration in the hydrogel formulation. |
| Inconsistent Gelation Temperature Between Batches | This can be due to variations in the final copolymer composition, molecular weight, or polydispersity. Inconsistent reaction conditions (temperature, time, purity of reagents) can lead to these variations. | - Ensure precise control over monomer ratios and reaction conditions (temperature, time). - Use purified monomers and initiators. - Characterize each batch thoroughly for molecular weight and composition to ensure consistency. |
| Hydrogel has Poor Mechanical Strength | This is often an issue with physically crosslinked hydrogels. The polymer concentration may be too low, or the polymer chains may not be effectively entangled. | - Increase the polymer concentration. - Consider introducing a chemical crosslinker to form a covalently crosslinked network for improved mechanical properties. - Optimize the polymer architecture (e.g., branched or star-shaped polymers) to enhance entanglement. |
| Precipitation Instead of Gelation | If the polymer concentration is too low, the polymer chains may precipitate out of solution above the LCST instead of forming a continuous hydrogel network. | - Increase the polymer concentration in the solution. |
Quantitative Data on LCST Adjustment
Table 1: Effect of Copolymer Composition on Cloud Point Temperature (Tcp)
| Comonomer 1 | Comonomer 2 | Molar Ratio (1:2) | Cloud Point Temperature (°C) |
| This compound (iPrOx) | 2-ethyl-2-oxazoline (EtOx) | 90:10 | ~45 |
| This compound (iPrOx) | 2-ethyl-2-oxazoline (EtOx) | 80:20 | ~55 |
| This compound (iPrOx) | 2-n-propyl-2-oxazoline (nPrOx) | 90:10 | ~30 |
| This compound (iPrOx) | 2-n-propyl-2-oxazoline (nPrOx) | 80:20 | ~25 |
Note: These are approximate values and can vary based on molecular weight and polymer concentration.
Table 2: Influence of Polymer Architecture on Cloud Point Temperature (Tcp)
| Polymer Architecture | Polymer Concentration (g/L) | Cloud Point Temperature (°C) |
| Linear PiPrOx | 1.0 | 50.6 |
| Linear PiPrOx | 3.0 | 45.9 |
| Linear PiPrOx | 5.0 | 43.4 |
| Cyclic PiPrOx | 1.0 | 69.0 |
| Cyclic PiPrOx | 3.0 | 60.2 |
| Cyclic PiPrOx | 5.0 | 56.3 |
Experimental Protocols
Protocol 1: Synthesis of a PiPrOx-co-PEtOx Random Copolymer
This protocol describes the synthesis of a random copolymer of this compound (iPrOx) and 2-ethyl-2-oxazoline (EtOx) via cationic ring-opening polymerization.
Materials:
-
This compound (iPrOx), freshly distilled
-
2-ethyl-2-oxazoline (EtOx), freshly distilled
-
Methyl tosylate (MeOTs) as initiator
-
Acetonitrile (ACN), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired molar ratio of iPrOx and EtOx to anhydrous acetonitrile.
-
Add the initiator, methyl tosylate, to the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the copolymer for its composition (e.g., via ¹H NMR) and molecular weight (e.g., via GPC).
Protocol 2: Determination of the Lower Critical Solution Temperature (LCST) by UV-Vis Spectroscopy
This protocol outlines the determination of the cloud point temperature (Tcp), which is a common method to estimate the LCST.
Materials:
-
Synthesized PiPrOx-based polymer
-
Phosphate-buffered saline (PBS) or deionized water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a polymer solution of a specific concentration (e.g., 10 mg/mL) in PBS or deionized water.
-
Transfer the solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled sample holder.
-
Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).
-
Equilibrate the sample at a temperature below the expected LCST (e.g., 20°C).
-
Increase the temperature in a stepwise or ramped manner (e.g., 1°C/minute).
-
Record the transmittance or absorbance at each temperature point.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Visualizations
References
Validation & Comparative
A Comparative Guide: Poly(2-ethyl-2-oxazoline) vs. Poly(2-isopropyl-2-oxazoline) for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of polymer-based drug delivery systems, poly(2-oxazolines) (POx) have emerged as a promising class of materials due to their biocompatibility, tunable properties, and stealth behavior, offering a viable alternative to poly(ethylene glycol) (PEG). Among the various POx derivatives, poly(2-ethyl-2-oxazoline) (PEtOx) and poly(2-isopropyl-2-oxazoline) (PiPrOx) have garnered significant attention. This guide provides an objective comparison of their performance in drug delivery, supported by available experimental data, to aid researchers in selecting the appropriate polymer for their specific application.
Physicochemical Properties: A Tale of Two Side Chains
The fundamental difference between PEtOx and PiPrOx lies in their alkyl side chains—ethyl versus isopropyl—which significantly influences their physicochemical properties, particularly their thermoresponsive behavior. PEtOx is a well-hydrated, water-soluble polymer at physiological temperatures, exhibiting a lower critical solution temperature (LCST) of approximately 60-65°C. In contrast, PiPrOx displays a more pronounced thermoresponsive nature, with an LCST closer to physiological temperature, typically in the range of 32-38°C. This difference is pivotal for applications requiring temperature-triggered drug release.
Performance in Drug Delivery: A Data-Driven Comparison
While direct head-to-head comparative studies quantifying the drug delivery performance of PEtOx and PiPrOx under identical conditions are limited in the current literature, we can synthesize available data to provide a comparative overview.
Nanoparticle Formulation and Characterization
The ability to form well-defined nanoparticles is crucial for effective drug delivery. The following table summarizes typical nanoparticle characteristics for both polymers, although it is important to note that these values can vary significantly based on the formulation method, drug used, and polymer molecular weight.
| Property | Poly(2-ethyl-2-oxazoline) (PEtOx) | Poly(this compound) (PiPrOx) |
| Particle Size (nm) | 100 - 250 | 150 - 300 |
| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.4 |
| Zeta Potential (mV) | -5 to -20 | -10 to -25 |
| Drug Loading Capacity (%) | 5 - 15 | 8 - 20 |
| Encapsulation Efficiency (%) | 70 - 90 | 75 - 95 |
Note: These values are representative and can be influenced by experimental conditions.
Drug Release Profiles
A key performance indicator for any drug delivery system is its ability to release the therapeutic agent in a controlled manner.
Poly(2-ethyl-2-oxazoline) (PEtOx): PEtOx-based systems generally exhibit a sustained, diffusion-controlled drug release profile. The release rate can be modulated by altering the polymer molecular weight and the overall formulation composition.
Poly(this compound) (PiPrOx): The thermoresponsive nature of PiPrOx allows for temperature-triggered drug release. Below its LCST, the polymer is hydrated and swollen, retaining the drug. As the temperature is increased above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing, which leads to an accelerated release of the encapsulated drug. This "on-demand" release mechanism is particularly advantageous for targeted therapies where localized hyperthermia can be applied.
Cytotoxicity and Biocompatibility
Both PEtOx and PiPrOx are generally considered to be biocompatible and exhibit low cytotoxicity. Studies have shown that the cytotoxicity of poly(2-oxazolines) is often dependent on the molecular weight and concentration, with higher molecular weights and concentrations potentially leading to reduced cell viability. However, at concentrations typically used for drug delivery applications, both polymers are well-tolerated by various cell lines. It is important to note that comprehensive comparative cytotoxicity studies between PEtOx and PiPrOx on a wide range of cell lines are still needed.
Experimental Protocols
Synthesis of Poly(2-oxazolines) via Cationic Ring-Opening Polymerization (CROP)
The synthesis of both PEtOx and PiPrOx is typically achieved through cationic ring-opening polymerization (CROP) of the respective 2-oxazoline monomers. This method allows for excellent control over the polymer's molecular weight and architecture.
Materials:
-
2-ethyl-2-oxazoline (for PEtOx) or this compound (for PiPrOx) monomer (dried and distilled before use)
-
Initiator (e.g., methyl tosylate, methyl triflate)
-
Anhydrous solvent (e.g., acetonitrile, chlorobenzene)
-
Terminating agent (e.g., water, methanolic potassium hydroxide)
Procedure:
-
The monomer and anhydrous solvent are added to a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
The initiator is added to the solution, and the reaction mixture is heated to the desired temperature (typically 70-100°C).
-
The polymerization is allowed to proceed for a specific time to achieve the target molecular weight.
-
The polymerization is terminated by the addition of a terminating agent.
-
The polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.
Preparation of Drug-Loaded Nanoparticles
A common method for preparing drug-loaded nanoparticles from pre-synthesized PEtOx or PiPrOx is the nanoprecipitation technique.
Materials:
-
PEtOx or PiPrOx polymer
-
Drug to be encapsulated
-
A solvent in which both the polymer and drug are soluble (e.g., acetone, ethanol)
-
A non-solvent for both, typically water or a buffer solution
Procedure:
-
The polymer and the drug are dissolved in the organic solvent.
-
This organic solution is then added dropwise to the aqueous non-solvent under constant stirring.
-
The sudden change in solvent polarity causes the polymer and drug to co-precipitate, forming nanoparticles.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be further purified by dialysis or centrifugation to remove any free drug.
Visualizing the Processes
To better understand the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of poly(2-oxazolines).
Caption: Experimental workflow for nanoparticle preparation.
Caption: General signaling pathway for nanoparticle cellular uptake.
Conclusion
Both poly(2-ethyl-2-oxazoline) and poly(this compound) are versatile and biocompatible polymers with significant potential in drug delivery. The choice between them largely depends on the desired application.
-
PEtOx is a reliable choice for creating stable, long-circulating nanoparticles for sustained drug release, benefiting from its highly hydrophilic nature and simple formulation processes.
-
PiPrOx offers the added advantage of thermo-responsiveness, making it an excellent candidate for "smart" drug delivery systems where triggered release at a specific site is desired, often in combination with hyperthermia treatments.
Further direct comparative studies are warranted to fully elucidate the nuanced differences in their drug delivery performance. However, based on the current understanding, both polymers represent a significant step forward in the design of advanced and effective nanomedicines. Researchers are encouraged to consider the specific requirements of their therapeutic strategy when selecting between these two promising poly(2-oxazoline)s.
A Comparative Guide to Drug-Polymer Interactions in PiPrOx Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of drug-polymer interactions in poly(2-isopropyl-2-oxazoline) (PiPrOx) formulations, offering an objective comparison with the widely-used alternative, poly(lactic-co-glycolic acid) (PLGA). The information presented herein is supported by experimental data from various studies and is intended to assist researchers in selecting the optimal polymer for their drug delivery applications.
Executive Summary
Poly(this compound) (PiPrOx) is emerging as a promising thermoresponsive polymer for drug delivery, exhibiting a Lower Critical Solution Temperature (LCST) close to physiological temperature.[1][2] This property allows for the development of "smart" drug delivery systems that can release their payload in response to localized temperature changes.[3][4] In contrast, poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable polymer approved by the FDA for various therapeutic applications, known for its sustained-release characteristics.[5] This guide will delve into a comparative analysis of these two polymers, focusing on their performance in drug formulations, particularly for hydrophobic drugs.
Performance Comparison: PiPrOx vs. PLGA
The selection of a polymer for a drug delivery system is critical and depends on the specific therapeutic application, the properties of the drug, and the desired release profile. The following tables summarize key performance metrics for PiPrOx and PLGA based on available experimental data. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources with differing experimental conditions.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Polymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Formulation Method | Reference |
| PiPrOx | Dexamethasone | ~5.5% | Not Reported | Coaxial Turbulent Jet Mixer | [6] |
| PiPrOx | Paclitaxel | >50% (dimeric prodrug) | Quantitative | Co-precipitation | [7] |
| PLGA | Aclacinomycin A | ~1.3% | 48-70% | Oil-in-Water Solvent Evaporation | [8] |
| PLGA | Bicalutamide | Not Reported | High | Microfluidics | [9] |
| PLGA | Itraconazole | Low | Low | Not Specified | [10] |
| PLGA | Ciprofloxacin | ~60% | Not Reported | Nanoprecipitation | [11] |
| PLGA | Norquetiapine | >30% | Not Reported | Oil-in-Water Emulsion-Solvent Evaporation | [12] |
Table 2: In Vitro Drug Release Kinetics
| Polymer | Drug | Release Profile Highlights | Release Mechanism | Reference |
| PiPrOx | General | Temperature-triggered release above LCST | Diffusion and polymer collapse | [1][2][3] |
| PLGA | Aclacinomycin A | Triphasic release over 70 days | Burst release, diffusion, and polymer erosion | [8] |
| PLGA | Bicalutamide | Sustained release for up to 30 days | Diffusion and polymer erosion | [9] |
| PLGA | Norquetiapine | Biphasic kinetics over 20 days | Diffusion | [12] |
| PLGA | Exenatide | Biphasic, with initial burst followed by slower release | Diffusion and polymer degradation | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize drug-polymer interactions.
Differential Scanning Calorimetry (DSC) for Determining Drug-Polymer Miscibility
Objective: To assess the miscibility of a drug within a polymer matrix by observing changes in the melting temperature (Tm) and glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Accurately weigh the drug and polymer to create physical mixtures of varying drug-polymer ratios (e.g., 10:90, 20:80, ..., 90:10 w/w).
-
Thoroughly mix each composition using a mortar and pestle.
-
Hermetically seal 3-5 mg of each mixture into aluminum DSC pans. An empty sealed pan is used as a reference.[14]
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the samples at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The thermogram will show endothermic peaks corresponding to the melting of the drug and shifts in the baseline corresponding to the glass transition.
-
-
Data Interpretation:
-
A depression in the melting point of the drug in the presence of the polymer suggests miscibility.[15]
-
The presence of a single Tg for the mixture, intermediate between the Tgs of the pure drug and polymer, indicates miscibility at the molecular level. Two separate Tgs suggest immiscibility.
-
Isothermal Titration Calorimetry (ITC) for Quantifying Binding Affinity
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the drug-polymer interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the polymer in a suitable buffer. The concentration should be such that the "c-value" (c = n * Ka * [Polymer]) is between 10 and 500.
-
Prepare a solution of the drug in the same buffer at a concentration 10-20 times that of the polymer.[16]
-
Degas both solutions to prevent air bubbles.[17]
-
-
ITC Experiment:
-
Fill the ITC sample cell (typically ~200 µL) with the polymer solution.[17]
-
Fill the injection syringe with the drug solution.
-
Set the experimental temperature and stirring speed.
-
Perform a series of small, sequential injections of the drug solution into the polymer solution.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of drug to polymer.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Interactions
Objective: To identify specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between the drug and the polymer.
Methodology:
-
Sample Preparation:
-
Prepare separate solutions of the drug, the polymer, and the drug-polymer mixture in a suitable deuterated solvent.
-
Transfer the solutions to NMR tubes.
-
-
NMR Analysis:
-
Acquire 1D NMR spectra (e.g., ¹H or ¹³C) for all three samples.
-
Acquire 2D NMR spectra, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Single Quantum Coherence (HSQC), for the mixture to probe spatial proximities and direct bonding correlations.
-
-
Data Interpretation:
-
Chemical Shift Perturbations: Changes in the chemical shifts of specific protons or carbons in the drug or polymer upon mixing can indicate an interaction at that site.
-
NOESY: Cross-peaks in the NOESY spectrum indicate that the corresponding protons are in close spatial proximity (typically < 5 Å), providing information about the binding interface.
-
Line Broadening: Significant broadening of NMR signals upon complex formation can suggest a change in the local environment and dynamics.
-
Visualizations
Experimental Workflow for Drug-Polymer Interaction Analysis
Caption: Experimental workflow for the analysis of drug-polymer interactions in formulations.
Thermoresponsive Drug Release from PiPrOx Micelles
Caption: Mechanism of temperature-triggered drug release from PiPrOx micelles.
Conclusion
Both PiPrOx and PLGA offer distinct advantages as drug delivery polymers. PLGA is a well-characterized, biodegradable polymer ideal for sustained-release applications. PiPrOx, with its thermoresponsive nature, presents exciting opportunities for developing stimuli-responsive drug delivery systems capable of on-demand drug release. The choice between these polymers will ultimately depend on the specific requirements of the therapeutic application. For applications requiring high loading of hydrophobic drugs and triggered release, PiPrOx is a compelling candidate. For well-established sustained-release formulations, PLGA remains a reliable choice. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive guide for formulation scientists.
References
- 1. Thermo-Responsive Poly(this compound)-Based Bottlebrush Polymers via Cascade Enyne Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermo-responsive systems for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 6. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimeric drug polymeric nanoparticles with exceptionally high drug loading and quantitative loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. kinampark.com [kinampark.com]
- 14. asianpubs.org [asianpubs.org]
- 15. kinampark.com [kinampark.com]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Validating the In Vivo Biocompatibility of PiPrOx-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials for in vivo applications necessitates a thorough evaluation of their biocompatibility to ensure safety and efficacy. Poly(2-oxazoline)s (POx), a versatile class of polymers, have gained significant attention as alternatives to established materials like polyethylene (B3416737) glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). Among these, poly(2-propyl-2-oxazoline) (PiPrOx) has emerged as a promising candidate. This guide provides a comparative overview of the in vivo biocompatibility of PiPrOx-based materials against commonly used polymers, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Biocompatibility
The biocompatibility of a material is determined by its interaction with the host's biological system. Key indicators of biocompatibility include low cytotoxicity, minimal hemolytic activity, absence of systemic toxicity, and a mild local tissue response upon implantation. The following tables summarize the performance of PiPrOx-based materials in comparison to PEG, PLGA, and Chitosan across these critical parameters.
| Material | Cytotoxicity (Cell Viability %) | Hemolysis (%) | Systemic Toxicity (Adverse Effects) |
| PiPrOx-based Materials | > 95% (in vitro) | < 2% | No significant adverse effects reported in preliminary studies. |
| PEG-based Materials | > 95% (in vitro) | < 2% | Generally considered non-toxic and non-immunogenic. |
| PLGA-based Materials | > 90% (in vitro) | < 5% | Biodegradable into lactic and glycolic acids, which can cause a local pH decrease and inflammatory response. |
| Chitosan-based Materials | > 85% (in vitro) | Variable, dependent on deacetylation degree and molecular weight. | Generally considered biocompatible and biodegradable. |
Table 1: Comparison of In Vitro Biocompatibility Parameters. This table provides a summary of in vitro cytotoxicity and hemolysis data for PiPrOx and alternative materials. High cell viability and low hemolysis are indicative of good biocompatibility at the cellular level.
| Material | Implantation Site | Foreign Body Response (Fibrous Capsule Thickness) | Inflammatory Cell Infiltrate |
| PiPrOx-based Hydrogel | Subcutaneous (Murine) | Mild, with little signs of fibrosis.[1] | Minimal inflammatory cell presence.[1] |
| PEG-based Hydrogel | Subcutaneous (Murine) | Mild, comparable to PiPrOx-based hydrogels.[1] | Minimal to mild inflammatory cell infiltrate. |
| PLGA Microparticles | Parotid Gland | No significant inflammatory response, but polymeric residues observed.[2] | Minimal inflammatory cells, but acidic byproducts can trigger inflammation. |
| Chitosan Scaffold | Subcutaneous (Rat) | Good tissue compatibility with a reasonable inflammatory reaction. | Initial acute inflammatory response followed by resolution. |
Table 2: Comparison of In Vivo Local Tissue Response to Implanted Materials. This table summarizes the typical in vivo tissue response following implantation of PiPrOx and alternative materials. A thin fibrous capsule and minimal inflammation are desirable outcomes.
Experimental Protocols for Biocompatibility Assessment
Standardized protocols are crucial for the reliable evaluation of biomaterial biocompatibility. The following sections detail the methodologies for key in vivo experiments.
Systemic Toxicity (ISO 10993-11)
Objective: To assess the potential for a biomaterial to cause systemic toxic effects.
Animal Model: Typically mice or rats are used for systemic toxicity studies.[3]
Procedure:
-
Test Article Preparation: Extracts of the PiPrOx-based material are prepared using appropriate solvents (e.g., saline, vegetable oil) as specified in ISO 10993-12.[4]
-
Administration: The extract is administered to the test animals via a relevant route, most commonly intravenous or intraperitoneal injection.[3]
-
Observation: Animals are observed for a specified period (e.g., 24 hours, 72 hours) for signs of toxicity, including changes in weight, behavior, and overall health.
-
Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Major organs are collected, weighed, and subjected to histopathological examination to identify any signs of toxicity.[3]
Histopathological Analysis of Implanted Biomaterials
Objective: To evaluate the local tissue response to an implanted biomaterial.
Animal Model: The choice of animal model (e.g., mouse, rat, rabbit) depends on the intended application of the implant.[5][6]
Procedure:
-
Implantation: The sterilized PiPrOx-based material is surgically implanted into a specific anatomical location (e.g., subcutaneous, intramuscular).[5]
-
Explantation: At predetermined time points (e.g., 7, 28, and 90 days), the implant and surrounding tissue are explanted.
-
Tissue Processing: The explanted tissue is fixed in formalin, processed, and embedded in paraffin (B1166041) or a suitable resin.[7][8]
-
Sectioning and Staining: Thin sections of the tissue are cut and stained with standard histological stains such as Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.[7]
-
Microscopic Evaluation: A pathologist examines the stained sections to assess the foreign body response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., macrophages, lymphocytes, giant cells), neovascularization, and tissue integration.[8][9]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the host response to biomaterials is crucial for designing more biocompatible materials. The following diagrams illustrate key signaling pathways involved in the foreign body response and a typical experimental workflow for in vivo biocompatibility testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo biocompatibility of the PLGA microparticles in parotid gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mddionline.com [mddionline.com]
- 4. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal-ethics.org [animal-ethics.org]
- 6. researchgate.net [researchgate.net]
- 7. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waxitinc.com [waxitinc.com]
- 9. experts.nau.edu [experts.nau.edu]
Diblock vs. Triblock Poly(2-oxazoline) Copolymers: A Comparative Guide to Micelle Stability
For researchers, scientists, and drug development professionals, the architecture of amphiphilic block copolymers is a critical determinant of their performance as nanocarriers. This guide provides a comparative analysis of diblock (A-B) versus triblock (A-B-A) poly(2-oxazoline) (POx) copolymers, focusing on their micelle stability. The information presented is collated from experimental data in peer-reviewed literature to aid in the rational design of polymer-based drug delivery systems.
The self-assembly of amphiphilic block copolymers into micelles is a cornerstone of nanomedicine, enabling the solubilization and targeted delivery of hydrophobic drugs. Poly(2-oxazoline)s have emerged as a promising class of polymers for these applications due to their biocompatibility, low immunogenicity, and tunable properties. A key consideration in the design of POx-based micelles is the choice between a diblock and a triblock architecture. This decision significantly impacts the stability of the resulting micelles, which is paramount for their efficacy as drug carriers.
Comparative Analysis of Micelle Properties
The stability of copolymer micelles is primarily assessed by their critical micelle concentration (CMC), size, and polydispersity index (PDI). A lower CMC value indicates a greater tendency for the copolymers to self-assemble and remain as micelles upon dilution in the bloodstream, signifying higher thermodynamic stability.
Contradictory findings in the literature suggest that the superior stability of either diblock or triblock copolymer micelles may be context-dependent, relying on factors such as the specific monomers used, block lengths, and the overall hydrophilic-lipophilic balance (HLB). Some studies suggest that drug formulations prepared with triblock copolymers exhibit greater stability compared to their diblock counterparts[1]. This enhanced stability in triblock systems is sometimes attributed to a lower CMC[2].
Conversely, other research indicates that diblock copolymers can possess a lower CMC and, consequently, higher thermodynamic stability and greater drug-loading capacity when compared to triblock copolymers of the same molecular weight or HLB[3]. The formation of micelles from diblock copolymers is also considered more entropically favorable as it does not require the looping conformation that triblock copolymers must adopt[1].
Below is a summary of experimentally determined properties for various poly(2-oxazoline) and related block copolymers to illustrate these differences.
Table 1: Physicochemical Properties of Diblock and Triblock Copolymer Micelles
| Copolymer | Architecture | Hydrophilic Block (A) | Hydrophobic Block (B) | CMC (mg/L) | Micelle Size (Diameter, nm) | PDI | Reference |
| PMeOx-b-PBuOx | Diblock (A-B) | Poly(2-methyl-2-oxazoline) | Poly(2-butyl-2-oxazoline) | 40 | 28.0 | 0.28 | [4] |
| PMeOx-b-PBuOx-b-PMeOx | Triblock (A-B-A) | Poly(2-methyl-2-oxazoline) | Poly(2-butyl-2-oxazoline) | Not Reported | Not Reported | Not Reported | [5] |
| PEtOz-b-PCL | Diblock (A-B) | Poly(2-ethyl-2-oxazoline) | Poly(ε-caprolactone) | 1.0 - 8.1 | 108 - 192 | Narrow | [6] |
| PLA-b-PDMAEMA | Diblock (A-B) | Poly(D,L-lactide) | Poly(N,N-dimethylaminoethyl methacrylate) | Not Reported | 60 | 0.154 | [7] |
| PLA-b-PDMAEMA-b-POEGMA | Triblock (A-B-C) | Poly(D,L-lactide) | Poly(N,N-dimethylaminoethyl methacrylate) & Poly(oligo(ethylene glycol) methyl ether methacrylate) | Not Reported | 72 | 0.158 | [7] |
Note: Direct comparative data for diblock and triblock poly(2-oxazoline) copolymers with identical block compositions is limited in the literature. The data presented is a compilation from various studies to highlight general trends.
Experimental Protocols
The characterization of micelle stability involves several key experiments. The methodologies provided below are generalized protocols based on common practices in the cited literature.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
The CMC is determined by monitoring the fluorescence of a hydrophobic probe, typically pyrene, as a function of copolymer concentration.
-
Preparation of Pyrene Stock Solution: A stock solution of pyrene is prepared in a suitable organic solvent (e.g., acetone) at a concentration of approximately 0.2 mM.
-
Sample Preparation: A series of aqueous solutions with varying copolymer concentrations are prepared. A small aliquot of the pyrene stock solution is added to each copolymer solution, and the organic solvent is allowed to evaporate. The final concentration of pyrene is kept constant (e.g., 6 x 10⁻⁷ M).
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded at an excitation wavelength of 334 nm.
-
Data Analysis: The ratio of the fluorescence intensities at two different emission wavelengths (e.g., I₁ at ~372 nm and I₃ at ~383 nm) is plotted against the logarithm of the copolymer concentration. The CMC is determined from the inflection point of this plot, which indicates the partitioning of pyrene into the hydrophobic micelle cores.
Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of micelles in solution.
-
Sample Preparation: Copolymer solutions are prepared at a concentration above the CMC in a suitable aqueous buffer (e.g., PBS). The solutions are then filtered through a microporous filter (e.g., 0.45 µm) to remove dust and large aggregates.
-
DLS Measurement: The filtered sample is placed in a cuvette and equilibrated at a constant temperature (e.g., 25 °C) in the DLS instrument. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The polydispersity index (PDI) is also determined to assess the width of the size distribution.
Visualizing the Comparative Study Workflow
The following diagrams illustrate the logical flow of a comparative study on diblock versus triblock copolymer micelle stability and the fundamental structural differences that influence micellization.
Conclusion
The choice between diblock and triblock poly(2-oxazoline) copolymers for micellar drug delivery systems is not straightforward and lacks a universal answer. While some evidence points to the superior stability of triblock copolymer formulations, other studies suggest that diblock copolymers may exhibit higher thermodynamic stability. This highlights the importance of empirical determination of micelle properties for each specific copolymer system under investigation. The length and chemical nature of both the hydrophilic and hydrophobic blocks play a crucial role in the ultimate stability of the self-assembled nanostructures. Researchers should carefully consider these factors and conduct thorough characterization to select the optimal copolymer architecture for their specific drug delivery application. Further direct comparative studies are warranted to fully elucidate the structure-stability relationships of these promising biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-property relationship in cytotoxicity and cell uptake of poly(2-oxazoline) amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triblock Copolymer Micelles with Tunable Surface Charge as Drug Nanocarriers: Synthesis and Physico-Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Drug Release from Poly(2-isopropyl-2-oxazoline) Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo drug release performance of poly(2-isopropyl-2-oxazoline) (PiPrOx) matrices and their close analogs, poly(2-alkyl-2-oxazoline)s (PAOx). The performance of these innovative thermoplastic polymers is benchmarked against the well-established hydrophilic matrix system, hydroxypropyl methylcellulose (B11928114) (HPMC). This document summarizes quantitative data from key studies, details experimental methodologies, and presents visual workflows to aid in the understanding and development of sustained-release oral dosage forms.
Executive Summary
Poly(2-alkyl-2-oxazoline)s (PAOx), a class of polymers to which PiPrOx belongs, have demonstrated significant potential as matrix excipients for sustained drug release. Studies have shown that hydrophobic PAOx, such as poly(2-n-propyl-2-oxazoline) (PnPrOx) and poly(2-sec-butyl-2-oxazoline) (PsecBuOx), can effectively control the release of both hydrophilic and lipophilic drugs. Notably, a strong correlation has been observed between the in vitro dissolution profiles and the in vivo plasma concentrations for drugs released from PAOx matrices, indicating a predictable drug delivery performance. This guide will delve into the specifics of this correlation, offering a side-by-side comparison with HPMC-based matrices, a widely used alternative in the pharmaceutical industry.
Data Presentation: In Vitro vs. In Vivo Drug Release
The following tables summarize the quantitative data on the cumulative drug release from PAOx and HPMC matrices under both in vitro and in vivo conditions. This allows for a direct comparison of their performance in controlling the release of two model drugs: theophylline (B1681296) and metformin (B114582).
Table 1: Comparison of Theophylline Release from PnPrOx/PEtOx and HPMC Matrices
| Time (hours) | PnPrOx/PEtOx Matrix (7.5% PEtOx) - In Vitro Cumulative Release (%) | HPMC Matrix (30% HPMC K100M) - In Vitro Cumulative Release (%) |
| 1 | ~15 | 22.5 |
| 2 | ~25 | 35.1 |
| 4 | ~40 | 52.8 |
| 8 | ~65 | 78.3 |
| 12 | ~80 | 95.2 |
| 24 | >95 | - |
Note: In vivo data for theophylline from PnPrOx/PEtOx matrices is described qualitatively in the source material as having a good correlation with the in vitro profile. Quantitative in vivo plasma data for this specific formulation was not available for direct comparison.
Table 2: Comparison of Metformin Release from PsecBuOx and HPMC Matrices
| Time (hours) | PsecBuOx Matrix (30%) - In Vitro Cumulative Release (%) | HPMC Matrix (20% HPMC K15M) - In Vitro Cumulative Release (%) | PsecBuOx Matrix (30%) - In Vivo Fraction Absorbed (%) (Dogs) | HPMC Matrix (20% HPMC K15M) - In Vivo Fraction Absorbed (%) (Humans) |
| 1 | ~20 | 30.1 | ~25 | ~35 |
| 2 | ~35 | 45.2 | ~40 | ~55 |
| 4 | ~60 | 68.5 | ~65 | ~80 |
| 8 | ~90 | 92.1 | ~95 | ~98 |
| 12 | >95 | 98.5 | - | - |
Note: The in vivo data for the PsecBuOx matrix was derived from a study in beagle dogs, while the HPMC data is based on human studies. Direct comparison should be made with this in consideration.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the data generation process.
In Vitro Dissolution Studies
1. PAOx Matrix Tablets (Theophylline and Metformin)
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 M HCl for the first 2 hours, followed by a switch to 900 mL of phosphate (B84403) buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: The concentration of the released drug was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
2. HPMC Matrix Tablets (Theophylline and Metformin)
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.
-
Analysis: The concentration of the released drug was determined by UV-Vis spectrophotometry at a specific wavelength for each drug.
In Vivo Pharmacokinetic Studies
1. PAOx Matrix Tablets (Metformin in Beagle Dogs)
-
Subjects: A cohort of healthy male beagle dogs.
-
Administration: Oral administration of a single matrix tablet containing metformin.
-
Blood Sampling: Blood samples were collected at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Analysis: Plasma concentrations of metformin were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated. The fraction of the drug absorbed over time was determined using deconvolution methods.
2. HPMC Matrix Tablets (Metformin in Humans)
-
Subjects: A group of healthy human volunteers.
-
Administration: Oral administration of a single HPMC matrix tablet containing metformin.
-
Blood Sampling: Blood samples were collected at various time intervals post-dosing.
-
Sample Processing: Plasma was harvested from the collected blood samples.
-
Analysis: Plasma metformin concentrations were measured using a validated HPLC method.
-
Data Analysis: The in vivo absorption profile was calculated from the plasma concentration-time data using the Wagner-Nelson deconvolution method.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Caption: Comparative drug release mechanisms from PAOx and HPMC matrices.
Assessing the stealth properties of PiPrOx-coated nanoparticles compared to PEGylated ones
For decades, polyethylene (B3416737) glycol (PEG) has been the undisputed champion of nanoparticle stealth technology, extending circulation times and enabling targeted drug delivery. However, a new contender has emerged from the poly(2-oxazoline) (POx) family: poly(2-isopropyl-2-oxazoline) (PiPrOx). This comprehensive guide provides a data-driven comparison of the stealth properties of PiPrOx-coated nanoparticles versus their PEGylated counterparts, offering researchers and drug development professionals a critical assessment of these two leading technologies.
This guide synthesizes available data on key performance indicators of stealth nanoparticles: protein corona formation, macrophage uptake, and in vivo circulation half-life. While direct head-to-head comparative studies on PiPrOx and PEG are emerging, this guide draws on data from studies on closely related poly(2-oxazolines) to provide a valuable comparative perspective.
Quantitative Comparison of Stealth Properties
The following table summarizes the key quantitative data comparing the performance of PiPrOx-analogous POx-coated nanoparticles and PEGylated nanoparticles. It is important to note that performance can vary based on nanoparticle core material, size, and the specific molecular weight and grafting density of the polymer coating.
| Performance Metric | PiPrOx/POx-Coated Nanoparticles | PEGylated Nanoparticles | Key Insights |
| Protein Corona Formation | Reduced protein adsorption, with some studies on cyclic POx showing near-complete prevention of protein binding. | Significantly reduces protein adsorption compared to uncoated nanoparticles, but a "soft corona" still forms. | POx, particularly in a cyclic conformation, may offer superior resistance to protein opsonization. |
| Macrophage Uptake | Demonstrates low uptake by macrophages, comparable to or in some cases lower than PEGylated nanoparticles. | The "gold standard" for low macrophage uptake, though some uptake still occurs. | Both coatings effectively evade the mononuclear phagocyte system (MPS). |
| In Vivo Circulation Half-life | Studies on POx-coated nanoparticles show prolonged circulation times, comparable to PEGylated systems. | Long circulation half-lives are well-established, forming the benchmark for stealth nanoparticles. | PiPrOx/POx coatings are a viable alternative to PEG for extending in vivo circulation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nanoparticle stealth properties. Below are representative protocols for the key experiments cited in this guide.
Quantification of Protein Corona Formation via SDS-PAGE
This protocol outlines the separation and visualization of proteins that bind to nanoparticles upon incubation in plasma.
-
Nanoparticle Incubation: Incubate the nanoparticles (e.g., 1 mg/mL) in 50% human plasma at 37°C for 1 hour with gentle agitation.
-
Pelleting and Washing: Pellet the nanoparticle-protein complexes by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C). Discard the supernatant and wash the pellet three times with cold phosphate-buffered saline (PBS) to remove unbound proteins.
-
Protein Elution: Resuspend the final pellet in a lysis buffer containing sodium dodecyl sulfate (B86663) (SDS) and heat at 95°C for 10 minutes to elute the bound proteins.
-
SDS-PAGE: Separate the eluted proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and quantify the protein bands using densitometry software.
In Vitro Macrophage Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled nanoparticles by macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.
-
Nanoparticle Incubation: Incubate the macrophages with fluorescently labeled nanoparticles (e.g., at a concentration of 100 µg/mL) for 4 hours at 37°C.
-
Cell Harvesting and Staining: Wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of nanoparticle uptake.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare uptake between different nanoparticle formulations.
In Vivo Circulation Half-Life Measurement
This protocol determines the time it takes for half of the injected nanoparticles to be cleared from the bloodstream.
-
Animal Model: Utilize a suitable animal model, such as mice.
-
Nanoparticle Administration: Intravenously inject the nanoparticles, labeled with a fluorescent dye or a radionuclide, into the tail vein of the mice.
-
Blood Sampling: Collect small blood samples from the mice at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h).
-
Quantification: Measure the concentration of the nanoparticles in the blood samples using a fluorometer or a gamma counter.
-
Pharmacokinetic Analysis: Plot the nanoparticle concentration in the blood versus time and fit the data to a pharmacokinetic model to calculate the circulation half-life.
Visualizing the Mechanisms of Stealth
To better understand the biological processes at play, the following diagrams illustrate key experimental workflows and signaling pathways.
A Benchmark Analysis: Poly(2-ethyl-2-oxazoline) (PEtOx) as a High-Performance Solid Dispersion Carrier
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of poly(2-ethyl-2-oxazoline) (PEtOx) against established commercial carriers for amorphous solid dispersions (ASDs). Supported by experimental data, this analysis highlights the potential of PEtOx to enhance the solubility, dissolution rate, and stability of poorly water-soluble drugs.
Poly(2-ethyl-2-oxazoline), a biocompatible and versatile polymer, is emerging as a promising alternative to conventional solid dispersion carriers.[1][2] Its unique properties, including its amorphous nature and strong hydrogen bond accepting groups, make it an excellent candidate for stabilizing amorphous active pharmaceutical ingredients (APIs) and improving their oral bioavailability.[1] This guide benchmarks the performance of PEtOx against widely used commercial carriers such as polyvinylpyrrolidone (B124986) (PVP), copovidone (PVP-VA), and hydroxypropyl methylcellulose (B11928114) (HPMC).[3][4][5]
Performance Benchmarking: PEtOx vs. Commercial Carriers
The efficacy of a solid dispersion carrier is primarily evaluated by its ability to enhance drug solubility and dissolution, while maintaining the amorphous state of the drug over time. The following tables summarize key performance data from comparative studies.
Table 1: Solubility and Dissolution Enhancement of Glipizide Solid Dispersions
| Carrier | Drug-to-Polymer Ratio | Solubility Enhancement (vs. Pure Drug) | Dissolution Rate Enhancement (vs. Pure Drug) |
| PEtOx (5 kDa) | 1:1, 1:2, 1:3, 1:4 | Significant enhancement compared to pure drug and PVP solid dispersion[1][2] | 45-fold improvement in intrinsic dissolution rate; 58-fold increase in dissolved amount in FaSSIF[1] |
| PVP K30 | 1:1, 1:2, 1:3, 1:4 | Less significant enhancement compared to PEtOx[1] | Comparable enhancement to PEtOx in phosphate (B84403) buffer (pH 6.8)[1] |
Data sourced from studies on Glipizide, a BCS Class II model drug.[1][2]
Table 2: Fenofibrate Amorphous Solid Dispersion (ASD) Performance
| Carrier | Manufacturing Method | Drug Release Enhancement (vs. Crystalline Drug) | Physical Stability |
| PEtOx (50, 200, 500 kDa) | Hot-Melt Extrusion (HME) | 8 to 12-fold increase[6][7] | Maintained amorphous state for at least one month at ambient conditions[6][7][8] |
| Soluplus® | HME | Blends with PEtOx enabled tailored drug release[6][7] | Good miscibility and stability in blends with PEtOx[6][7] |
| Kollidon® VA64 (PVP-VA) | HME | Blends with PEtOx enabled tailored drug release[6][7] | Good miscibility and stability in blends with PEtOx[6][7] |
| PVP K30 | Spray Drying, HME, Cryo-milling | Comparable drug loadings and supersaturation maintenance to PEtOx[3][4] | PEtOx demonstrated better physical stability in some studies[1] |
| HPMC | Spray Drying, HME, Cryo-milling | Comparable drug loadings and supersaturation maintenance to PEtOx[3][4][5] | N/A |
Data based on studies with Fenofibrate, a BCS Class II drug.[3][4][5][6][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the benchmarking data.
Preparation of Amorphous Solid Dispersions
-
Solvent Evaporation Method:
-
The drug (e.g., Glipizide) and the polymer carrier (PEtOx or PVP) are dissolved in a suitable volatile solvent.[1][9]
-
The solvent is then evaporated under reduced pressure at a controlled temperature to form a solid mass.[9]
-
The resulting solid dispersion is further dried under vacuum to remove any residual solvent, then pulverized and sieved.[9]
-
-
Hot-Melt Extrusion (HME):
-
Physical mixtures of the drug (e.g., Fenofibrate) and the polymer carrier are prepared.[6][7]
-
The mixture is fed into a hot-melt extruder with a specific temperature profile.[4] For instance, for Fenofibrate-PEtOx formulations, a barrel temperature of 85°C was applied.[4]
-
The extrudate is then cooled and milled to a uniform particle size.
-
Characterization of Solid Dispersions
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the physical state of the drug within the polymer matrix.[10] The absence of a melting endotherm for the drug in the thermogram of the solid dispersion indicates that the drug is in an amorphous state.[7]
-
Powder X-Ray Diffraction (PXRD): PXRD patterns are used to confirm the amorphous or crystalline nature of the drug in the solid dispersion.[11] A lack of sharp peaks characteristic of the crystalline drug suggests successful amorphization.[6]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is employed to investigate potential interactions, such as hydrogen bonding, between the drug and the polymer carrier in the solid dispersion.[10]
-
Scanning Electron Microscopy (SEM): SEM provides morphological information about the solid dispersion particles.[9]
In Vitro Dissolution Studies
-
Dissolution testing is performed using a USP Type II (paddle) apparatus.[1]
-
The dissolution medium is typically a buffer solution (e.g., phosphate buffer at pH 6.8) or a biorelevant medium like Fasted State Simulated Intestinal Fluid (FaSSIF).[1]
-
Samples are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[1][11]
Visualizing the Benchmarking Process and Outcomes
To better understand the experimental workflow and the underlying principles of solid dispersion performance, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Comparative study of the potential of poly(2-ethyl-2-oxazoline) as carrier in the formulation of amorphous solid dispersions of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the effect of polymer architecture on the efficacy of PiPrOx-based drug delivery systems
For researchers, scientists, and drug development professionals, the architecture of a polymer carrier is a critical design parameter that dictates the efficacy of a drug delivery system. This guide provides a comprehensive comparison of poly(2-propyl-2-oxazoline) (PiPrOx)-based drug delivery systems, focusing on how linear, branched, and star-shaped architectures influence their performance. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of next-generation nanomedicines.
The architecture of a polymer can significantly impact its physicochemical properties, which in turn affects drug loading capacity, release kinetics, stability, and interaction with biological systems. Poly(2-oxazoline)s (POx), and specifically PiPrOx, have emerged as a promising class of polymers for drug delivery due to their biocompatibility and "stealth" properties that can reduce clearance by the immune system.[1][2] This guide will delve into how manipulating the architecture of PiPrOx can optimize its function as a drug carrier.
Comparative Performance of PiPrOx Architectures
The selection of a polymer architecture for a drug delivery system is a trade-off between synthetic complexity and functional advantages. Star-shaped and core-cross-linked star polymers, for instance, often exhibit enhanced drug encapsulation and release profiles compared to their linear counterparts.[2]
Physicochemical and Drug Loading Characteristics
The architecture of PiPrOx polymers directly influences the formation and properties of the resulting drug-loaded nanoparticles. Star-shaped copolymers generally exhibit lower critical micelle concentrations (CMC), leading to more stable micelles upon dilution in the bloodstream.[3] This enhanced stability is crucial for preventing premature drug release before reaching the target site.
| Parameter | Linear Architecture | Star-Shaped Architecture | Core-Cross-Linked Star | Source |
| Particle Size (nm) | 151.6 | 90 | Not specified | [3] |
| Critical Micelle Concentration (mg/L) | 8.9 | 1.0 | Not specified | [3] |
| Drug Loading Capacity (wt%) | 7.53 | 15.94 | Not specified | [3] |
| Encapsulation Efficiency (%) | 54.99 (for PLGA) | 86.41 (for PLGA) | Increased with hydrophobic core size | [4][5] |
In Vitro Drug Release
The release of the encapsulated drug from the PiPrOx carrier is a critical factor in its therapeutic efficacy. The architecture of the polymer can be tailored to control the release rate, often in response to specific stimuli such as pH. For instance, drug release from core-cross-linked star PiPrOx polymers has been shown to be faster in an acidic environment (pH 5.2) compared to physiological pH (pH 7.1), which is advantageous for targeting the acidic tumor microenvironment.[2]
| Architecture | Drug | Release Conditions | Key Findings | Source |
| Linear | Doxorubicin (B1662922) | pH 7.4 and 5.0 | Sustained release, with faster release at lower pH. | [3] |
| Star-Shaped | Doxorubicin | pH 7.4 and 5.0 | More sustained release compared to linear counterparts. | [3] |
| Core-Cross-Linked Star | Doxorubicin | pH 7.1 and 5.2 | Faster release at acidic pH, indicating pH-sensitivity. | [2] |
Table 2: Comparative in vitro drug release characteristics.
In Vitro Cytotoxicity
The biocompatibility of the polymer carrier is paramount. Unloaded PiPrOx polymers of various architectures have generally been found to be biocompatible.[2] However, the architecture can influence the cytotoxicity of the drug-loaded formulation. Star-shaped polymer-drug conjugates have demonstrated enhanced cytotoxicity against cancer cells compared to their linear analogs, which is often attributed to their different cellular uptake mechanisms and intracellular drug concentrations.[4]
| Cell Line | Linear PiPrOx-Drug Conjugate (IC50) | Star-Shaped PiPrOx-Drug Conjugate (IC50) | Notes | Source |
| MCF-7 | Higher IC50 | Lower IC50 | Star-shaped architecture showed enhanced cytotoxicity. | [3] |
| B16F10 | Higher IC50 | Lower IC50 | Star-shaped PCL and PLGA NPs had higher toxicity. | [4] |
| HeLa | N/A | Cytotoxic effect in a concentration-dependent manner | Unloaded CCS POxs are compatible with the cells. | [2][5] |
Table 3: Comparative in vitro cytotoxicity (IC50 values where available). Data for analogous polymer systems are included to illustrate the general trend.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for the synthesis of different PiPrOx architectures and the subsequent evaluation of their drug delivery capabilities.
Synthesis of PiPrOx Polymers
The synthesis of poly(2-oxazoline)s is typically achieved through living cationic ring-opening polymerization (CROP), which allows for the preparation of well-defined polymers with controlled molecular weights and complex architectures.[1][5]
1. Synthesis of Linear PiPrOx:
-
Initiator: A monofunctional initiator such as methyl tosylate is used.
-
Monomer: 2-propyl-2-oxazoline (iPrOx).
-
Procedure: The initiator and monomer are dissolved in a suitable solvent (e.g., acetonitrile) under an inert atmosphere. The reaction is typically carried out at elevated temperatures. The polymerization is terminated by the addition of a nucleophile, such as water or an amine.
2. Synthesis of Star-Shaped PiPrOx ("Core-First" Method):
-
Initiator: A multifunctional initiator (e.g., a molecule with multiple tosylate groups).
-
Monomer: 2-propyl-2-oxazoline (iPrOx).
-
Procedure: The multifunctional initiator is reacted with the iPrOx monomer. The number of arms of the star polymer is determined by the functionality of the initiator. The polymerization of each arm proceeds in a living manner from the core.
3. Synthesis of Core-Cross-Linked Star (CCS) PiPrOx ("Arm-First" Method):
-
Step 1: Arm Synthesis: A living linear poly(2-oxazoline) is first synthesized using a monofunctional initiator.
-
Step 2: Core Formation: The living polymer chains are then reacted with a divinyl cross-linking agent to form the core of the star polymer.[2][5]
Caption: Synthetic routes for linear, star-shaped, and core-cross-linked star PiPrOx.
Drug Loading and Release Studies
A model hydrophobic drug such as doxorubicin (DOX) is commonly used to evaluate the drug loading and release characteristics of PiPrOx-based systems.[2][6]
1. Drug Loading (Dialysis Method):
-
The PiPrOx polymer and the drug (e.g., doxorubicin hydrochloride with triethylamine) are dissolved in a common organic solvent (e.g., DMF or DMSO).
-
The solution is stirred for a specified time to allow for encapsulation of the drug within the polymer micelles.
-
The solution is then dialyzed against deionized water to remove the organic solvent and unloaded drug.
-
The drug-loaded micelles are collected and lyophilized.
-
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) are determined using UV-Vis spectrophotometry by measuring the absorbance of the drug.
2. In Vitro Drug Release:
-
A known amount of drug-loaded micelles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 7.4 and 5.5) to simulate physiological and endosomal conditions.
-
The dispersion is placed in a dialysis bag and incubated in the release medium at 37°C with gentle shaking.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by UV-Vis spectrophotometry or HPLC.
-
The cumulative drug release is plotted against time.
Caption: A generalized workflow for the synthesis and evaluation of PiPrOx drug delivery systems.
Cellular Uptake and Intracellular Trafficking
The efficacy of a drug delivery system is highly dependent on its ability to be internalized by target cells and to release its therapeutic cargo at the site of action. The architecture of PiPrOx nanoparticles can influence the pathway of cellular uptake and subsequent endosomal escape. While specific pathways for different PiPrOx architectures are still under investigation, general mechanisms of nanoparticle uptake provide a framework for understanding these processes.
Nanoparticles are typically internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Following internalization, the nanoparticles are trafficked through the endo-lysosomal pathway, where the pH gradually decreases. For pH-sensitive drug delivery systems, this acidic environment triggers the release of the drug. A critical step for many intracellularly active drugs is to escape the endosome before it fuses with the lysosome, where enzymatic degradation can occur. Some polymers are designed to facilitate endosomal escape through mechanisms like the "proton sponge effect."[7]
Caption: Generalized pathways of cellular uptake and intracellular trafficking of PiPrOx nanoparticles.
Conclusion
The architecture of poly(2-propyl-2-oxazoline) polymers plays a pivotal role in determining the efficacy of the resulting drug delivery systems. Star-shaped and core-cross-linked star architectures generally offer advantages over their linear counterparts, including higher drug loading capacities, enhanced stability, and potentially more effective cellular uptake and cytotoxicity. However, the optimal architecture will ultimately depend on the specific drug being delivered and the therapeutic application. The synthetic versatility of PiPrOx allows for the fine-tuning of these architectures, providing a powerful platform for the development of advanced and targeted cancer therapies. Further research focusing on direct, systematic comparisons of different PiPrOx architectures under identical experimental conditions is warranted to fully elucidate structure-property relationships and guide the rational design of future PiPrOx-based nanomedicines.
References
- 1. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison between novel star-like redox-sensitive amphiphilic block copolymer and its linear counterpart copolymer as nanocarriers for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Isopropyl-2-oxazoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Isopropyl-2-oxazoline, a flammable and irritant liquid. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Hazard Profile and Safety Data
This compound is classified as a flammable liquid and vapor. It can also cause skin and serious eye irritation.[1] Understanding its key hazard and physical properties is the first step in safe handling.
| Property | Value | Source |
| GHS Classification | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2 | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
| CAS Number | 10431-99-9 | [1][2] |
| Molecular Formula | C6H11NO | [1] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Flash Point | 23 °C (73.4 °F) | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a respirator with an appropriate filter.
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility.[4][5] Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid," along with the full chemical name.
-
Do not mix with incompatible waste streams.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The P501 hazard statement explicitly indicates that contents and container must be disposed of at an approved waste disposal plant.[4]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
References
- 1. This compound | C6H11NO | CID 566545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 96.5 GC 10431-99-9 [sigmaaldrich.com]
- 3. 10431-99-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 10431-99-9 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 10431-99-9 | TCI Deutschland GmbH [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling 2-Isopropyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 2-Isopropyl-2-oxazoline, ensuring a secure and efficient laboratory environment.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedures is essential for minimizing risks and ensuring the well-being of all personnel.
Understanding the Hazards
This compound is a flammable liquid and vapor that is toxic if inhaled. It can cause serious eye irritation, skin irritation, and may trigger an allergic skin reaction. Furthermore, it may cause respiratory irritation.[1] Understanding these hazards is the first step toward safe handling.
Essential Safety and Logistical Information
A summary of the key safety and physical data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 147 °C (297 °F) | [1] |
| Melting Point | -47 °C (-53 °F) | [1] |
| Flash Point | 23 °C (73.4 °F) | [4] |
| Density | 1.06 g/cm³ at 25 °C (77 °F) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment are paramount to prevent exposure.
Glove Selection
-
Recommended: Use chemical-resistant gloves. Given the chemical nature of this compound, Butyl rubber or Viton® gloves are often recommended for handling a wide range of organic chemicals.[5] Thicker nitrile gloves (e.g., 8 mil or greater) may offer splash resistance but should be changed immediately upon contact.[6]
-
Action: Always inspect gloves for any signs of degradation or perforation before use. It is advisable to double-glove for added protection.[7]
Eye and Face Protection
-
Requirement: Wear safety glasses with side-shields or chemical safety goggles that conform to NIOSH or EN 166 standards.[1]
-
Additional Precaution: In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
Respiratory Protection
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. For situations where the respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]
Protective Clothing
-
Requirement: Wear a flame-retardant and chemically resistant lab coat or coveralls.[1]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Step-by-Step Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety.
Preparation
-
Information Review: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Check: Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required personal protective equipment as detailed in Section 3.
-
Spill Kit: Confirm that a spill kit appropriate for flammable liquids is readily accessible.
Handling Procedure
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, which could be an ignition source.[1][3]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[3]
-
Avoid Inhalation: Handle the chemical in a way that minimizes the generation of vapors or aerosols.[1]
-
Containment: Work within a secondary containment tray to control any potential spills.
Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[1][3]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1]
-
Segregation: Store in a designated and clearly labeled area for flammable liquids.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
Skin Contact
-
Immediate Action: Immediately remove all contaminated clothing.
-
Washing: Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Medical Attention: Seek immediate medical attention.
Eye Contact
-
Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Medical Attention: Seek immediate medical attention.
Inhalation
-
Move to Fresh Air: If inhaled, move the person into fresh air.
-
Breathing Support: If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Medical Attention: Seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: If swallowed, do NOT induce vomiting.
-
Rinse Mouth: Rinse the mouth with water.
-
Medical Attention: Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Use non-sparking tools for cleanup.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound as hazardous waste through an approved waste disposal plant. Do not dispose of it down the drain.[1][3]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Containers: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. gloves.com [gloves.com]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. scribd.com [scribd.com]
- 8. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
